2-Chloro-5-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-chloro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFXAANPQCJZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590372 | |
| Record name | (2-Chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-46-2 | |
| Record name | (2-Chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-5-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-methoxyphenylboronic acid: Synthesis, Application, and Protocol Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
2-Chloro-5-methoxyphenylboronic acid, identified by its CAS number 89694-46-2 , is a pivotal organoboron compound that has garnered significant attention in the realms of pharmaceutical development, agrochemicals, and materials science.[1] Its strategic substitution pattern—a chloro group ortho to the boronic acid and a methoxy group in the meta position—imparts unique reactivity and selectivity, making it an indispensable tool for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and expert insights into protocol optimization and troubleshooting.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is foundational to its effective and safe use in the laboratory. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 89694-46-2 | |
| Molecular Formula | C₇H₈BClO₃ | |
| Molecular Weight | 186.40 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 106-110 °C | [2] |
| Boiling Point | 354.8 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
Safety and Handling: this compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Synthesis of this compound: A Step-by-Step Protocol
While numerous suppliers offer this reagent, an in-house synthesis may be required for various research and development purposes. The following protocol is adapted from established methods for the synthesis of substituted phenylboronic acids, such as the synthesis of 3-methoxyphenylboronic acid.[3] The key strategy involves a lithium-halogen exchange followed by borylation.
Reaction Scheme:
Caption: Synthetic route to this compound.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-2-chloro-5-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.25 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add trimethyl borate (B(OMe)₃, 3.0 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Slowly quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for at least 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to yield this compound as a white to off-white solid.
Application in Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4] this compound serves as a versatile nucleophilic partner in these reactions, allowing for the synthesis of a wide array of biaryl and substituted aromatic compounds.[1]
The Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Practical Protocol for Suzuki-Miyaura Coupling:
The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol can be adapted and optimized for specific substrates.
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a more advanced catalyst system like XPhos Pd G3, 0.5-2 mol%).[6]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio) is commonly used.[6]
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting and Optimization: Insights from the Field
Even with a robust protocol, challenges can arise in Suzuki-Miyaura couplings. The following points address common issues, particularly those relevant to substituted boronic acids like this compound.
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it requires in-situ reduction. Consider using a more active, air-stable precatalyst like a palladacycle or a Buchwald-type catalyst.[6]
-
Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[6]
-
Base Incompatibility: The choice of base is critical. For electron-rich boronic acids, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often give superior results compared to Na₂CO₃.[6]
-
-
Steric Hindrance: The ortho-chloro substituent on this compound can introduce steric hindrance, potentially slowing down the transmetalation and reductive elimination steps.[7]
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate the reaction by promoting both oxidative addition and reductive elimination.[6]
-
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized or purchased reagent. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Predicted ¹H and ¹³C NMR Data:
While experimental spectra should always be obtained for confirmation, the following are predicted chemical shifts for this compound based on its structure and data from similar compounds.[8][9]
-
¹H NMR (predicted):
-
A singlet for the methoxy protons (~3.8 ppm).
-
Aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of 6.8-7.5 ppm.
-
A broad singlet for the boronic acid protons (B(OH)₂) which is often exchangeable with D₂O.
-
-
¹³C NMR (predicted):
-
A signal for the methoxy carbon (~55 ppm).
-
Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the boron atom will be broad and may be difficult to observe.
-
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its utility in the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it a key building block in drug discovery and materials science.[1] A thorough understanding of its properties, synthesis, and reactivity, coupled with careful optimization of reaction conditions, will continue to enable researchers and scientists to push the boundaries of chemical innovation.
References
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Chem-Impex. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University.
- BLD Pharm. (n.d.). 89694-46-2|this compound.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
- Biosynth. (n.d.). Comprar 2-Cloro-5-ácido metoxifenilborónico (CAS 89694-46-2).
- Santa Cruz Biotechnology. (n.d.). This compound.
- Biscoe, M. R., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (2014).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Atta-ur-Rahman & Choudhary, M. I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0157517).
- ChemicalBook. (n.d.). 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum.
- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.
- Reddit. (2023).
- Echemi. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR [m.chemicalbook.com]
A Technical Guide to 2-Chloro-5-methoxyphenylboronic Acid: Properties, Synthesis, and Applications
This guide provides an in-depth examination of 2-Chloro-5-methoxyphenylboronic acid, a versatile and critical reagent in modern organic synthesis. As a substituted arylboronic acid, its utility extends from fundamental academic research to the complex synthetic pathways required in pharmaceutical and agrochemical development. We will explore its core chemical properties, spectroscopic signature, a representative synthetic protocol, and its cornerstone application in palladium-catalyzed cross-coupling reactions, providing field-proven insights into its practical use.
Core Physicochemical and Spectroscopic Profile
This compound is a white to off-white crystalline powder at room temperature.[1][2][3] Its structure, featuring an ortho-chloro and a meta-methoxy group relative to the boronic acid moiety, imparts specific reactivity and steric properties that are crucial for its role in synthesis.[3] The boronic acid functional group is a key feature, enabling its participation in a wide range of chemical transformations, most notably the Suzuki-Miyaura coupling.[3]
Key Properties
The fundamental properties of this compound are summarized below for quick reference. These values are essential for experimental design, including solvent selection, reaction temperature, and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 89694-46-2 | [1][2][3][4] |
| Molecular Formula | C₇H₈BClO₃ | [1][2][3][4] |
| Molecular Weight | 186.40 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 106-115 °C | [1][2][3] |
| Density | ~1.3 g/cm³ | [1] |
| Boiling Point | 354.8 °C at 760 mmHg (Predicted) | [1] |
| IUPAC Name | (2-Chloro-5-methoxyphenyl)boronic acid | [2] |
Spectroscopic Signature
Spectroscopic analysis is fundamental to verifying the identity and purity of any chemical reagent. The expected spectral characteristics for this compound are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum would display characteristic signals. The two protons of the boronic acid's -B(OH)₂ group would appear as a broad singlet. The methoxy group (-OCH₃) protons would present as a sharp singlet around 3.8 ppm. The three aromatic protons would appear in the 6.8-7.5 ppm region, with their specific chemical shifts and coupling patterns (doublets and a doublet of doublets) dictated by the electronic effects of the chloro, methoxy, and boronic acid substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The methoxy carbon will appear around 55-60 ppm. The six aromatic carbons will resonate in the 110-160 ppm range, with the carbon atom directly bonded to the boron atom (C-B) often showing a broader signal.
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[2] A very broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the boronic acid group, often participating in hydrogen bonding. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C-O stretching of the methoxy group's aryl-ether bond will produce a strong signal around 1250 cm⁻¹. The C-Cl bond will exhibit a signal in the fingerprint region, typically between 600-800 cm⁻¹.
Synthesis and Purification Workflow
The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis. This self-validating protocol ensures high conversion and purity.
Representative Synthetic Workflow
The following diagram illustrates a standard, logical workflow for the preparation of this compound from 2-bromo-4-chloroanisole. This method leverages a halogen-metal exchange followed by borylation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Suzuki-Miyaura Coupling
This protocol details a typical cross-coupling reaction using this compound.
-
Setup: To a vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq). The use of excess boronic acid drives the reaction to completion.
-
Solvent Addition: A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), is added. Degassing (by sparging with nitrogen or argon) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: The vial is sealed and heated to 80-100 °C with vigorous stirring. Reaction progress is monitored by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired biaryl product.
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring user safety and maintaining the chemical integrity of the reagent. Boronic acids can be sensitive to oxidation and may undergo dehydration to form boroxines upon prolonged or improper storage.
| Hazard Category | GHS Information | Precautionary Measures & Recommendations |
| Acute Toxicity | H302: Harmful if swallowed. [4][6] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. [1][7] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation. [1][7] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. [1][7] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| Storage | Not explicitly coded, but best practices apply. | P403+P233: Store in a well-ventilated place. Keep container tightly closed. [1]Store in a cool, dry place, preferably under an inert atmosphere (Nitrogen or Argon) to prevent degradation. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. [1][7] | Follow all local, state, and federal regulations for chemical waste disposal. |
Conclusion
This compound is a high-value synthetic intermediate whose utility is firmly established in the field of organic chemistry. Its well-defined physicochemical properties and predictable reactivity in the Suzuki-Miyaura coupling make it an indispensable tool for constructing complex biaryl structures found in many high-value targets. The protocols and data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively and safely utilize this versatile reagent in their synthetic endeavors.
References
- 2-Chloro-6-methoxyphenylboronic acid | C7H8BClO3. PubChem. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- 2-Methoxyphenylboronic acid | C7H9BO3. PubChem. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
An In-depth Technical Guide to 2-Chloro-5-methoxyphenylboronic acid: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for successful application in research and development.
Core Compound Properties and Specifications
This compound is an organoboron compound that has gained significant traction as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions.
A thorough understanding of its fundamental properties is the bedrock of its effective application. Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 186.4 g/mol | [3][4][5] |
| Molecular Formula | C₇H₈BClO₃ | [3][4] |
| CAS Number | 89694-46-2 | [3][4][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Purity | Typically ≥97% | [3][5] |
| Melting Point | 106-110 °C | |
| SMILES String | COC1=CC=C(Cl)C(B(O)O)=C1 | [6] |
| InChI Key | REFXAANPQCJZRY-UHFFFAOYSA-N | [6] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of arylboronic acids, including this compound, is a well-established process in organic chemistry. The most prevalent method involves the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate.
Generalized Synthesis Pathway
The logical flow for the synthesis of this compound is depicted below. This process begins with the formation of an organometallic intermediate from the corresponding aryl halide, which is then quenched with a borate ester followed by acidic hydrolysis.
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Synthesis Protocol (General Procedure)
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
-
Preparation of the Organometallic Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Slowly add a solution of 1-bromo-2-chloro-5-methoxybenzene (1.0 equivalent) in the same anhydrous solvent to initiate Grignard reagent formation. Gentle heating may be required. The reaction is typically exothermic and should be controlled.
-
Alternative for organolithium formation: Dissolve 1-bromo-2-chloro-5-methoxybenzene in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise.
-
-
Borylation:
-
Cool the freshly prepared organometallic solution to -78 °C.
-
Slowly add triisopropyl borate (1.5 equivalents) via syringe, maintaining the low temperature to prevent over-addition and side reactions.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl) or sulfuric acid at 0 °C.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude boronic acid.
-
Purification Strategies
The purity of the boronic acid is paramount for its successful application in cross-coupling reactions. Several methods can be employed for purification:
-
Recrystallization: This is often the most effective method for purifying arylboronic acids. A suitable solvent system (e.g., water, ethanol/water, or toluene) should be determined empirically.
-
Acid-Base Extraction: A patent describes a process for purifying boronic acids by treating the crude product with a base to form the boronate salt, which can be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid.
-
Silica Gel Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their polarity and potential for dehydration on the acidic silica surface. Using a less polar boronate ester, such as a pinacol ester, can facilitate chromatographic purification.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.8-7.8 ppm, a singlet for the methoxy group protons around 3.8-4.0 ppm, and a broad singlet for the B(OH)₂ protons which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm, with the carbon attached to the boron atom appearing as a broad signal. A signal for the methoxy carbon around 55-60 ppm. |
| FT-IR | Characteristic O-H stretching (broad band around 3200-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹). |
| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, corresponding to the calculated exact mass (186.0255 for C₇H₈BClO₃). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be evident. |
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[1][2] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and high functional group tolerance.
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Equipment:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, this compound, and the base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound, with a molecular weight of 186.4 g/mol , is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, purification, characterization, and reaction protocols, as outlined in this guide, is crucial for its effective and safe application.
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2-Chloro-5-methoxyphenylboronic acid structure
An In-depth Technical Guide to 2-Chloro-5-methoxyphenylboronic acid: Structure, Synthesis, and Application
Introduction
This compound, with CAS Number 89694-46-2, is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis.[1][2][3][4] Its unique electronic and steric properties, conferred by the chloro and methoxy substituents, make it an invaluable reagent, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the compound's structure, properties, synthesis, and applications, with a focus on its role in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[1][5]
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a benzene ring substituted with three key functional groups: a boronic acid (-B(OH)₂), a chlorine atom, and a methoxy group (-OCH₃). The ortho-chloro group and meta-methoxy group relative to the boronic acid moiety significantly influence the compound's reactivity and selectivity in cross-coupling reactions.
Caption: Chemical structure of this compound.
The interplay of these groups dictates the molecule's electronic nature. The methoxy group is electron-donating through resonance, while the chlorine atom is electron-withdrawing through induction. This electronic profile, combined with the steric hindrance from the ortho-chloro group, provides a unique reactivity that chemists can exploit for targeted synthesis.[1]
Physicochemical Data Summary
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| CAS Number | 89694-46-2 | [1][3][4] |
| Molecular Formula | C₇H₈BClO₃ | [1][2][4] |
| Molecular Weight | 186.40 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 106-115 °C | [1][2] |
| Purity | ≥98% (typically by HPLC) | [1][4] |
| Synonyms | 2-Chloro-5-methoxybenzeneboronic acid | [1][2][4] |
| InChI Key | REFXAANPQCJZRY-UHFFFAOYSA-N | [2][3] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][5] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[6]
The reaction is central to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and conjugated polymers.[5][6][7] The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
Caption: Simplified workflow of the Suzuki-Miyaura coupling reaction.
Causality in the Mechanism:
-
Oxidative Addition: The cycle begins with a low-valent palladium(0) catalyst inserting into the carbon-halide bond of the electrophile (R¹-X), forming a palladium(II) intermediate. The stereochemistry of the halide is typically retained in this step.[6][8]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 2-chloro-5-methoxyphenyl group to the palladium(II) complex.[6][9]
-
Reductive Elimination: The two organic partners (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]
The presence of the ortho-chloro substituent on this compound can influence the rate of transmetalation and reductive elimination due to steric effects, a factor that can be leveraged to achieve selective couplings in complex syntheses.[10][11]
Applications in Research and Drug Development
Boronic acids are integral to modern medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade), containing a boronic acid moiety.[12] While this compound is primarily used as a synthetic intermediate rather than a final active pharmaceutical ingredient (API), its role is indispensable.
-
Pharmaceutical Synthesis: It serves as a key building block for creating complex biaryl structures, which are common motifs in drug candidates targeting cancer, inflammatory diseases, and infections.[1][5] The specific substitution pattern allows for the precise tuning of a molecule's pharmacological properties.
-
Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides often relies on the construction of complex organic molecules where this boronic acid can serve as a crucial precursor.[1]
-
Materials Science: It is employed in the synthesis of advanced materials like organic light-emitting diodes (OLEDs) and specialized polymers, where the resulting biaryl structures contribute to desired electronic and photophysical properties.[5]
-
Biosensing: The boronic acid functional group can reversibly bind to diols, such as those found in sugars. This property makes it a candidate for developing sensors for glucose and other important biomolecules.[1][13]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a representative example and must be optimized for specific substrates and scales. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., Aryl bromide) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. Degassing the solvent (e.g., by sparging with nitrogen for 15-20 minutes) is essential to prevent catalyst deactivation.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure biaryl product.
Structural Characterization
The identity and purity of the synthesized products must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the product.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Safety and Handling
This compound requires careful handling due to its potential health hazards.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is also harmful if swallowed (H302).[3]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Conclusion
This compound is a versatile and powerful reagent in synthetic organic chemistry. Its utility, primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular frameworks that are foundational to the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential. As the demand for novel and sophisticated molecules continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase.
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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxyphenylboronic acid
Executive Summary: 2-Chloro-5-methoxyphenylboronic acid is a pivotal reagent in modern organic and medicinal chemistry, primarily utilized as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern, featuring both a chloro and a methoxy group, provides a versatile platform for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2][3] This guide provides a detailed examination of the predominant synthetic route to this compound, focusing on the Grignard reaction. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and safety considerations. This document is intended for researchers, chemists, and process development scientists engaged in synthetic chemistry.
Introduction: Significance and Applications
This compound (CAS No: 89694-46-2) is an aromatic boronic acid that has become an indispensable tool for synthetic chemists.[4] Its primary utility lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[1][5] This versatility makes it a valuable intermediate in several high-value research and development areas:
-
Pharmaceutical Development: The compound is a key starting material for the synthesis of complex molecular architectures found in numerous drug candidates.[1][3] The structural motifs accessible through its use are relevant in the development of therapies for a range of diseases, including cancer.[1]
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides often relies on the precise construction of biaryl and heteroaryl structures, a task for which this boronic acid is well-suited.
-
Materials Science: In the development of advanced materials, such as organic light-emitting diodes (OLEDs) and specialized polymers, this compound serves as a monomer or precursor to introduce specific electronic and photophysical properties into the final material.[1]
-
Biosensing and Diagnostics: The boronic acid functional group can form reversible covalent bonds with diols, a characteristic that is exploited in the design of sensors for detecting sugars and other important biomolecules.[1][2]
The synthesis of this reagent, therefore, is a critical process that requires careful control and a thorough understanding of the underlying chemical principles to ensure high yield and purity.
Primary Synthesis Route: The Grignard Reaction
The most common and industrially scalable method for synthesizing aryl boronic acids, including this compound, is through the reaction of a corresponding aryl Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[5][6] This method is favored for its use of readily available starting materials and generally good yields.
Principle and Mechanism
The synthesis is a two-step process:
-
Formation of the Grignard Reagent: 4-Chloro-3-bromoanisole is reacted with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to form the aryl magnesium bromide.
-
Borylation and Hydrolysis: The Grignard reagent, a potent nucleophile, is then added to a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) at low temperatures. The borate ester acts as an electrophile. This addition is followed by acidic workup to hydrolyze the resulting boronate ester to the final boronic acid.
The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the trialkyl borate.[7][8] This forms a tetracoordinate boron intermediate (a borate complex). Subsequent acidic hydrolysis protonates the alkoxy groups, which are then eliminated, ultimately yielding the boronic acid.
Caption: Reaction mechanism for the synthesis of this compound.
Key Reagents and Process Parameters
Successful synthesis relies on the careful selection and handling of reagents and strict control over reaction conditions.
| Reagent/Parameter | Role/Function | Critical Considerations |
| 4-Chloro-3-bromoanisole | Aryl Halide Precursor | Starting material purity is crucial for high yield. |
| Magnesium (Mg) turnings | Grignard Formation | Surface must be activated (e.g., with iodine or 1,2-dibromoethane) to initiate the reaction.[7] |
| Tetrahydrofuran (THF) | Solvent | Must be anhydrous. Water will quench the Grignard reagent, drastically reducing yield. |
| Triisopropyl borate | Boron Source (Electrophile) | A hindered ester used to minimize over-addition of the Grignard reagent.[9] Must be added at low temperature. |
| Temperature | Reaction Control | Grignard formation is exothermic. Borylation is performed at very low temperatures (-78 °C to -60 °C) to prevent multiple additions to the boron center.[5] |
| Aqueous Acid (HCl, H₂SO₄) | Hydrolysis | Used to hydrolyze the boronate ester and quench any remaining Grignard reagent. |
| Inert Atmosphere (N₂, Ar) | Process Safety/Efficacy | Prevents the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture. |
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.
Workflow Overview
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C for several hours) and assembled while hot under a stream of inert gas (Nitrogen or Argon).[10][11]
-
Grignard Reagent Formation:
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous THF via syringe.
-
Slowly add a solution of 4-chloro-3-bromoanisole (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require gentle heating to initiate, after which it should be maintained at a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium has been consumed. Cool the resulting dark grey-brown solution to room temperature.
-
-
Borylation:
-
In a separate, larger flask, prepare a solution of triisopropyl borate (1.5 - 2.0 equivalents) in anhydrous THF.[6]
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold borate solution via cannula transfer while maintaining the temperature below -60 °C. This slow addition to an excess of the borate ester is crucial to minimize the formation of diaryl and triaryl borane byproducts.[9]
-
After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding cold 2 M hydrochloric acid. Stir vigorously for 30-60 minutes until all solids have dissolved.[5]
-
Transfer the mixture to a separatory funnel. The layers will separate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash with brine.
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene) to afford this compound as a white to off-white solid.
-
Alternative Synthesis Routes
While the Grignard method is predominant, other strategies exist:
-
Organolithium Route: An alternative to the Grignard reagent is the use of an organolithium species. This involves a halogen-metal exchange or direct lithiation of a suitable precursor, followed by quenching with a borate ester.[12] Organolithium reagents are often more reactive than their Grignard counterparts, which can be advantageous but also requires even stricter control of temperature and moisture.[10][13]
-
Palladium-Catalyzed Borylation: The Miyaura borylation reaction uses a palladium catalyst to couple an aryl halide or triflate with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂).[14] This method offers excellent functional group tolerance but is often more expensive due to the cost of the palladium catalyst and boron reagent.
Safety and Handling
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Grignard and Organolithium Reagents: These reagents are highly reactive and can be pyrophoric, igniting spontaneously on contact with air or moisture.[10][15] All transfers must be conducted under an inert atmosphere using proper syringe or cannula techniques.[16]
-
Solvents: Anhydrous THF and other ethereal solvents are highly flammable. All operations should be performed in a certified chemical fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory.[11][16]
-
Quenching: The quenching of reactive organometallic species is highly exothermic and must be done slowly and at low temperatures to avoid uncontrolled reactions.
Conclusion
The synthesis of this compound via the Grignard pathway is a robust and well-established method that provides reliable access to this important chemical building block. Success hinges on a deep understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of atmospheric moisture and the control of reaction temperatures. By adhering to the principles and protocols outlined in this guide, researchers and chemists can effectively and safely produce high-purity material, enabling further innovation in drug discovery, materials science, and beyond.
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An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-methoxyphenylboronic acid in Research & Development
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe and effective use of 2-Chloro-5-methoxyphenylboronic acid. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with field-proven insights to ensure both personal safety and experimental integrity.
Section 1: Pre-Experiment Planning & Risk Assessment
The foundation of laboratory safety is not reaction-time response, but proactive risk mitigation. Before this compound (CAS No. 89694-46-2) is even brought into the laboratory, a thorough understanding of its properties and potential hazards is essential.[1][2][3] This initial phase dictates the engineering controls, personal protective equipment (PPE), and experimental design necessary for safe handling.
Compound Profile and Utility
This compound is a key building block in synthetic organic chemistry, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility in constructing complex organic molecules makes it a valuable reagent in the drug discovery pipeline. However, like all arylboronic acids, its reactivity is coupled with specific hazards that must be managed.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) and presents several key hazards that must be understood before handling.[4][5]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust.[4][5]
These classifications are visually represented by GHS pictograms, which serve as an immediate visual reminder of the primary hazards.
Caption: GHS Pictogram for this compound.
The Risk Assessment Workflow
A self-validating safety protocol begins with a logical risk assessment workflow. The causality is simple: you cannot select the correct controls (PPE, engineering) without first understanding the specific chemical and procedural hazards. This workflow should be a documented part of any experimental plan.
Caption: A systematic workflow for chemical risk assessment.
Section 2: In-Lab Execution: Controls & Procedures
Effective risk management relies on a hierarchy of controls. Engineering controls are the first and most effective line of defense, followed by administrative controls (protocols) and finally, personal protective equipment (PPE).[2][6]
Engineering Controls: The Primary Barrier
The primary engineering control for handling powdered this compound is a certified chemical fume hood.[6][7] The potential for respiratory irritation from inhaling fine dust necessitates that all weighing and transfer operations be conducted within this controlled environment to capture and exhaust airborne particulates.[5][7]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard.[8][9][10] Its selection must be directly informed by the GHS hazards identified in Section 1.
| Protection Type | Specification | Justification & Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles or a face shield with safety glasses.[11] | Protects against splashes and airborne dust, directly mitigating the "Causes serious eye irritation" (H319) hazard.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[11][12] | Prevents direct contact, mitigating the "Causes skin irritation" (H315) hazard. Gloves must be inspected before use and removed properly to avoid contaminating other surfaces.[12] |
| Body Protection | A long-sleeved laboratory coat.[10] | Protects skin on the arms and body from accidental spills and dust contamination. |
| Respiratory | Not typically required if handled within a fume hood. | A NIOSH-approved respirator may be necessary for large-scale operations or spill cleanup outside of a fume hood.[11] |
Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure procedural integrity.
-
Preparation : Don all required PPE (goggles, gloves, lab coat) before entering the designated handling area.
-
Verification : Confirm that the chemical fume hood is operational and airflow is adequate.
-
Staging : Place all necessary equipment (spatulas, weigh paper, glassware, waste container) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.
-
Dispensing : Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the solid powder to weigh paper or directly into a tared vessel. Avoid creating dust by using slow, deliberate movements.[5]
-
Closure : Securely close the main container immediately after dispensing to prevent moisture absorption and contamination. Boronic acids can form cyclic boroxine anhydrides upon dehydration, which can affect reaction stoichiometry.
-
Cleanup : Gently wipe down the spatula and any surfaces within the hood with a solvent-dampened cloth to collect residual dust. Dispose of the cloth and any contaminated weigh paper into a designated solid hazardous waste container.
-
Doffing PPE : Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[5]
Section 3: Storage, Spills, and Emergency Response
Proper procedures for long-term storage and emergency situations are critical components of a comprehensive safety plan.
Storage and Stability
Improper storage can degrade the reagent and pose safety risks.
-
Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[5][13] Keep away from moisture and strong oxidizing agents.
-
Segregation : Store away from incompatible materials such as strong bases and acids.[14][15] Boronic acids should be stored in a dedicated cabinet for organic reagents, not with oxidizers or corrosives.[16]
-
Labeling : Ensure all containers, including secondary or temporary vessels, are clearly labeled with the chemical name and primary hazards.[3]
Spill and Exposure Protocols
Immediate and correct response to an exposure or spill is crucial.
| Scenario | First Aid & Spill Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][5][17] Seek immediate medical attention.[18] |
| Skin Contact | Remove contaminated clothing. Wash affected skin thoroughly with plenty of soap and water.[17][19] If skin irritation occurs, seek medical attention.[5] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[4][5][18] If respiratory symptoms persist, seek medical attention.[17] |
| Ingestion | Do NOT induce vomiting.[20] Rinse mouth with water. Seek immediate medical attention or call a poison control center.[21][22] |
| Minor Spill (in fume hood) | Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent. |
| Major Spill (outside fume hood) | Evacuate the immediate area. Alert laboratory personnel and the safety officer. If trained and equipped, contain the spill with absorbent pads, but avoid creating dust. Prevent the material from entering drains. |
Fire-Fighting Measures
While the compound itself is not highly flammable, it is a combustible solid.
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][22]
-
Hazardous Combustion Products : Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and boron oxides.[12][22]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][22]
Section 4: Physical & Chemical Data
A summary of key physical and chemical properties is essential for experimental design and safety assessment.
| Property | Value | Source |
| CAS Number | 89694-46-2 | [5][23] |
| Molecular Formula | C₇H₈BClO₃ | [5][23] |
| Molecular Weight | 186.40 g/mol | [5][23] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 106-110 °C | [5] |
| Boiling Point | 354.8 °C at 760 mmHg | [5] |
| Storage Class | 11 - Combustible Solids |
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An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-methoxyphenylboronic acid
Introduction
2-Chloro-5-methoxyphenylboronic acid (CAS No. 89694-46-2) is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the chloro, methoxy, and boronic acid functionalities on the phenyl ring provides a versatile scaffold for constructing complex molecular architectures.[1]
However, the efficacy and reproducibility of reactions employing this reagent are intrinsically linked to its purity and stability. Like many arylboronic acids, this compound is susceptible to degradation pathways that can compromise its integrity over time, leading to diminished yields, impure products, and analytical challenges. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation mechanisms, and establishes field-proven protocols for its optimal storage and handling. This document is intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary to preserve the quality of this valuable reagent.
Physicochemical Properties
A foundational understanding of the compound's physical properties is essential for its proper handling and use.
| Property | Value | Source(s) |
| CAS Number | 89694-46-2 | [1][2][3][4] |
| Molecular Formula | C₇H₈BClO₃ | [2][3][4] |
| Molecular Weight | 186.40 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 106-110 °C | [2][5] |
| Boiling Point | 354.8 °C at 760 mmHg | [2][5] |
| Density | ~1.32 g/cm³ | [2][5] |
Core Principles of Chemical Stability and Degradation
The stability of an arylboronic acid is not absolute; it is a function of its intrinsic structure and its extrinsic environment. For this compound, degradation primarily proceeds via two well-documented pathways: protodeboronation and oxidation. A third process, dehydration to form boroxines, is a reversible equilibrium that also impacts the reagent's state.
Protodeboronation: Cleavage of the Carbon-Boron Bond
Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This process is a significant cause of arylboronic acid decomposition, particularly under the aqueous basic conditions often employed in Suzuki-Miyaura cross-coupling reactions.[6][7][8] The reaction, Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃, converts the valuable reagent into an inert byproduct (4-chloroanisole in this case), thereby reducing the effective concentration and impacting reaction stoichiometry.[8]
The mechanism can be catalyzed by both acid and base.[7] At high pH, the boronic acid exists as the more reactive boronate anion [ArB(OH)₃]⁻, which facilitates the cleavage.[6][9] While some sterically hindered or electron-rich arylboronic acids are particularly prone to this decomposition, it is a general concern for most compounds in this class.[10]
Oxidation: Conversion to Phenolic Impurities
Arylboronic acids are susceptible to oxidation, which converts the boronic acid group into a hydroxyl group, yielding the corresponding phenol.[11][12][13] This transformation can be mediated by various oxidants, including atmospheric oxygen, hydrogen peroxide, or peroxy acids like m-CPBA.[11][12][14][15] In the case of this compound, this pathway leads to the formation of 2-chloro-5-methoxyphenol.
The mechanism involves the attack of a nucleophilic oxygen species on the electron-deficient boron atom, followed by rearrangement and hydrolysis.[12][16] The presence of phenolic impurities can complicate subsequent reactions and purification steps. The rate of oxidation can be accelerated by exposure to air and light, particularly under basic conditions.[14]
Dehydration and Boroxine Formation
In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium and does not represent irreversible degradation. However, the formation of boroxines alters the physical properties and solubility of the material and can affect its reactivity. The presence of water will shift the equilibrium back toward the monomeric boronic acid form. Storing the compound under dry conditions can favor the boroxine state.
Caption: Primary degradation and equilibrium pathways for arylboronic acids.
Validated Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for mitigating degradation and preserving the chemical integrity of this compound. The following recommendations are based on chemical principles and established best practices.
Optimal Storage Conditions
The primary objectives of proper storage are to minimize exposure to moisture, oxygen, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of decomposition reactions and minimizes moisture caking.[17] Room temperature (15–25°C) is acceptable for short periods, but refrigeration is preferred for long-term stability.[18] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and protodeboronation.[19] |
| Moisture | Store in a dry environment | Water is a reactant in protodeboronation and hydrolysis. Use of a desiccator is highly recommended.[18] |
| Light | Protect from light | Store in amber glass vials or in a dark cabinet. Light can provide the energy to initiate radical-based oxidation pathways.[20] |
| Container | Tightly sealed, appropriate material | Use glass bottles with tight-fitting, non-reactive caps. Ensure the seal is secure to prevent ingress of air and moisture.[2][21] |
Safe Handling Procedures
Proper handling ensures both user safety and reagent integrity.
-
Work Environment : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][19][21]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[5][21]
-
Dispensing : When weighing and transferring the solid, minimize its exposure time to the ambient atmosphere. Work efficiently to reduce the absorption of moisture and oxygen.
-
Avoid Cross-Contamination : Use clean, dry spatulas and glassware. Do not return unused material to the original container.
-
Incompatibilities : Store separately from strong oxidizing agents, strong acids, and strong bases.[21][22][23][24] Accidental mixing can lead to vigorous reactions and degradation.[19]
Experimental Workflow: Quality Control and Stability Assessment
For applications where reagent purity is paramount, such as in GMP environments or for developing robust synthetic methodologies, it is prudent to perform periodic quality control checks. The following workflow outlines a self-validating system for assessing the stability of a stored batch of this compound.
Step-by-Step Protocol
-
Initial Analysis (T=0) : Upon receipt of a new batch, perform a baseline analysis.
-
Technique : High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for purity assessment.
-
Data : Record the initial purity (e.g., >98% area).
-
Characterization : Confirm identity using ¹H NMR and/or Mass Spectrometry.
-
-
Sample Aliquoting and Storage :
-
Divide the batch into several smaller aliquots in separate, properly labeled amber glass vials. This practice minimizes the exposure of the entire batch during each analysis.[20]
-
Store the primary stock and aliquots under the recommended conditions (2-8 °C, inert atmosphere, desiccated).
-
Optionally, store one "stress" aliquot under ambient, non-ideal conditions to evaluate stability under excursion scenarios.
-
-
Time-Point Analysis :
-
At predetermined intervals (e.g., 3, 6, 12, and 24 months), remove one aliquot from storage.
-
Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Analyze the sample using the same HPLC method established at T=0.
-
-
Data Evaluation :
-
Compare the HPLC chromatogram and purity value to the T=0 data.
-
Look for the appearance of new peaks corresponding to potential degradation products (e.g., 4-chloroanisole or 2-chloro-5-methoxyphenol).
-
Establish a trend of purity over time. If a significant drop in purity is observed (>2-3%), the batch should be re-evaluated for its suitability in critical applications.
-
Caption: Experimental workflow for long-term stability assessment.
Conclusion
This compound is a robust and highly valuable reagent when its chemical integrity is maintained. Its primary vulnerabilities—protodeboronation and oxidation—are well-understood phenomena that can be effectively controlled through disciplined laboratory practice. By implementing the storage and handling protocols detailed in this guide, researchers can ensure the long-term stability of this compound, leading to more reliable, reproducible, and successful outcomes in their synthetic endeavors. The causality is clear: controlling the chemical environment by excluding water, oxygen, and excessive thermal energy directly arrests the kinetics of the degradation pathways, thereby preserving the reagent's quality and efficacy.
References
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Protodeboronation. Organic Chemistry Portal.
- A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal.
- Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Not specified.
- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Not specified.
- Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI.
- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry.
- How to Store Boric Acid. Lab Alley.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed.
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An In-depth Technical Guide to the Solubility of 2-Chloro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Chloro-5-methoxyphenylboronic acid is a pivotal reagent in modern organic synthesis, particularly in the realm of pharmaceutical development where it serves as a key building block in the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, is well-documented.[1] However, the effective application of this compound is fundamentally dependent on its behavior in solution, a parameter governed by its solubility. This technical guide provides a comprehensive exploration of the solubility of this compound, addressing the theoretical underpinnings, qualitative solubility profiles, and a robust experimental protocol for precise quantitative determination. This document is intended to empower researchers to optimize reaction conditions, streamline purification processes, and enhance the overall efficiency of their synthetic endeavors.
Introduction: The Strategic Importance of this compound in Synthesis
This compound, with the chemical formula C₇H₈BClO₃, is a white to off-white crystalline powder.[1][2] Its strategic importance in organic synthesis and drug discovery cannot be overstated. The boronic acid moiety is a versatile functional group that engages in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, for which a Nobel Prize was awarded in 2010.[3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of many biologically active compounds and advanced materials.[1][4]
The substituents on the phenyl ring of this compound—a chloro group at the 2-position and a methoxy group at the 5-position—impart specific electronic and steric properties that influence its reactivity and, crucially, its solubility. These attributes make it a valuable precursor in the synthesis of pharmaceuticals, particularly in the development of treatments for cancer and other diseases, as well as in the creation of novel agrochemicals and materials with enhanced properties.[1][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BClO₃ | [2][5] |
| Molecular Weight | 186.40 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 106-110 °C | [2] |
| Boiling Point | 354.8 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
Theoretical Considerations for the Solubility of Phenylboronic Acids
The solubility of phenylboronic acids is a more complex phenomenon than that of many other organic compounds. Several factors contribute to this complexity:
-
Formation of Boroxines: A significant challenge in handling boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] This process is often reversible and temperature-dependent, leading to inconsistencies in solubility measurements.
-
Hydrogen Bonding: The boronic acid functional group can act as both a hydrogen bond donor and acceptor, allowing for the formation of intermolecular hydrogen bonds. This can lead to self-association in solution and affects the interaction with solvent molecules.
-
Influence of Substituents: The chloro and methoxy groups on the phenyl ring of the target molecule influence its polarity and ability to engage in intermolecular interactions. The electronegative chlorine atom and the polar methoxy group can affect the overall dipole moment and hydrogen bonding capacity of the molecule, thereby altering its solubility profile compared to unsubstituted phenylboronic acid.
-
Solvent Polarity: As with most solutes, the principle of "like dissolves like" is a primary determinant of solubility. Polar solvents are generally more effective at solvating polar molecules, while nonpolar solvents are better suited for nonpolar solutes.
Qualitative Solubility Profile of this compound
The presence of the polar methoxy group and the moderately polar chloro group in this compound is expected to enhance its solubility in polar organic solvents compared to unsubstituted phenylboronic acid.
| Solvent Class | Examples | Predicted Solubility Level |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High |
| Ketones | Acetone, 2-Butanone | High |
| Alcohols | Methanol, Ethanol | High |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |
Note: This table represents an estimation based on chemical principles and data from analogous compounds. For precise applications, experimental determination is strongly recommended.
Experimental Protocol for Quantitative Solubility Determination: A Dynamic Method
To address the lack of quantitative data, this guide provides a robust and reliable experimental protocol for determining the solubility of this compound in various organic solvents. The following dynamic method, adapted from established procedures for other boronic acids, is recommended for its accuracy and reproducibility.[3][7]
Principle of the Dynamic Method
The dynamic method involves preparing a biphasic sample of the solute (this compound) and the solvent of known composition. This mixture is then heated at a controlled rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration. By repeating this process for a range of concentrations, a solubility curve can be constructed.
Experimental Workflow Diagram
Caption: Workflow for the dynamic determination of solubility.
Step-by-Step Methodology
-
Preparation of the Sample:
-
Accurately weigh a specific amount of this compound into a jacketed glass vessel equipped with a magnetic stirrer.
-
Add a precise volume or mass of the desired organic solvent to the vessel.
-
Seal the vessel to prevent solvent evaporation, especially with volatile solvents.
-
-
Heating and Observation:
-
Begin stirring the mixture vigorously to ensure a uniform suspension.
-
Circulate a heating fluid through the jacket of the vessel, increasing the temperature at a slow, controlled rate (e.g., 0.2-0.5 °C per minute). A slower heating rate near the expected dissolution point is crucial for accuracy.
-
Continuously monitor the mixture for the disappearance of the last solid particles. This can be done visually or with the aid of a turbidity sensor for higher precision.
-
-
Data Recording:
-
The temperature at which the solution becomes completely clear is the solubility temperature for that specific concentration.
-
Record this temperature.
-
-
Generating the Solubility Curve:
-
Repeat steps 1-3 with different known concentrations of this compound in the same solvent.
-
Plot the concentration (in mole fraction, g/100 g of solvent, or other suitable units) against the corresponding solubility temperature.
-
Safety and Handling Precautions
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]
-
Eye Protection: Wear safety glasses or goggles.[2]
-
Skin Protection: Use chemically resistant gloves.[2]
-
Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[2]
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[2]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9]
Conclusion
While a definitive, published quantitative solubility dataset for this compound remains elusive, this guide provides a comprehensive framework for researchers to understand and determine this critical parameter. By appreciating the theoretical complexities of boronic acid solubility and employing the detailed dynamic experimental protocol, scientists and drug development professionals can effectively harness the synthetic potential of this valuable compound. The ability to precisely determine solubility in various organic solvents is a cornerstone of efficient process development, leading to improved reaction yields, simplified purification, and ultimately, the accelerated discovery of novel chemical entities.
References
- UB, this compound. URL: https://www.ubpinc.com/product/2-chloro-5-methoxyphenylboronic-acid/
- Echemi, this compound Safety Data Sheets. URL: https://www.echemi.com/msds/2-chloro-5-methoxyphenylboronic-acid-cas89694-46-2.html
- Echemi, Buy this compound Different Grade from Amitychem. URL: https://www.echemi.com/produce/2-chloro-5-methoxyphenylboronic-acid-cas89694-46-2.html
- Sigma-Aldrich, 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/757301
- Benchchem, An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. URL: https://www.benchchem.com/pdf/technical-guide-solubility-4-pyren-1-yl-phenyl-boronic-acid.pdf
- ChemicalBook, Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-5-METHYLPHENYLBORONIC ACID. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=193353-35-4
- Sigma-Aldrich, (3-Chloro-5-methoxyphenyl)boronic acid. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-h1015
- Chem-Impex, this compound. URL: https://www.chemimpex.com/products/2-chloro-5-methoxyphenylboronic-acid
- Sigma-Aldrich, 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/757301
- ACS Publications, Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00361
- Springer, Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. URL: https://link.springer.com/article/10.1007/s10953-020-00994-5
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2-Chloro-5-methoxyphenylboronic acid spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-5-methoxyphenylboronic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound, a versatile reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. Our focus is on not just presenting data, but on interpreting it with the insight of an experienced scientist, explaining the causal relationships between molecular structure and spectral output.
Introduction: The Profile of a Key Synthetic Building Block
This compound is a crucial building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1] Its application extends to the synthesis of complex pharmaceuticals, agrochemicals, and novel materials.[1][2] An unambiguous characterization of this reagent is paramount to ensure the integrity and success of these synthetic endeavors. This guide provides the foundational spectral knowledge for its confident identification and quality control.
Compound Properties
| Property | Value | Reference |
| CAS Number | 89694-46-2 | [3][4][5] |
| Molecular Formula | C₇H₈BClO₃ | [3][5] |
| Molecular Weight | 186.40 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 106-115 °C | [1][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic compounds in solution.[6][7] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.[8][9]
Molecular Structure and Proton Numbering
Caption: Structure of this compound with proton numbering.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides a definitive map of the proton environments. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group create a distinct pattern of chemical shifts and couplings in the aromatic region.
Table 1: Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| H6 | ~7.5 - 7.6 | d | ~2.5 | 1H | Deshielded by adjacent chloro and boronic acid groups. Appears as a doublet due to coupling with H4. |
| H3 | ~7.2 - 7.3 | d | ~8.5 | 1H | Ortho to the methoxy group. Appears as a doublet due to coupling with H4. |
| H4 | ~6.9 - 7.0 | dd | ~8.5, 2.5 | 1H | Coupled to both H3 (ortho) and H6 (meta), resulting in a doublet of doublets. |
| -OCH₃ | ~3.8 | s | - | 3H | Methoxy protons appear as a sharp singlet, characteristic of a methyl group attached to an oxygen. |
| -B(OH)₂ | ~8.0 - 8.2 | s (broad) | - | 2H | The acidic protons of the boronic acid are typically broad, solvent-exchangeable, and appear downfield. |
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum complements the proton data, identifying all unique carbon environments within the molecule.
Table 2: Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| C5 | ~158 - 160 | Aromatic carbon attached to the electron-donating -OCH₃ group, highly shielded. |
| C1 | ~138 - 140 | Aromatic carbon attached to the boronic acid group (ipso-carbon). |
| C2 | ~135 - 137 | Aromatic carbon attached to the electron-withdrawing chlorine atom. |
| C6 | ~130 - 132 | Aromatic carbon ortho to both Cl and B(OH)₂ groups. |
| C3 | ~118 - 120 | Aromatic carbon ortho to the -OCH₃ group. |
| C4 | ~115 - 117 | Aromatic carbon meta to the -OCH₃ group. |
| -OCH₃ | ~55 - 56 | Methoxy carbon, typical chemical shift for an sp³ carbon attached to oxygen. |
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of the exchangeable B(OH)₂ protons.
-
Instrument Setup: Place the sample in a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Shimming: Tune the probe to the frequencies of ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp resonance signals and resolving fine coupling patterns.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of ~0-12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover ~0-200 ppm.
-
Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2-5 seconds.
-
Accumulate 1024-4096 scans, as the ¹³C nucleus has low natural abundance and sensitivity.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO at 39.52 ppm).
Caption: Workflow for ATR-IR spectral acquisition.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [10]For organic molecules, it provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule after ionization. [11][12]
MS Data Analysis
The mass spectrum of this compound is distinguished by a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in two molecular ion peaks, M⁺ and (M+2)⁺, with an approximate intensity ratio of 3:1.
Molecular Ion:
-
Formula: C₇H₈B³⁵ClO₃
-
Exact Mass: 186.0255
-
Expected M⁺ Peak (m/z): 186
-
Expected (M+2)⁺ Peak (m/z): 188
Table 4: Predicted Major Mass Fragments (Electron Ionization)
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Rationale |
|---|---|---|---|
| 186/188 | [C₇H₈BClO₃]⁺ | - | Molecular Ion (M⁺) |
| 168/170 | [C₇H₆BClO₂]⁺ | H₂O | Loss of a water molecule from the boronic acid moiety. |
| 155/157 | [C₆H₅BClO]⁺ | OCH₃ | Loss of a methoxy radical. |
| 141 | [C₇H₈BO₃]⁺ | Cl | Loss of a chlorine radical. |
| 124 | [C₆H₅O₂B]⁺ | Cl, OCH₃ | Loss of chlorine and methoxy radicals. |
| 91 | [C₇H₇]⁺ | - | Tropylium ion, a common rearrangement fragment in alkylbenzenes, though less likely here, could arise from complex rearrangements. [13]|
Fragmentation Pathway
Caption: Proposed key fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile organic solvent like methanol or ethyl acetate.
-
GC-MS Setup:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Set the GC oven temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure the compound elutes as a sharp peak.
-
Set the injector temperature to ~250°C and the transfer line temperature to ~280°C.
-
-
Injection: Inject 1 µL of the sample solution into the GC.
-
MS Acquisition:
-
The EI source energy is typically set to 70 eV, a standard that promotes fragmentation and allows for library matching.
-
Set the mass analyzer (e.g., a quadrupole) to scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the retention time of the compound.
-
Extract the mass spectrum corresponding to the apex of the chromatographic peak.
-
Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of chlorine.
-
Analyze the fragmentation pattern and compare it to predicted pathways and spectral libraries.
-
Conclusion: A Synergistic Approach to Characterization
The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, including the characteristic B-O and O-H stretches of the boronic acid. Finally, mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns, with the chlorine isotopic signature serving as a definitive marker. Together, these techniques provide a robust and self-validating system for the comprehensive characterization of this important synthetic reagent, ensuring its identity and purity for downstream applications.
References
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- Spectroscopy of Arom
- Interpreting Infrared Spectra. Specac Ltd. [Link]
- Structure, Properties, and Preparation Of Boronic Acid Deriv
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]
- Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2008). The Journal of Chemical Physics. [Link]
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
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- mass spectra - fragmentation p
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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A Technical Guide to the Physical and Chemical Characterization of 2-Chloro-5-methoxyphenylboronic acid
Introduction: Beyond the Name
2-Chloro-5-methoxyphenylboronic acid (CAS No. 89694-46-2) is a substituted phenylboronic acid that has become an indispensable tool in modern organic synthesis and medicinal chemistry.[1] Its primary utility lies in its function as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1] The specific arrangement of the chloro and methoxy substituents on the phenyl ring imparts unique reactivity and selectivity, enabling the synthesis of complex biaryl structures that are core motifs in numerous pharmaceutical agents, agrochemicals, and advanced materials.[1]
This guide moves beyond a simple catalog description to provide researchers, scientists, and drug development professionals with an in-depth understanding of the physical appearance of this reagent. We will explore the causality behind its appearance, establish protocols for its assessment, and detail the analytical workflows required to validate its integrity, ensuring the reliability and reproducibility of the critical reactions in which it is employed.
Core Chemical and Physical Properties
A foundational understanding of a reagent begins with its fundamental properties. These parameters serve as the initial benchmark against which any supplied material should be compared.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 2-Chloro-5-methoxybenzeneboronic acid | [1][2][3] |
| CAS Number | 89694-46-2 | [1][2][3] |
| Molecular Formula | C₇H₈BClO₃ | [1][2][3] |
| Molecular Weight | 186.40 g/mol | [1][2] |
| Physical Form | Crystalline Powder / Solid | [1][3] |
| Color | White to off-white | [1][3] |
| Melting Point | 106-115 °C (range from literature) | [1][3] |
| Boiling Point | ~354.8 °C at 760 mmHg | [3] |
| Density | ~1.3 g/cm³ | [3] |
Note on Melting Point: The observed range in literature (106-110°C vs. 115°C) is noteworthy.[1][3] A lower or broader melting point range can be indicative of impurities. High-purity material should exhibit a sharp melting point at the higher end of the reported range.
Critical Assessment of Physical Appearance
Standard Appearance
In its highest purity, this compound is a white, crystalline powder .[1][3] The term "off-white" is also commonly used by suppliers and is an acceptable appearance, though it warrants closer scrutiny.[1][3] The material should be free-flowing and devoid of large, discolored aggregates.
The Causality of Color Variation
From experience, deviations from a pure white appearance are often the first sign of potential issues. An "off-white," beige, or slightly tan coloration can arise from several factors:
-
Minor Impurities: Residual starting materials, catalysts, or solvents from the synthesis process can impart color.
-
Oxidation: Phenylboronic acids can be susceptible to oxidation over time, especially if not stored under inert conditions.
-
Dehydration (Anhydride Formation): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process can alter the physical state and reactivity of the material and may contribute to a change in appearance.
It is a critical error to assume that a slight color variation is benign. While it may not always impact reactivity in robust reactions, it can be detrimental in sensitive, highly-optimized, or catalytic processes common in drug development.
Protocol for Initial Visual Inspection
This self-validating protocol should be performed upon receipt of any new lot of the reagent.
-
Documentation Check: Confirm the Certificate of Analysis (CoA) matches the lot number on the container. Verify that the reported appearance on the CoA is "White to off-white crystalline powder."
-
Container Integrity: Inspect the container for an intact seal. A broken seal compromises the material and invalidates any further assessment.
-
Sample Extraction: In a controlled environment (e.g., a fume hood with low humidity), carefully open the container. Use a clean, dry spatula to extract a small sample onto a white weighing paper or watch glass.
-
Color and Texture Assessment: Observe the sample against a white background under good lighting.
-
Color: Is it pure white? Off-white? Are there any colored specks or a uniform tan/yellow hue?
-
Texture: Is it a fine, crystalline powder? Is it clumpy or sticky, suggesting the presence of moisture or solvent?
-
-
Decision Point: If the material is significantly discolored (e.g., yellow, brown) or appears wet/gummy, it should be quarantined pending further analytical verification. If it meets the expected "white to off-white" crystalline appearance, proceed to analytical characterization.
Analytical Verification: The Ground Truth
Visual inspection is a preliminary step. True confidence in the reagent's identity and purity comes from rigorous analytical chemistry. The following workflow is essential for quality control in a research and development setting.
Caption: Workflow for incoming reagent qualification.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. For this compound, a purity of ≥98% is a common and acceptable specification for most applications.[1][2] The chromatogram should show a single major peak with minimal secondary peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. The spectrum should show characteristic peaks corresponding to the aromatic protons and the methoxy group protons, with appropriate chemical shifts and integration values. This technique is exceptionally powerful for identifying structural isomers or impurities that may not be resolved by HPLC.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. An observed mass corresponding to the calculated molecular weight of 186.40 g/mol provides definitive evidence of the correct compound.
Storage, Handling, and Stability
The physical appearance of the reagent is directly linked to its storage and handling.
Recommended Storage Conditions
To maintain its integrity and white crystalline appearance, the compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[3] Storing at room temperature is generally acceptable.[1] The key is to minimize exposure to atmospheric moisture and oxygen. For long-term storage, placing the sealed container within a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is best practice.
Safe Handling Protocol
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3][4] It is also harmful if swallowed.[4] All handling must be performed in accordance with safety data sheet (SDS) guidelines.
Caption: A standardized workflow for safely handling the reagent.
Conclusion
The physical appearance of this compound serves as a critical first indicator of its quality. A white to off-white crystalline powder is the expected standard. Any significant deviation from this norm necessitates a thorough analytical investigation to ensure the material's purity and structural integrity. By combining disciplined visual inspection with robust analytical techniques like HPLC and NMR, researchers can proceed with confidence, knowing their synthetic outcomes are built upon a foundation of high-quality, reliable starting materials. This diligence is paramount to achieving reproducible results in the demanding fields of pharmaceutical and materials research.
References
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-5-methoxyphenylboronic Acid
Introduction: Navigating the Challenges of Aryl Chloride Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryls, which are core structures in numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] While the coupling of aryl bromides and iodides is often straightforward, the use of more abundant and cost-effective aryl chlorides presents a significant synthetic hurdle due to the strength of the C-Cl bond.[1]
This guide provides a comprehensive protocol and technical insights for the successful Suzuki-Miyaura coupling of a challenging, electron-rich substrate: 2-chloro-5-methoxyphenylboronic acid. The presence of both a chloro substituent and an electron-donating methoxy group necessitates a carefully optimized catalytic system to achieve high yields. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a robust methodology for researchers in synthetic chemistry and drug development.
The Catalytic Heart of the Reaction: Rationale for Catalyst Selection
The success of a Suzuki-Miyaura coupling, especially with a deactivated aryl chloride, hinges on the choice of the palladium source and its associated ligand.
Palladium Precatalysts: Ensuring an Efficient Start
Modern Suzuki-Miyaura reactions often employ well-defined palladium(II) precatalysts. These are typically air- and moisture-stable complexes that are readily reduced in situ to the catalytically active Pd(0) species.[4] This approach offers superior reproducibility compared to using Pd(0) sources like Pd₂(dba)₃, which can be inconsistent in quality. For challenging substrates, palladacycles and complexes with bulky, electron-rich phosphine ligands have proven to be particularly effective.[5][6]
The Ligand: The Key to Activating Aryl Chlorides
The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step in the catalytic cycle. To facilitate this challenging step, ligands with specific electronic and steric properties are required. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), have revolutionized the coupling of aryl chlorides.[1][7] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that readily undergoes oxidative addition.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
Materials and Reagents
-
This compound
-
Aryl halide (coupling partner)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precatalyst (typically 1-3 mol%).
-
Add the anhydrous solvent and degassed water (a common ratio is 4:1 to 10:1 solvent to water).[6]
-
Seal the flask and stir the reaction mixture at the desired temperature (typically ranging from 80°C to 110°C).
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Critical Parameters and Their Scientific Rationale
The success of this coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Choice | Rationale |
| Palladium Precatalyst | XPhos Pd G3, SPhos Pd G3, or similar palladacycles | These precatalysts are highly active for the coupling of challenging aryl chlorides due to the presence of bulky, electron-rich biaryl phosphine ligands that facilitate the oxidative addition step.[8][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] The choice of base can also influence the reaction rate and selectivity. |
| Solvent System | 1,4-Dioxane/water, Toluene/water, THF/water | A mixture of an organic solvent and water is often beneficial. The organic solvent solubilizes the reactants and catalyst, while water can help to dissolve the inorganic base and facilitate the catalytic cycle.[11] |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond. |
| Stoichiometry | 1.2 - 1.5 equivalents of boronic acid | A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions. |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, screening different ligands, or using a stronger base. The purity of the reagents and the exclusion of oxygen are also critical.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially at higher temperatures and in the presence of water. Using a less aqueous solvent system or a milder base might mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes be observed. This is often minimized by the slow addition of the boronic acid or by using a less reactive boronate ester.
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of complex biaryl structures. By employing modern, highly active palladium precatalysts with bulky, electron-rich ligands and carefully optimizing the reaction conditions, researchers can achieve high yields and expand the synthetic utility of this important building block. This guide provides a solid foundation for the successful implementation of this reaction in various research and development settings.
References
- Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions.
- Differences in the Performance of Allyl Based Palladium Prec
- A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction.
- A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
- The Suzuki Reaction.
- Suzuki Coupling.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Suzuki-Miyaura cross-coupling: Practical Guide.
- Two alternative routes towards the synthesis of biaryls 3a–c.
- Suzuki Coupling.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annul
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
- Suzuki cross-coupling reaction.
- Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes.
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using 2-Chloro-5-methoxyphenylboronic acid in Suzuki-Miyaura reactions
An Application Guide for the Strategic Use of 2-Chloro-5-methoxyphenylboronic Acid in Suzuki-Miyaura Reactions
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Substituted Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly for biaryl synthesis.[1] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[2][3] Within the vast library of available building blocks, substituted phenylboronic acids are indispensable tools for drug discovery and materials science.[4][5]
This compound (CAS 89694-46-2) is a particularly valuable reagent.[6][7] Its unique substitution pattern—an electron-withdrawing chlorine atom ortho to the boronic acid and an electron-donating methoxy group meta to it—imparts specific reactivity and provides synthetic handles for further molecular elaboration.[8] This guide offers an in-depth exploration of its application, providing both the theoretical underpinnings and field-proven protocols for its successful use in Suzuki-Miyaura coupling reactions.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst.[9] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst complex inserting into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl halide). This step oxidizes the palladium from Pd(0) to a Pd(II) species.[10] The reactivity of the halide partner typically follows the trend I > Br > OTf >> Cl.[1]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, converting it into a more nucleophilic boronate species (-B(OH)₃⁻).[12] This boronate then exchanges its organic group with the halide on the Pd(II) complex.[9]
-
Reductive Elimination : The final step involves the two organic groups on the Pd(II) center coupling together and detaching from the metal. This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[13]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Influence of Substituents on this compound
The choice of a boronic acid is not arbitrary; its substituents dictate the required reaction conditions. The ortho-chloro and meta-methoxy groups on the title compound present a classic case of balancing electronic and steric demands.
-
Electronic Effects : The electron-withdrawing nature of the ortho-chloro group increases the Lewis acidity of the boron atom. This can, in some cases, facilitate the formation of the boronate complex required for transmetalation.[10] Conversely, the meta-methoxy group is electron-donating via resonance, which can influence the nucleophilicity of the aryl ring being transferred.
-
Steric Hindrance : The primary challenge with this reagent is the steric bulk of the ortho-chloro substituent. This hindrance can slow down both the transmetalation and reductive elimination steps.[14] Overcoming this challenge is the key to achieving high yields and requires careful selection of the catalyst system. Unlike ortho-methoxy groups, which can sometimes promote the reaction through a chelation effect with the palladium center, the ortho-chloro group offers no such stabilization and acts primarily as a source of steric hindrance.[15][16]
To successfully couple sterically hindered partners like this compound, highly active catalyst systems are required. These typically involve bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps.[3][14]
Protocols for Suzuki-Miyaura Coupling
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for coupling this compound with a range of aryl or heteroaryl bromides.
Materials & Equipment:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand.
-
Ligand (if using Pd(OAc)₂): SPhos or XPhos (4 mol%)[17]
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane or Toluene, with 10-20% water[9]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Experimental Workflow:
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).[18]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[19]
-
Solvent and Degassing : Add the solvent mixture (e.g., 8 mL Toluene, 2 mL water) via syringe. Degas the solution by bubbling argon through it for 20-30 minutes.
-
Catalyst Addition : Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.[19]
-
Reaction : Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress using TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup : Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: High-Activity Method for Challenging Couplings (e.g., with Aryl Chlorides)
Coupling with aryl chlorides is significantly more challenging due to the strength of the C-Cl bond.[20][21] This requires a more potent catalytic system.
Key Modifications from Protocol 1:
-
Catalyst System : Use a palladium precatalyst system known for high activity, such as Pd₂(dba)₃ (1.5 mol%) with a bulky, electron-rich biarylphosphine ligand like XPhos (3 mol%).[17][19]
-
Base : A stronger, non-aqueous base is often preferred. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[20]
-
Solvent : Anhydrous solvents like 1,4-dioxane or toluene are typically used.
-
Temperature : Higher temperatures (110-130 °C) may be necessary to facilitate the initial oxidative addition.
Data Summary for Reaction Optimization
The tables below provide a starting point for selecting optimal conditions for your specific coupling partners.
Table 1: Recommended Catalytic Systems
| Catalyst Source | Ligand | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | None | Aryl Iodides, Bromides | Commercially available, easy to handle.[18] |
| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃ | Aryl Iodides, Bromides | Cost-effective palladium sources. |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos | Aryl Chlorides, Hindered Substrates | High activity, promotes difficult couplings.[3][17] |
| Pd(dppf)Cl₂ | dppf | Heteroaryl systems, robust couplings | Versatile and often used for challenging substrates.[18] |
Table 2: Base and Solvent Selection Guide
| Base | Common Solvents | Characteristics & Rationale |
| Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | Standard, cost-effective bases for general couplings. The aqueous phase is crucial for boronate formation.[9][22] |
| K₃PO₄ | Toluene, Dioxane, THF | Stronger base, often effective for hindered or electron-rich boronic acids. Can be used in aqueous or anhydrous conditions.[23] |
| Cs₂CO₃ | Toluene, Dioxane | Highly effective, soluble base. Often gives superior results for difficult couplings, including those with aryl chlorides.[20] |
| CsF, KF | Dioxane | Fluoride bases can be effective, particularly with boronate esters or in specific applications.[24] |
Conclusion and Final Recommendations
This compound is a powerful synthon for accessing complex biaryl structures. Its successful application in Suzuki-Miyaura cross-coupling reactions is readily achievable with a clear understanding of its inherent steric and electronic properties. For routine couplings with aryl iodides and bromides, standard Pd(PPh₃)₄ or Pd(OAc)₂/phosphine systems with a carbonate base are often sufficient. However, for more challenging partners, particularly aryl chlorides, the use of advanced catalyst systems featuring bulky, electron-rich ligands like XPhos or SPhos is strongly recommended. By carefully selecting the catalyst, base, and solvent, researchers can harness the full synthetic potential of this versatile building block.
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- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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- Barder, T. E., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Scriven, E. F. V. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc. [Link]
- ResearchGate. (2018). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
- National Institutes of Health. (2018).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- National Institutes of Health. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- ResearchGate. (2020).
- Molander, G. A., & Jean-Gérard, L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- ResearchGate. (2015). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]
- MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
- Organic Chemistry Portal. (2005).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Suzuki Coupling: The Role of 5-Chloro-2-methoxyphenylboronic Acid. [Link]
- PubMed. (2002). The application of multi-component reactions in drug discovery. [Link]
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Application Notes and Protocols: 2-Chloro-5-methoxyphenylboronic Acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Substituted Phenylboronic Acids in Drug Discovery
In modern medicinal chemistry, the quest for novel therapeutics is intrinsically linked to the efficient construction of complex molecular architectures. Boronic acids, and their application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, represent a cornerstone of this endeavor.[1][2] They serve as indispensable building blocks, enabling chemists to forge carbon-carbon bonds with remarkable precision and functional group tolerance.[2][3]
This document focuses on a particularly valuable, yet specific reagent: 2-Chloro-5-methoxyphenylboronic acid (CAS: 89694-46-2).[4] The strategic placement of the ortho-chloro and meta-methoxy substituents is not arbitrary; it offers a unique combination of steric and electronic properties. The chloro group can enforce a twisted conformation in the resulting biaryl product, potentially enhancing selectivity for a biological target, while also serving as a site for halogen bonding or as a metabolic block. The methoxy group, a classic hydrogen bond acceptor and solubility modulator, further enriches the pharmacodynamic and pharmacokinetic profile of the final compound.[5]
These application notes are designed for researchers, scientists, and drug development professionals. They move beyond simple reaction lists to explain the underlying principles, provide validated, step-by-step protocols, and illustrate the utility of this reagent in constructing scaffolds for critical therapeutic targets, particularly in oncology.
Part 1: The Suzuki-Miyaura Reaction - The Primary Engine for Application
The vast majority of applications for this compound involve the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] Understanding the catalytic cycle is paramount to troubleshooting and optimizing reaction conditions.
The cycle proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2-chloro-5-methoxyphenyl moiety) to the Pd(II) complex.[7] This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices
-
Catalyst & Ligand: Palladium is the overwhelmingly common choice. The ligands (e.g., triphenylphosphine, XPhos) are not mere spectators; they stabilize the Pd(0) state and modulate its reactivity. Bulky, electron-rich phosphine ligands like XPhos are often required for challenging couplings, such as those involving aryl chlorides, by promoting the difficult oxidative addition step.[9]
-
Base: A base is essential. It reacts with the boronic acid to form a trivalent "ate" complex ([R-B(OH)3]⁻), which is significantly more nucleophilic and readily undergoes transmetalation compared to the neutral boronic acid.[7] The choice of base (from mild K₂CO₃ to strong Cs₂CO₃) can dramatically influence reaction rates and substrate compatibility.[9]
-
Solvent: Solvent choice is dictated by the solubility of the reactants and the reaction temperature. Mixed aqueous systems like dioxane/water or DME/water are common, as they dissolve both the organic substrates and the inorganic base.[10]
Part 2: Application in the Synthesis of Kinase Inhibitor Scaffolds
Rationale: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] Many FDA-approved kinase inhibitors, such as Imatinib, feature biaryl or heteroaryl-aryl cores. The Suzuki-Miyaura reaction is therefore an industry-standard method for rapidly synthesizing libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[2][10] The 2-chloro-5-methoxyphenyl moiety can be introduced to probe interactions within the ATP-binding pocket of a target kinase.
Caption: Fig 2: Synthesis of a Kinase Inhibitor Scaffold.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Heteroaryl Halide
This protocol is a robust, generally applicable method for the coupling of this compound with heteroaryl chlorides or bromides, adapted from established methodologies.[9]
Materials & Equipment:
-
This compound (1.2 equivalents)
-
Heteroaryl halide (e.g., 4-bromo-1H-pyrazolo[3,4-d]pyrimidine) (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold or glovebox
Procedure:
-
Vessel Preparation: In an inert atmosphere glovebox (or under a positive flow of inert gas), add the heteroaryl halide (1.0 eq), this compound (1.2 eq), base (2.0 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Representative Catalyst Systems
The choice of catalyst, ligand, and base is critical for success, especially with challenging heteroaryl chlorides.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Aryl Bromide | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 110 | 75-95 |
| 2 | Aryl Chloride | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 60-90 |
| 3 | Heteroaryl Bromide | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 95 | 70-92 |
Part 3: Application in Targeting Cancer Signaling Pathways
Rationale: Beyond general scaffold synthesis, this compound has been utilized to build specific molecules that modulate key cancer signaling pathways. One such pathway is the PI3K/AKT/mTOR cascade, which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancers like colorectal cancer.[11]
The synthesis of compounds like 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline demonstrates the use of this boronic acid to construct complex, polycyclic systems designed to inhibit this pathway, leading to apoptosis in cancer cells.[11]
Caption: Fig 3: Inhibition of the PI3K/AKT/mTOR Pathway.
Part 4: Physicochemical Properties
A summary of the key properties of the title compound is provided below.[4][6][12]
| Property | Value |
| CAS Number | 89694-46-2 |
| Molecular Formula | C₇H₈BClO₃ |
| Molecular Weight | 186.4 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 115 °C (Lit.) |
| Purity | ≥98% (Typically by HPLC) |
Conclusion
This compound is a highly versatile and strategic building block for medicinal chemists. Its primary utility lies in the robust and adaptable Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of diverse biaryl and heteroaryl-aryl structures. As demonstrated, its application is crucial in the development of kinase inhibitor scaffolds and complex heterocyclic systems targeting fundamental cancer pathways. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this reagent in their drug discovery programs, facilitating the efficient exploration of chemical space and the generation of novel therapeutic candidates.
References
- This compound.UB.
- Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers.MDPI.[Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.PubMed.[Link]
- Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.ChemRxiv.[Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs.eScholarship, University of California.[Link]
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.Rose-Hulman Institute of Technology.[Link]
- Suzuki Coupling.Organic Chemistry Portal.[Link]
- Synthesis of Biologically Active Molecules through Multicomponent Reactions.MDPI.[Link]
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Application Notes: 2-Chloro-5-methoxyphenylboronic Acid in the Synthesis of Bioactive Molecules
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 2-Chloro-5-methoxyphenylboronic acid (CAS 89694-46-2) has distinguished itself as a particularly valuable reagent for introducing the 2-chloro-5-methoxyphenyl moiety into bioactive scaffolds.[1] This structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies for diseases such as cancer.[1]
The unique substitution pattern of this boronic acid—featuring a methoxy group for potential hydrogen bonding and metabolic stability, and a chloro group that can serve as a handle for further functionalization or influence electronic properties—allows for nuanced modulation of a compound's pharmacological profile.[1] These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed, field-proven protocols and mechanistic insights.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or pseudohalide), a transformation that is a cornerstone of modern synthetic chemistry for its reliability and broad functional group tolerance.[2][3][4]
Mechanistic Rationale: The "Why" Behind the Protocol
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimization. The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl bromide). This forms a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-5-methoxyphenyl moiety) to the palladium center. The base (e.g., K₂CO₃, Na₂CO₃) is critical here; it reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer to the palladium complex.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.
This mechanistic understanding informs the choice of reagents: a palladium source (often a pre-catalyst that is reduced in situ), a suitable ligand to stabilize the palladium complex, a base to activate the boronic acid, and an appropriate solvent system.
Experimental Protocols & Methodologies
The following protocols are presented as robust starting points for the Suzuki-Miyaura coupling of this compound with heteroaryl halides. Optimization may be required based on the specific substrate.
Featured Application: Synthesis of a Pyridinyl-Morpholine Kinase Inhibitor Scaffold
This protocol details the synthesis of a key structural motif found in a number of potent kinase inhibitors, where the 2-chloro-5-methoxyphenyl group is coupled to a pyridinyl core.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Protocol 1: Synthesis of 5-(2-Chloro-5-methoxyphenyl)-2-bromopyridine
This procedure is a foundational step for creating a variety of bioactive molecules by subsequent functionalization of the bromo-substituent.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |
| 2-Bromo-5-iodopyridine | 234114-66-2 | 283.89 | 1.0 equiv |
| This compound | 89694-46-2 | 186.40 | 1.2 equiv |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | 731.74 | 0.05 equiv (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 equiv |
| N,N-Dimethylacetamide (DMA), anhydrous | 127-19-5 | 87.12 | ~0.1 M |
| Water (deionized) | 7732-18-5 | 18.02 | Solvent component |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-iodopyridine (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous N,N-Dimethylacetamide (DMA) and water in a 4:1 ratio via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: To the stirring mixture, add Pd(dppf)Cl₂ (0.05 equiv) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Expected Outcome & Data:
| Coupling Partner 1 | Coupling Partner 2 | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-iodopyridine | This compound | 5-(2-Chloro-5-methoxyphenyl)-2-bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DMA/H₂O | 85 | 6 | ~85-95 |
Yields are representative and can vary based on reaction scale and purity of reagents.
Causality and Trustworthiness in Protocol Design
-
Why Pd(dppf)Cl₂? This palladium pre-catalyst is robust, air-stable, and highly effective for cross-coupling reactions involving heteroaryl chlorides and bromides. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition step and stabilizes the catalytic species, often leading to higher yields and preventing catalyst decomposition.
-
The Role of the Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is crucial for activating the boronic acid to the more nucleophilic boronate anion, which is necessary for the transmetalation step. It is generally well-tolerated by many functional groups.
-
Solvent System (DMA/H₂O): A polar aprotic solvent like DMA is excellent for solubilizing the organic reagents and the catalyst. The addition of a small amount of water can aid in dissolving the inorganic base and is often found to accelerate the transmetalation step.
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation through oxidation and the formation of inactive palladium black. Maintaining a strict nitrogen or argon atmosphere is essential for achieving high yields and reproducibility.
Logical Progression to Bioactive Molecules
The synthesized intermediate, 5-(2-Chloro-5-methoxyphenyl)-2-bromopyridine, is a versatile platform. The remaining bromine atom can be further functionalized, for example, through a subsequent Buchwald-Hartwig amination to install a morpholine or other amine-containing group, a common feature in many kinase inhibitors.
Caption: Synthetic pathway from boronic acid to a bioactive molecule.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a reliable method for introducing the 2-chloro-5-methoxyphenyl scaffold. The protocols and insights provided herein are designed to empower researchers to confidently and efficiently utilize this reagent in their drug discovery and development programs, with a clear understanding of the principles that ensure successful and reproducible outcomes.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. eScholarship, University of California.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
The Versatility of 2-Chloro-5-methoxyphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols
Introduction: A Strategic Building Block for Functional Materials
2-Chloro-5-methoxyphenylboronic acid (C₇H₈BClO₃, CAS No: 89694-46-2) has emerged as a pivotal building block in the realm of materials science.[1][2] Its unique substitution pattern—a chloro group ortho to the boronic acid and a methoxy group in the meta position—offers a combination of steric and electronic properties that are highly advantageous for the synthesis of advanced materials. This guide provides an in-depth exploration of its applications, focusing on its primary role in the synthesis of conjugated polymers for organic electronics, and delves into its potential in the development of chemosensors and specialized catalysts. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this versatile molecule in their own research endeavors.
The core utility of this compound lies in its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[3] This reaction's tolerance of a wide range of functional groups and its relatively mild conditions make it an ideal tool for the precise construction of complex organic molecules and polymers.[4] The presence of the chloro and methoxy groups on the phenyl ring of this boronic acid allows for the fine-tuning of the electronic and steric properties of the resulting materials, making it an invaluable component in the design of materials for applications ranging from organic light-emitting diodes (OLEDs) to advanced coatings.[3]
I. Application in Organic Electronics: Synthesis of Conjugated Polymers for Blue-Emitting OLEDs
The development of efficient and stable blue-emitting materials is a critical challenge in the field of organic light-emitting diodes (OLEDs). Conjugated polymers, with their tunable optoelectronic properties and solution processability, are promising candidates for this application. This compound serves as a key monomer in the synthesis of such polymers, often in combination with fluorene or other aromatic comonomers, to create materials with desirable photophysical and electrochemical characteristics.[5][6]
The incorporation of the 2-chloro-5-methoxyphenyl unit into a polymer backbone can influence several key properties. The methoxy group, being electron-donating, can increase the highest occupied molecular orbital (HOMO) energy level of the polymer, which can facilitate hole injection from the anode in an OLED device. The chloro group, being electron-withdrawing, can modulate the lowest unoccupied molecular orbital (LUMO) energy level and potentially enhance the electron affinity of the material. Furthermore, the steric hindrance provided by the ortho-chloro group can disrupt intermolecular packing, leading to a more amorphous film morphology which can suppress aggregation-caused quenching and improve photoluminescence quantum yields in the solid state.
Protocol: Synthesis of a Poly(fluorene-co-phenylene) Derivative via Suzuki-Miyaura Polymerization
This protocol outlines a general procedure for the synthesis of a blue-emitting conjugated copolymer using this compound and 2,7-dibromo-9,9-dihexylfluorene as monomers.
Materials:
-
2,7-dibromo-9,9-dihexylfluorene
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Aliquat 336 (phase transfer catalyst)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Acetone
-
Hexane
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas manifold
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Polymerization.
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9,9-dihexylfluorene (1.0 mmol), this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tol)₃ (0.06 mmol).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for at least 15 minutes to ensure an inert atmosphere.
-
Solvent and Base Addition: To the flask, add anhydrous toluene (10 mL) and a 2 M aqueous solution of K₂CO₃ (2 mL). Add a few drops of Aliquat 336 as a phase transfer catalyst.
-
Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically allowed to proceed for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by gel permeation chromatography (GPC) to observe the increase in molecular weight.
-
End-capping (Optional but Recommended): To control the polymer chain length and improve stability, end-capping can be performed. After the desired molecular weight is achieved, add a small amount of an end-capping agent such as phenylboronic acid or bromobenzene and continue stirring for a few hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and wash with water, 2 M HCl, and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Precipitation: Concentrate the organic solution and precipitate the polymer by adding it dropwise to a large volume of vigorously stirred methanol.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, the polymer should be purified by Soxhlet extraction. Sequentially extract with acetone and hexane to remove impurities. The desired polymer is then extracted with chloroform.
-
Final Product: Precipitate the chloroform solution in methanol, collect the fibrous polymer by filtration, and dry under vacuum at 40-50 °C.
Characterization Data (Representative):
| Property | Expected Value/Range |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (by GPC vs. polystyrene standards) |
| Polydispersity (PDI) | 1.5 - 2.5 |
| UV-Vis Abs (in THF) | λₘₐₓ ≈ 380-400 nm |
| Photoluminescence (in THF) | λₑₘ ≈ 420-450 nm (Blue emission) |
| HOMO Level | -5.6 to -5.8 eV (determined by CV) |
| LUMO Level | -2.4 to -2.6 eV (determined by CV) |
II. Potential Application in Chemosensor Development
The boronic acid functional group is well-known for its ability to reversibly bind with diols, a property that has been widely exploited in the design of fluorescent chemosensors for saccharides and other biologically important molecules.[7] While specific literature on chemosensors derived from this compound is scarce, its structure suggests a strong potential for the development of novel sensors.
The electronic properties of the 2-chloro-5-methoxyphenyl moiety can be harnessed to modulate the fluorescence output of a sensor upon binding to an analyte. For instance, it can be incorporated into a fluorophore system where the binding event at the boronic acid site alters the intramolecular charge transfer (ICT) characteristics, leading to a change in the fluorescence color or intensity.
Hypothetical Design and Sensing Mechanism:
A hypothetical fluorescent chemosensor could be designed by coupling this compound to a fluorophore with a reactive site, such as an amino or hydroxyl group. The sensing mechanism would likely involve the interaction of the boronic acid with a diol-containing analyte, leading to a change in the electronic environment of the fluorophore.
Caption: Proposed Mechanism for a Chemosensor.
III. Potential Role in Catalysis
While primarily used as a building block in cross-coupling reactions, boronic acids and their derivatives can also serve as precursors to ligands for metal catalysts. The 2-Chloro-5-methoxyphenyl group could be incorporated into a ligand scaffold to modulate the activity and selectivity of a metal center in various catalytic transformations. For example, a bidentate ligand could be synthesized where the 2-chloro-5-methoxyphenyl moiety is attached to a phosphine or N-heterocyclic carbene (NHC) group. The electronic and steric properties of this substituent could influence the catalytic cycle of reactions such as other cross-coupling reactions or C-H activation.
Conclusion
This compound is a highly valuable and versatile building block in materials science. Its primary and well-established application is in the synthesis of conjugated polymers for organic electronics, particularly for blue-emitting OLEDs, through the Suzuki-Miyaura cross-coupling reaction. The protocols and data provided in this guide offer a solid foundation for researchers to explore the synthesis and characterization of novel materials based on this compound. Furthermore, its inherent chemical functionalities suggest promising, albeit less explored, avenues in the development of advanced chemosensors and tailored catalysts. As the demand for high-performance organic materials continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in driving innovation in the field.
References
- Wu, C. W., Sung, H. H., & Lin, H. C. (n.d.). Synthesis and characterization of poly(fluorene-co-alt-phenylene) containing 1,3,4-oxadiazole dendritic pendants. National Yang Ming Chiao Tung University Institutional Repository.
- Yoon, J., & Czarnik, A. W. (2012). Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. Accounts of Chemical Research, 45(8), 1221–1232.
- This compound. (n.d.). Ubigene.
- Conjugated Polymers Containing BODIPY and Fluorene Units for Sensitive Detection of CN− Ions: Site-Selective Synthesis, Photo-Physical and Electrochemical Properties. (2019). MDPI.
- Controlled Pd(0)/Ad3P-Catalyzed Suzuki Cross-Coupling Polymerization of AB-Type Monomers. (n.d.). ACS Publications.
- Syntheses, electrochemical and photophysical properties of biphenyl containing conjugated copolymers. (2013). ResearchGate.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). National Center for Biotechnology Information.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). ACS Publications.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). ACS Publications.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). Thieme Connect.
- Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters. (2023). National Center for Biotechnology Information.
Sources
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-5-methoxyphenylboronic Acid
Abstract
This guide provides a detailed technical overview and robust protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-5-methoxyphenylboronic acid. This substrate, while valuable for introducing a functionalized phenyl motif common in medicinal chemistry, presents unique challenges due to the steric hindrance and electronic effects of its ortho-chloro substituent. We will explore the mechanistic underpinnings of the reaction, provide a rationale for the selection of catalysts, ligands, and reagents, and offer detailed, step-by-step protocols for both reaction screening and a scalable synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize complex biaryl structures.
Introduction: The Challenge and Opportunity of Substituted Biaryls
The biaryl structural motif is a cornerstone in modern drug discovery and materials science. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, owing to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] Organoboron reagents are particularly attractive due to their relatively low toxicity and stability towards water and oxygen, making them suitable for large-scale industrial synthesis.[2]
However, the efficiency of the Suzuki-Miyaura coupling can be highly dependent on the electronic and steric nature of the coupling partners. This compound is a prime example of a challenging substrate. The ortho-chloro group introduces significant steric bulk adjacent to the reaction center, which can impede key steps in the catalytic cycle. Furthermore, aryl chlorides are known to be the least reactive among aryl halides (I > Br > OTf >> Cl) for oxidative addition, often requiring more active catalyst systems.[2][3] This guide provides the strategic insights and practical protocols needed to overcome these challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This is often the rate-determining step, particularly with less reactive aryl chlorides.[2][3] This step forms a square-planar Pd(II) intermediate.
-
Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer.[5][6]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[4]
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a 2-dram vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, e.g., 0.2 mmol), this compound (1.2–1.5 equiv), and the chosen base (2.0–3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (1–5 mol%) and the ligand (1.1–1.2 times the mol of Pd for a 1:1 L:Pd ratio). Add this mixture to the reaction vial.
-
Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. [7]4. Using a syringe, add the degassed solvent (0.1–0.2 M concentration with respect to the limiting reagent).
-
Place the vial in a preheated heating block and stir at the desired temperature (typically 80–110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Example Scalable Protocol
This optimized protocol is based on conditions known to be effective for sterically hindered aryl chlorides.
Materials:
-
Aryl Bromide/Chloride (1.0 equiv, e.g., 5.0 mmol)
-
This compound (1.3 equiv, 6.5 mmol)
-
Pd₂(dba)₃ (0.01 equiv, 0.05 mmol)
-
SPhos (0.022 equiv, 0.11 mmol)
-
K₃PO₄ (2.5 equiv, 12.5 mmol)
-
1,4-Dioxane/H₂O (10:1 v/v, degassed), to make a 0.15 M solution
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Add Pd₂(dba)₃ and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12–24 hours.
-
Monitor the reaction by LC-MS. If starting material remains, an additional portion of catalyst/ligand (0.5 mol%) can be added.
-
After completion, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data and Optimization
The following table summarizes recommended starting conditions for screening the coupling of this compound with a generic aryl halide. Yields are highly substrate-dependent and these conditions serve as a robust starting point for optimization.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| 1 | Pd(OAc)₂ (2) | SPhos (4.4) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 100 | High potential for success with various aryl halides. [6] |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.2) | Cs₂CO₃ (2.0) | Toluene | 110 | Good for less polar substrates; Cs₂CO₃ is highly effective. [5] |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3.0) | DMF/H₂O (8:1) | 90 | A classic system, may be less effective for hindered chlorides. |
| 4 | Pd(OAc)₂ (2) | IMes-HCl (4.0)¹ | KOtBu (2.5) | THF | 80 | NHC ligand system, very effective for aryl chlorides. [8] |
¹Note: When using NHC•HCl salts, an extra equivalent of base is needed for in situ carbene generation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/oxidized ligand. 2. Insufficiently inert atmosphere. 3. Base is too weak or insoluble. 4. Reaction temperature is too low. | 1. Use fresh catalyst and ligand. [7] 2. Ensure proper degassing of solvents and purging of the reaction vessel. [7] 3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). [5] 4. Increase temperature in 10 °C increments. |
| Protodeboronation | 1. Boronic acid instability. 2. Reaction time is too long or temperature too high. 3. Presence of excess water or protic sources. | 1. Use the boronic acid as soon as possible after purchase; consider converting to a more stable pinacol or MIDA ester. [6][7] 2. Monitor reaction closely and stop once complete; try a lower temperature. 3. Use anhydrous solvents and a carefully controlled amount of water if needed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient transmetalation or slow oxidative addition. | 1. Rigorously exclude oxygen from the reaction. [4] 2. Screen more electron-rich and bulky ligands to accelerate the catalytic cycle. Use a slight excess of the aryl halide. [9] |
| Formation of Palladium Black | Catalyst decomposition. | Use a more robust ligand (e.g., Buchwald-type or NHC) to stabilize the Pd(0) species. Ensure an appropriate ligand-to-metal ratio (typically 2.2:1 for L:Pd). |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with the correct strategic approach. Success is predicated on overcoming the steric hindrance and low reactivity of the ortho-chloro substituent. This is best accomplished by employing modern, bulky, and electron-rich phosphine or NHC ligands in conjunction with a well-chosen palladium precatalyst and a suitable base/solvent system. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to efficiently synthesize complex biaryl molecules for applications in pharmaceutical and materials development.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. (2023). Suzuki reaction. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Organic Chemistry Portal. (n.d.).
- Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
- ResearchGate. (n.d.). (PDF) The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- ElectronicsAndBooks. (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. [Link]
- ACS Publications. (2012).
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]
- ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
- National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of 2-Chloro-5-methoxyphenylboronic acid
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl compounds essential for pharmaceutical development.[1][2][3] The success of this palladium-catalyzed reaction is critically dependent on the judicious selection of a base. This application note provides an in-depth guide to selecting the optimal base for the coupling of 2-Chloro-5-methoxyphenylboronic acid, a common building block in medicinal chemistry. We will explore the mechanistic role of the base, compare the efficacy of various inorganic and organic bases, and provide a detailed, field-proven protocol for practical application.
The Mechanistic Imperative of the Base
In the absence of a base, the Suzuki-Miyaura coupling is notoriously inefficient.[1][4] The base plays several crucial roles throughout the catalytic cycle, primarily to facilitate the transmetalation step, which is often rate-limiting.[2]
There are two predominant, mechanistically accepted pathways for base-mediated activation:
-
The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻).[5][6] This "ate" complex possesses a higher electron density on the organic group, enhancing its ability to transfer from boron to the palladium(II) center during transmetalation.[5][7]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first reacts with the palladium(II)-halide complex (L₂Pd(Ar)X) to form a palladium(II)-hydroxide or -alkoxide species (L₂Pd(Ar)OH).[8][9] This complex then undergoes transmetalation with the neutral boronic acid.
Regardless of the precise pathway, the base is essential for activating the organoboron compound for efficient transfer to the palladium catalyst.[7][8]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step enabled by base activation of the boronic acid.
Key Parameters for Base Selection
Choosing the right base is not a one-size-fits-all decision. For a substrate like this compound, which couples with an aryl halide, several factors must be considered.
-
Basicity (pKa): The base must be strong enough to deprotonate the boronic acid or facilitate the formation of the oxo-palladium species, but not so strong that it causes unwanted side reactions, such as hydrolysis of sensitive functional groups (e.g., esters) or degradation of the catalyst.[10] For many standard Suzuki couplings, moderately strong inorganic bases are preferred.[11]
-
Solubility: The solubility of the base in the chosen solvent system is paramount. Poor solubility can lead to slow, irreproducible reactions. This is a key reason for the superior performance of Cesium Carbonate (Cs₂CO₃) in many organic solvents compared to Sodium or Potassium Carbonate.[12][13]
-
The Cation Effect: The nature of the cation (Na⁺, K⁺, Cs⁺) can significantly influence reaction rates and yields. Larger, "softer" cations like Cs⁺ are less coordinating to the oxygen atoms of the base, making the base more "available" and reactive.[14] This phenomenon, often termed the "cesium effect," can lead to dramatically improved results, especially with challenging substrates.[14][15]
-
Substrate Compatibility: The chosen base must be compatible with all functional groups present on both coupling partners. Strongly nucleophilic bases like NaOH or KOH can cleave esters or amides, particularly at elevated temperatures.[16] In such cases, milder bases like K₃PO₄ or even KF are better alternatives.[17]
Comparative Analysis of Common Bases
The following table provides a comparative overview of bases commonly employed in Suzuki-Miyaura couplings, with specific considerations for the target application.
| Base | Formula | Typical Strength | Key Advantages | Key Disadvantages | Best For... |
| Sodium Carbonate | Na₂CO₃ | Moderate | Cost-effective, widely available, good starting point for optimization.[3][11] | Limited solubility in many organic solvents.[13] | General-purpose couplings, especially in aqueous/organic biphasic systems.[18] |
| Potassium Carbonate | K₂CO₃ | Moderate | Slightly more soluble and basic than Na₂CO₃, often providing better yields.[3][19] | Can still have solubility issues in purely organic media. | A robust alternative to Na₂CO₃ for a wide range of aryl halides.[19] |
| Cesium Carbonate | Cs₂CO₃ | Moderate | High solubility in organic solvents (DMF, Dioxane, Toluene), often gives superior yields due to the "cesium effect".[12][13][14] | Significantly more expensive than Na/K carbonates. | Challenging couplings, sterically hindered substrates, or when high solubility is required.[14][20] |
| Potassium Phosphate | K₃PO₄ | Strong | Strong, non-nucleophilic base.[3] Excellent for coupling heteroaryl substrates and sterically hindered partners.[21] Can prevent side reactions.[19] | Can be hygroscopic; performance may depend on its anhydrous state. | Couplings involving nitrogen-rich heterocycles, sterically demanding substrates, or base-sensitive functional groups.[3][19] |
| Potassium Fluoride | KF | Mild | Mild conditions, suitable for substrates with base-labile groups (e.g., esters).[6][7] Fluoride ions are believed to play a unique role in activating the boronic acid.[6] | Can be less reactive, requiring longer reaction times or higher temperatures. Performance is highly dependent on being anhydrous.[3] | Substrates containing sensitive functional groups that are incompatible with stronger bases.[17] |
| Organic Amines | e.g., NEt₃, DIPEA | Weak-Moderate | Soluble in organic solvents, homogeneous reaction conditions. | Often less effective for activating boronic acids compared to inorganic bases.[22] Can sometimes act as ligands, inhibiting the catalyst.[23][24] | Specific applications where inorganic bases are problematic, such as certain Heck or C-N coupling reactions.[23][25] |
For the coupling of this compound with a standard aryl bromide or chloride, K₂CO₃ or K₃PO₄ represent excellent starting points, balancing efficacy and cost. If yields are suboptimal, switching to Cs₂CO₃ is a logical next step that often provides a significant improvement.[14][15]
Standardized Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Caption: A standardized workflow for performing and isolating products from a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), and the chosen base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Fit the flask with a condenser and seal the system. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[26]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/Water). Stir the mixture for 5-10 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (boronic acid or aryl halide) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Guide: Base-Related Issues
-
Low or No Conversion:
-
Side Product Formation (Protodeboronation):
-
Cause: The boronic acid reacts with a proton source (like water) instead of the palladium complex, leading to a de-borylated arene.
-
Solution: Use a milder or non-hydroxide generating base like KF or K₃PO₄.[26] Running the reaction under more anhydrous conditions can also help, though some water is often beneficial for the catalytic cycle.[27]
-
-
Functional Group Degradation (e.g., Ester Hydrolysis):
Conclusion
The selection of the base is a pivotal decision in optimizing the Suzuki-Miyaura coupling of this compound. While cost-effective bases like K₂CO₃ serve as a reliable starting point, more challenging couplings may necessitate the use of K₃PO₄ for its non-nucleophilic strength or Cs₂CO₃ for its superior solubility and the advantageous "cesium effect." A systematic and mechanistically informed approach to base selection, as outlined in this guide, is essential for achieving high yields, minimizing side reactions, and ensuring the robust and reproducible synthesis of target molecules in a research and drug development setting.
References
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- Common Organic Chemistry.
- Quora. What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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solvent systems for 2-Chloro-5-methoxyphenylboronic acid reactions
An Application Guide to Solvent Systems for 2-Chloro-5-methoxyphenylboronic Acid Reactions
Authored by: A Senior Application Scientist
Abstract
This guide provides a detailed technical overview of solvent system selection and application for reactions involving this compound (CAS: 89694-46-2). Primarily focusing on the widely employed Suzuki-Miyaura and Chan-Lam cross-coupling reactions, this document elucidates the causal relationships between solvent choice and reaction outcomes such as yield, purity, and reaction kinetics. It is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes that utilize this versatile building block. The protocols and insights provided are grounded in established chemical principles and field-proven methodologies to ensure reliability and reproducibility.
Introduction: The Utility of this compound
This compound is a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring a boronic acid moiety for cross-coupling and chloro and methoxy groups for further functionalization or to modulate electronic properties, makes it a key intermediate in the synthesis of complex molecules.[1][2] Its most prominent applications are in the palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation and the copper-catalyzed Chan-Lam reaction for C-N or C-O bond formation. These reactions are foundational in the construction of biaryl and heteroaryl structures common in pharmaceuticals and advanced materials.[1][3]
The success of these transformations is not solely dependent on the catalyst or base; the solvent system plays a pivotal, multifaceted role that is often underestimated. The solvent dictates the solubility of reagents, influences the activity of the catalyst, affects the strength of the base, and can even participate in the catalytic cycle.[4] A suboptimal solvent choice can lead to low yields, catalyst decomposition, or the formation of undesirable byproducts. This guide will explore these nuances in detail.
Application Note I: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl compounds by coupling an organoboron species with an organohalide.[5][6] Given that the substrate contains an aryl chloride, a typically less reactive electrophile, the optimization of reaction conditions, including the solvent system, is critical for efficient C-Cl bond activation.[5][7]
The Central Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle, illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9] The solvent system directly impacts each stage:
-
Solubilization: The solvent must adequately dissolve the polar (base, boronic acid) and nonpolar (organohalide, catalyst-ligand complex) components.
-
Transmetalation: This is often the rate-determining step. The presence of a protic co-solvent like water is crucial for activating the boronic acid via formation of a boronate species, which facilitates transfer of the organic group to the palladium center.[10]
-
Catalyst Stability: The solvent can coordinate with the palladium center, influencing its stability and preventing decomposition into inactive palladium black.[11]
Comparative Analysis of Common Solvent Systems
The choice of solvent is substrate-dependent and often requires empirical optimization. A mixture of an organic solvent with water is standard practice to dissolve the inorganic base.
| Solvent System | Common Bases | Temp. (°C) | Advantages | Disadvantages |
| 1,4-Dioxane / Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 | Excellent for a wide range of substrates; good solvating power for both organic and inorganic reagents.[4][12] | High boiling point requires higher energy input; potential for peroxide formation. |
| Toluene / Water / Ethanol | Na₂CO₃, K₂CO₃ | 80 - 110 | Ethanol acts as a co-solvent to create a homogenous mixture.[7] Toluene is a common, effective solvent. | Can be a triphasic system requiring vigorous stirring; flammability. |
| THF / Water | K₂CO₃, K₃PO₄ | 60 - 70 (reflux) | Lower boiling point allows for milder reaction conditions. | THF is a known peroxide-former; lower temperature may lead to slower reactions, especially with aryl chlorides.[4] |
| DMF / Water | K₂CO₃, Cs₂CO₃ | 80 - 150 | High boiling point and strong solvating power can accelerate difficult couplings. | Difficult to remove under vacuum; can decompose at high temperatures.[4] |
| Ethanol / Water | K₂CO₃, NaOH | 60 - 80 (reflux) | Considered a "greener" solvent option; inexpensive and readily available.[4][8] | May not be suitable for all catalyst systems; lower boiling point can limit reaction rate.[4] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust and generally applicable method for coupling this compound with a generic aryl bromide.
Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a constant stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum and replace the atmosphere with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.[4][11]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[4][7]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the final biaryl product.[4]
Application Note II: Chan-Lam C-N/C-O Cross-Coupling Reactions
The Chan-Lam coupling is a powerful copper-catalyzed method for forming aryl C-N and C-O bonds, representing a valuable alternative to the Buchwald-Hartwig amination.[13][14] It uniquely couples boronic acids with N-H or O-H containing compounds, often under mild, aerobic conditions.[13][15]
Mechanistic Considerations and the Role of the Solvent
The Chan-Lam mechanism is distinct from its palladium-catalyzed counterparts. While still debated, a plausible cycle involves the transmetalation of the boronic acid to a Cu(II) species, followed by coordination of the amine/alcohol, and subsequent reductive elimination to form the product and a Cu(0) or Cu(I) species, which is then re-oxidized by air.[13][15]
-
Solvent's Role: The solvent must solubilize the reactants and the copper catalyst. Unlike Suzuki coupling, anhydrous organic solvents are often preferred. The polarity of the solvent can influence the rate of reaction and the stability of the copper intermediates. Dichloromethane (CH₂Cl₂), acetonitrile (MeCN), and toluene are commonly used.[15]
Common Solvents for Chan-Lam Coupling
This reaction is notable for its operational simplicity and tolerance of air.
| Solvent | Temp. (°C) | Advantages | Considerations |
| Dichloromethane (CH₂Cl₂) | rt - 40 | Excellent solubility for a wide range of substrates; mild conditions. | Volatile; environmental concerns. |
| Acetonitrile (MeCN) | rt - 80 | Good polar aprotic solvent; easy to remove. | Can sometimes coordinate too strongly to the metal center. |
| Toluene | 50 - 110 | Higher temperature range for less reactive substrates. | Slower reaction rates at room temperature. |
| Methanol / Ethanol | rt - 80 | Useful for coupling with phenols; can act as both solvent and reactant. | Limited applicability for amine couplings. |
Detailed Experimental Protocol: Chan-Lam Amination
This protocol describes a general procedure for the N-arylation of a primary or secondary amine.
Methodology:
-
Reaction Setup: To a round-bottom flask open to the air, add this compound (1.0 equiv), the amine (1.2 equiv), copper(II) acetate [Cu(OAc)₂] (1.0 - 2.0 equiv, or catalytic amount with an oxidant), and a magnetic stir bar.
-
Solvent Addition: Add the solvent of choice (e.g., Dichloromethane, 0.1-0.2 M).
-
Base (Optional): A mild base like pyridine or triethylamine (2.0 equiv) can be added to facilitate the reaction, especially with amine hydrochlorides.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction mixture typically turns from blue/green to a heterogeneous mixture.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 12-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography to afford the desired N-aryl product.
Concluding Remarks and Best Practices
-
Reactivity vs. Stability: Boronic acids are highly reactive but can be prone to decomposition via protodeboronation, especially in the presence of excess base or water.[11][16] For challenging syntheses or long-term storage, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can then be used in the coupling reaction.[16]
-
Solvent Degassing: For oxygen-sensitive reactions like the Suzuki-Miyaura coupling, thorough degassing of solvents (e.g., by sparging with argon or nitrogen for 30 minutes) is critical to prevent catalyst oxidation and homocoupling of the boronic acid.[9][11]
-
Empirical Optimization: The protocols provided herein are robust starting points. However, for any new combination of substrates, a systematic screening of solvents, bases, and catalysts is the most effective strategy for achieving optimal results.
By understanding the fundamental role of the solvent system, researchers can better troubleshoot reactions, improve yields, and develop more efficient and reliable synthetic routes using this compound.
References
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- Solvent Effects in Boronic Acid-Diol Binding - PubMed. (URL: )
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- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole - Benchchem. (URL: )
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (URL: )
- Solvent Effects in Boronic Acid-Diol Binding | The Journal of Organic Chemistry. (URL: )
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )
- This compound | CAS 89694-46-2 | SCBT. (URL: )
- Chan-Lam Coupling - Organic Chemistry Portal. (URL: )
- Chan-Lam Coupling: Mechanism & Examples | NROChemistry. (URL: )
- Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing). (URL: [Link])
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem. (URL: )
- Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. (URL: )
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (URL: )
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (URL: )
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- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL: )
- Suzuki Coupling - Organic Chemistry Portal. (URL: )
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem. (URL: )
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: )
- Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. (URL: _)
- This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals. (URL: )
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (URL: )
- Mastering Suzuki Coupling: The Role of 5-Chloro-2-methoxyphenylboronic Acid. (URL: )
- 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2 - Sigma-Aldrich. (URL: )
- The application of multi-component reactions in drug discovery - PubMed. (URL: )
- Buy this compound Different Grade
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reaction conditions for coupling 2-Chloro-5-methoxyphenylboronic acid
An Application Guide for the Cross-Coupling Reactions of 2-Chloro-5-methoxyphenylboronic acid
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound in cross-coupling reactions. The protocols and insights provided herein are synthesized from established methodologies and field-proven expertise to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Value of this compound
This compound is a versatile bifunctional reagent in modern organic synthesis. Its structure features a nucleophilic boronic acid moiety, primed for palladium-catalyzed Suzuki-Miyaura coupling, and a chloro-substituted, electron-rich aromatic ring. This arrangement allows for its use as a cornerstone in the construction of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1] The methoxy group enhances the electron density of the ring, while the chlorine atom offers a secondary, less reactive handle for sequential or differential cross-coupling, enabling intricate molecular architectures.
This guide will focus primarily on the most prevalent application—the Suzuki-Miyaura reaction—while also providing protocols for Chan-Lam C-N/C-O bond formation, offering a broader synthetic utility.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely adopted method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.[1][3]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the organohalide (Ar-X) to form a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[4]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]
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Application Notes & Protocols for 2-Chloro-5-methoxyphenylboronic acid
Introduction: A Versatile Building Block in Modern Synthesis
2-Chloro-5-methoxyphenylboronic acid (CAS No. 89694-46-2) has emerged as a pivotal reagent in contemporary organic synthesis.[1] Its unique substitution pattern—featuring an electron-donating methoxy group and an electron-withdrawing chloro group—imparts distinct reactivity and selectivity, making it an invaluable building block for complex molecular architectures.[1] This compound is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[2][3] Its applications are extensive, ranging from the synthesis of active pharmaceutical ingredients (APIs) for oncology to the development of advanced agrochemicals and novel organic materials.[2][4]
This guide provides an in-depth exploration of the experimental procedures involving this compound, grounded in mechanistic principles to empower researchers in optimizing their synthetic strategies.
| Compound Properties | |
| CAS Number | 89694-46-2 |
| Molecular Formula | C₇H₈BClO₃ |
| Molecular Weight | 186.40 g/mol |
| Appearance | White to off-white crystalline powder[5] |
| Melting Point | 106-115 °C[1][5] |
The Mechanistic Heart: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that creates a C-C bond between an organoboron species and an organic halide.[3][6] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[3] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[7]
-
Transmetalation: This is the crucial step where the organic moiety (R²) is transferred from the boron atom to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (e.g., [R²-B(OH)₃]⁻), which readily exchanges its organic group with the halide on the palladium complex.[8][9]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][9]
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (224 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 1 mol%)
-
SPhos (8.2 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (1 mol%), and SPhos (2 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This is critical as oxygen can deactivate the palladium catalyst.[10]
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water. Add 5 mL of this solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture typically turns dark brown or black, which can indicate the formation of the active Pd(0) species.[10]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).[10]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of a Suzuki-Miyaura coupling often hinges on the careful selection of catalyst, ligand, base, and solvent. For challenging substrates, such as sterically hindered aryl chlorides, screening these parameters is essential.[6]
| Parameter | Options | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI™-type precatalysts | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[6] Pre-catalysts offer better reproducibility by providing a well-defined, air-stable source of the active catalytic species.[6] |
| Ligand | Phosphines: PPh₃, PCy₃, SPhos, XPhos, RuPhosNHCs: IPr, IMes | The ligand stabilizes the palladium center and modulates its reactivity.[9] For coupling aryl chlorides, bulky and electron-rich phosphine ligands (like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are highly effective as they promote both the oxidative addition and reductive elimination steps.[3][6] |
| Base | Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃, KFOrganic: Et₃N, DIPEA | The base is critical for activating the boronic acid.[11] K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is more soluble and often more reactive, but also more expensive. KF can be used for base-sensitive substrates.[8] The choice of base significantly impacts reaction rate and yield.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF, 2-MeTHF | Aprotic solvents are common. A small amount of water is often beneficial as it helps dissolve the inorganic base and can accelerate the transmetalation step.[6][10] Degassing the solvent to remove oxygen is crucial for catalyst stability.[10] |
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13][14] Avoid formation of dust and aerosols.[12] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption, as boronic acids can be hygroscopic and susceptible to degradation.[12][14]
-
Potential for Protodeboronation: Be aware that arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under harsh basic or acidic conditions or upon prolonged heating.[6][15] Using fresh, high-purity boronic acid and carefully optimized reaction times can minimize this side reaction.[10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst due to oxygen exposure.2. Poor quality or degraded boronic acid.3. Insufficiently strong or poorly soluble base.4. Reaction temperature is too low. | 1. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[10]2. Use fresh, high-purity boronic acid or convert it to a more stable pinacol ester.[10]3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[10]4. Increase the reaction temperature in 10 °C increments. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to high temperature, prolonged reaction time, or inappropriate ligand. | This indicates the formation of inactive, aggregated palladium.[10] Use a more robust ligand to stabilize the catalyst. Consider a lower reaction temperature or a pre-catalyst. |
| Significant Homocoupling or Protodeboronation | Presence of oxygen can promote homocoupling of the boronic acid. Protodeboronation can occur with excess base or prolonged heating. | Improve inert atmosphere techniques.[10] Reduce reaction time or temperature. Screen different bases to find a milder yet effective option. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- UB. This compound. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
- Wikipedia. Suzuki reaction. [Link]
- National Institutes of Health (NIH). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. [Link]
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- Semantic Scholar.
- ACS Division of Organic Chemistry. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
- Carl ROTH.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. carlroth.com [carlroth.com]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
2-Chloro-5-methoxyphenylboronic acid in cross-coupling with aryl halides
An In-Depth Guide to the Application of 2-Chloro-5-methoxyphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in Suzuki-Miyaura cross-coupling reactions with aryl halides. The focus is on delivering field-proven insights, detailed protocols, and a thorough understanding of the underlying reaction mechanics to empower successful synthesis of complex biaryl compounds.
Introduction: The Strategic Value of this compound in Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon (C-C) bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, was recognized with the 2010 Nobel Prize in Chemistry and has become indispensable in academic and industrial laboratories.[2][3]
Within the vast arsenal of available reagents, this compound has emerged as a particularly valuable building block. Its substituted phenyl ring, featuring both chloro and methoxy groups, allows for the precise installation of a unique electronic and steric motif into target molecules. This specific structure is of significant interest in:
-
Pharmaceutical Development: The 2-chloro-5-methoxyphenyl moiety is a key component in the synthesis of various pharmaceuticals, including potent kinase inhibitors for cancer therapy.[4][5] The functional groups can influence physicochemical properties like solubility and lipophilicity and play a direct role in binding to biological targets.[5]
-
Materials Science: This boronic acid is utilized in developing advanced materials, such as novel polymers and nanomaterials for electronics and specialized coatings.[4]
-
Agrochemicals and Fine Chemicals: The versatility of the Suzuki-Miyaura coupling enables the efficient creation of complex organic molecules from this starting material.[4]
This guide will delve into the mechanistic details, key experimental parameters, and step-by-step protocols necessary to effectively employ this compound in your research.
The Catalytic Cycle: Understanding the Mechanism of Action
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered around a palladium catalyst. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A thorough understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts itself into the carbon-halogen bond of the aryl halide (Ar-X). This step oxidizes the palladium from Pd(0) to a square-planar Pd(II) species.[1][3] The reactivity of the aryl halide is a critical factor, with the typical trend being I > Br > OTf >> Cl.[6]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)3]⁻), which then facilitates the transfer of the 2-chloro-5-methoxyphenyl group to the Pd(II) complex, displacing a halide ion.[2][3][7]
-
Reductive Elimination: In the final step, the two organic groups (the aryl group from the halide and the 2-chloro-5-methoxyphenyl group) on the Pd(II) complex couple and are eliminated from the metal center. This forms the desired biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Key Parameters for Success
The success of coupling this compound hinges on the careful selection of several key reaction components.
-
Palladium Catalyst & Ligand: While many palladium sources are effective, Pd(OAc)₂ and Pd₂(dba)₃ are common and robust choices.[3][8] The catalyst is almost always used in conjunction with a phosphine ligand, which stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps. For challenging couplings, particularly with less reactive aryl chlorides, bulky electron-rich ligands like SPhos or XPhos are often superior to simpler ligands like triphenylphosphine (PPh₃).[9][10]
-
Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases are most common.
-
Potassium Carbonate (K₂CO₃): A widely used, effective, and economical choice for many couplings.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for less reactive coupling partners.
-
Cesium Carbonate (Cs₂CO₃) or Fluorides (KF, CsF): Often used in more challenging or sensitive reactions.[8][11]
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Reaction Temperature: Suzuki-Miyaura reactions are typically heated to accelerate the reaction rate. Temperatures commonly range from 60 °C to 110 °C, depending on the reactivity of the substrates and the stability of the catalyst.[8]
Detailed Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the cross-coupling of this compound with a generic aryl bromide. Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent the degradation of the catalyst.
Materials & Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon gas line with a bubbler
-
Heating mantle or oil bath with temperature control
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane, 8 mL)
-
Deionized water (2 mL)
-
Standard laboratory glassware for workup
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To the Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (8 mL of dioxane) and deionized water (2 mL) via syringe.
-
Heating: Lower the flask into the preheated oil bath or heating mantle set to 90-100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by adding 20 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Data Summary: Expected Outcomes
The following table summarizes representative conditions and expected outcomes for the coupling of this compound with various aryl halides. Yields are highly dependent on the specific substrate and optimization.
| Aryl Halide (Ar-X) | Catalyst System (2 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Typical Yield | Notes |
| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >90% | Highly reactive coupling partner, standard conditions are very effective. |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 80-95% | Aryl bromides are excellent substrates, often requiring slightly more forcing conditions than iodides.[12] |
| 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 60-85% | Aryl chlorides require a highly active catalyst system and stronger base due to the strength of the C-Cl bond.[9][13] |
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]
-
Precautions: Handle in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust.[14]
-
Storage: Store in a tightly closed container in a cool, dry place.[14]
Conclusion
This compound is a versatile and powerful reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the core reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can reliably and efficiently incorporate this valuable structural motif. The protocols and insights provided herein serve as a robust foundation for the application of this reagent in diverse research programs, from drug discovery to materials science.
References
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017).
- This compound - UB. (n.d.).
- Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. (n.d.).
- Two alternative routes towards the synthesis of biaryls 3a–c. - ResearchGate. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Suzuki Coupling - YouTube. (2020).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed. (2011).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing). (2019).
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. (2022).
- Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. (2024).
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes - ResearchGate. (2000).
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.).
- Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. a … - ResearchGate. (n.d.).
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids - Norwegian Research Information Repository - NTNU. (2022).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. news-medical.net [news-medical.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nva.sikt.no [nva.sikt.no]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Chloro-5-methoxyphenylboronic acid Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with 2-Chloro-5-methoxyphenylboronic acid . This particular substrate presents a unique combination of steric and electronic properties that can lead to low yields if not addressed with a carefully optimized protocol. We will explore the causality behind common failures and provide systematic, field-proven solutions.
Understanding the Substrate: The Challenge of this compound
This compound is an electron-rich boronic acid with an ortho-substituent (Cl). This structure poses two primary challenges in Suzuki-Miyaura couplings:
-
Steric Hindrance: The chlorine atom at the ortho position can sterically impede the approach of the palladium catalyst to the boron center, potentially slowing down the crucial transmetalation step of the catalytic cycle.[1]
-
Electronic Effects: The methoxy group is electron-donating, which increases the electron density of the aromatic ring. While this can be beneficial in some contexts, it can also make the boronic acid more susceptible to certain side reactions, such as protodeboronation.[1]
When coupling this boronic acid with an electron-rich or sterically hindered aryl chloride, the challenge is compounded as the oxidative addition step also becomes more difficult.[2][3] Addressing these intrinsic properties is key to achieving high reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows low to no conversion of my aryl halide starting material. What is the likely cause?
A1: Low conversion with this substrate often points to a problem with the oxidative addition step, which is frequently the rate-limiting step, especially when using an aryl chloride as the coupling partner.[1] The palladium(0) catalyst may be failing to efficiently insert into the carbon-halogen bond of your electrophile.
-
Inactive Catalyst: Ensure your palladium source is active. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) state, a process that can be inefficient.[4] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or, more effectively, advanced palladacycle precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) which generate the active LPd(0) species more reliably.[5][6]
-
Inappropriate Ligand: For challenging couplings involving electron-rich partners, standard ligands like triphenylphosphine (PPh₃) are often insufficient.[1][7] You require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][7] These ligands promote the oxidative addition step and stabilize the catalytic species.[5]
Q2: My starting materials are consumed, but the yield of the desired biaryl product is very low. What side reactions should I investigate?
A2: If starting materials are consumed without significant product formation, competitive side reactions are likely dominating. For this compound, the two most common culprits are:
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol).[4][7] This is a major pathway for decomposition, especially for electron-rich boronic acids.[1] It is often promoted by excess base and the presence of water.[7]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (a dimer of 2-Chloro-5-methoxyphenol). This side reaction is often exacerbated by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's cycle.[7][8]
Q3: I see a significant amount of a dehalogenated byproduct from my aryl halide starting material. How can I prevent this?
A3: Dehalogenation of the aryl halide is another common side reaction where the halide is replaced by a hydrogen atom.[4] This can occur after the oxidative addition step. The resulting aryl-palladium-hydride intermediate can undergo reductive elimination to form the dehalogenated arene.[4] This is often promoted by certain bases or alcoholic solvents. Switching to a non-coordinating base like K₃PO₄ or Cs₂CO₃ and using an aprotic solvent like dioxane or toluene can help minimize this pathway.
Q4: Can the choice of base significantly impact the yield?
A4: Absolutely. The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[9][10][11]
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): These are common and cost-effective but may not be strong enough for challenging substrates, leading to slow transmetalation and allowing side reactions to compete.[11][12]
-
Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often superior for difficult couplings.[5][11] K₃PO₄ is particularly effective for nitrogen-containing heterocycles, while Cs₂CO₃ often provides the best results for sterically hindered substrates (this is sometimes referred to as the "caesium effect").[11]
-
Hydroxide Bases (e.g., NaOH, KOH): While strong, these can sometimes promote side reactions and should be used with caution.[11]
Systematic Troubleshooting Guide
When faced with a low-yielding reaction, a systematic approach is more effective than random screening. Follow this logical workflow to diagnose and solve the issue.
Logical Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocols & Data
Protocol 1: Baseline Reaction for Optimization
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)[13]
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a glovebox or under a strong counterflow of argon, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%).
-
Seal the flask with a septum. Evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane/water solvent mixture (final concentration of aryl bromide ~0.1 M).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst System Screening
If the baseline protocol fails, a systematic screen of catalyst, ligand, and base is necessary. Prepare multiple reactions in parallel using a vial-based system.
Procedure:
-
Prepare stock solutions of your aryl halide and the boronic acid in the chosen solvent (e.g., dioxane).
-
To a series of oven-dried reaction vials, add the appropriate base (e.g., K₃PO₄, Cs₂CO₃).
-
In a glovebox, add the specific palladium precursor and ligand to each designated vial as solids (see table below).
-
Add the stock solutions of the aryl halide and boronic acid to each vial.
-
Add any co-solvent (e.g., degassed water).
-
Seal the vials, remove them from the glovebox, and place them in a preheated aluminum heating block.
-
Stir at the desired temperature for a set time (e.g., 16 hours).
-
Analyze the outcome of each reaction by LC-MS or GC to determine conversion and relative product formation.
Data Presentation: Catalyst System Comparison (Hypothetical Data)
The following table illustrates hypothetical but realistic outcomes from a catalyst screen for the coupling of this compound with 4-chloroanisole, a challenging electron-rich aryl chloride.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | <5 |
| 2 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 15 |
| 3 | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ (2) | Dioxane | 100 | 78 |
| 4 | XPhos Pd G3 (2%) | - | K₃PO₄ (2) | Dioxane | 100 | 92 |
| 5 | SPhos Pd G2 (2%) | - | Cs₂CO₃ (2) | Toluene | 110 | 89 |
Analysis: This data clearly shows that for this challenging coupling, traditional catalysts like Pd(PPh₃)₄ are ineffective (Entry 1).[5] The use of a bulky, electron-rich Buchwald ligand like XPhos provides a significant improvement (Entry 3).[5][6] The most efficient system utilizes a modern palladacycle precatalyst (XPhos Pd G3), which ensures the efficient generation of the active catalytic species, leading to the highest yield (Entry 4).[5][6]
References
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Suzuki Coupling. Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development (ACS Publications).
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- The effect of various bases on the Suzuki coupling reaction. ResearchGate.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling. ResearchGate.
- Suzuki coupling Reaction's yield is very low. ResearchGate.
- Extremely High Activity Catalysts for the Suzuki Coupling of Aryl Chlorides: The Importance of Catalyst Longevity. ResearchGate.
- How to approach choosing reaction conditions for Suzuki? Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2 [sigmaaldrich.com]
Technical Support Center: Optimizing Reactions with 2-Chloro-5-methoxyphenylboronic acid
Welcome to the technical support guide for 2-Chloro-5-methoxyphenylboronic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing cross-coupling reactions with this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Compound Profile & Handling FAQs
This section addresses foundational questions about the reagent itself. Proper handling and storage are the first steps to a successful reaction.
Q1: How should this compound be stored to ensure its stability?
A1: Organoboronic acids are susceptible to decomposition, primarily through protodeboronation and oxidation.[1] To maintain the integrity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated at 2-8°C, and protected from light and moisture. For long-term storage, keeping it in a desiccator within a refrigerator is ideal.
Q2: Is this compound particularly prone to protodeboronation? What is this side reaction?
A2: Yes, arylboronic acids, especially those with electron-donating groups like the methoxy substituent on this reagent, can be susceptible to protodeboronation.[2][3] This is a detrimental side reaction where the C–B bond is cleaved and replaced by a C–H bond, consuming your starting material and generating 2-chloroanisole as a byproduct.[4][5] This process is often accelerated by high temperatures, strong bases, and the presence of water.[6][7][8]
Q3: What are the best practices for handling this reagent before setting up a reaction?
A3: To minimize decomposition, allow the reagent to warm to room temperature in a desiccator before opening the container. This prevents condensation of atmospheric moisture on the cold solid. Use the reagent as quickly as possible once opened. If you do not plan to use the entire bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture.
Q4: Can I use a boronate ester derivative instead of the boronic acid to improve stability?
A4: Absolutely. Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is an excellent strategy.[9][10] These esters are generally more robust, have a longer shelf-life, and can be purified more easily by chromatography.[9][10] MIDA boronates are particularly advantageous as they slowly release the active boronic acid under the reaction conditions, which can suppress unwanted side reactions like homocoupling.[10]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific problems you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Problem 1: Low to No Product Yield
A low or non-existent yield is the most common issue. A systematic approach is crucial for identifying the root cause.[7][11]
Potential Cause A: Catalyst Inactivity or Incompatibility
-
The "Why": The active catalyst in Suzuki-Miyaura coupling is a Palladium(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ. Furthermore, the ligand choice is critical; it must stabilize the Pd(0) center and facilitate both oxidative addition and reductive elimination. For an electron-rich and sterically hindered substrate like this compound, standard ligands may not be optimal.[8][12]
-
Troubleshooting Steps:
-
Verify Catalyst Source: Ensure your palladium source and ligand are from a reliable supplier and have not degraded.
-
Switch to a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.
-
Screen Ligands: For this substrate, bulky, electron-rich biarylphosphine ligands are highly recommended. They accelerate the key steps of the catalytic cycle and are effective for coupling challenging substrates.[8]
-
| Ligand Class | Examples | Recommended For |
| Biarylphosphines | XPhos, SPhos, RuPhos | Sterically hindered and electron-rich substrates. Excellent for aryl chlorides. |
| Ferrocenylphosphines | dppf | General-purpose, robust ligand. Good starting point. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly active but can be air-sensitive. |
Potential Cause B: Inappropriate Base or Solvent System
-
The "Why": The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[13][14][15][16] The choice of base and its solubility in the solvent system are interconnected and can dramatically affect the reaction outcome. A base that is too strong or used in a protic solvent can accelerate protodeboronation.[8]
-
Troubleshooting Steps:
-
Re-evaluate Your Base: For challenging couplings, stronger, non-nucleophilic bases often give superior results. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices, particularly for hindered systems.[14]
-
Ensure Anhydrous Conditions: If protodeboronation is suspected, switch to strictly anhydrous conditions. Use dry solvents and finely powder the base before use. Some anhydrous couplings with K₃PO₄ may require a few equivalents of water to function properly.[12]
-
Optimize the Solvent: Aprotic polar solvents like dioxane, THF, or toluene are common. Often, a mixture with water (e.g., dioxane/water 4:1) is used to help dissolve the base. However, if protodeboronation is an issue, moving to a purely organic system like THF with a soluble base (e.g., Cs₂CO₃) can be beneficial.
-
Potential Cause C: Significant Protodeboronation
-
The "Why": As discussed, this side reaction directly consumes your starting material. It is favored under basic aqueous conditions where a proton source (water) is readily available.[3][6][17]
-
Troubleshooting Steps:
-
Use Milder Conditions: Lower the reaction temperature. While heat increases the rate of the desired reaction, it can disproportionately accelerate decomposition.[7]
-
Employ a Milder Base: Consider switching to a weaker base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[8]
-
Minimize Water: Use anhydrous solvents and reagents. If a biphasic system is necessary, minimize the amount of water.
-
Use a Boronate Ester: As mentioned in the FAQs, using a pinacol or MIDA boronate ester can significantly suppress protodeboronation.[9]
-
Problem 2: Significant Homocoupling of the Boronic Acid
The formation of 2,2'-dichloro-5,5'-dimethoxybiphenyl as a major byproduct indicates an issue with the reaction conditions.
-
The "Why": Homocoupling is typically caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the unwanted dimerization of the boronic acid.[5][8]
-
Troubleshooting Steps:
-
Improve Degassing Technique: This is the most critical step. Ensure all solvents are rigorously degassed before use. The "freeze-pump-thaw" method (at least three cycles) is superior to simply bubbling nitrogen or argon through the solvent.
-
Maintain a Strict Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. Use glassware that has been oven- or flame-dried to remove adsorbed moisture and oxygen.
-
Check Catalyst Purity: Some palladium sources can contain impurities that promote homocoupling. Using a high-purity catalyst can mitigate this.
-
Section 3: Visualization of Key Processes
Understanding the mechanisms and workflows is key to effective troubleshooting.
Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction
This diagram outlines a logical sequence of steps to diagnose and solve a failed reaction.
Caption: A flowchart for systematic troubleshooting of Suzuki-Miyaura reactions.
The Suzuki-Miyaura Catalytic Cycle & Pitfalls
This diagram illustrates the core mechanism and highlights where side reactions with this compound can occur.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. wwjmrd.com [wwjmrd.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions of 2-Chloro-5-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Chloro-5-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and validated protocols to optimize your synthetic outcomes.
This compound is a valuable building block, but its electronic and steric properties—an electron-donating methoxy group and an ortho-chloro substituent—present specific challenges. These features increase its susceptibility to undesirable side reactions, primarily protodeboronation and homocoupling, which can significantly lower the yield of the desired cross-coupled product. This guide is structured to help you diagnose and resolve these common issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered when using this compound.
Q1: My Suzuki coupling reaction has failed or resulted in a very low yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic review of the reaction parameters is the best first step. Consider the following critical factors:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a Buchwald palladacycle (e.g., SPhos Pd G3).[1]
-
Inert Atmosphere: The presence of oxygen is a known cause of both catalyst decomposition and boronic acid homocoupling.[1][3] Confirm that your solvents were properly degassed and that the reaction was maintained under a rigorously inert atmosphere (Argon or Nitrogen) from start to finish.[4]
-
Reagent Purity and Stability: Verify the purity of all reagents. Boronic acids, especially electron-rich ones like this compound, can degrade over time or be prone to protodeboronation even during storage.[1]
-
Base and Solvent Selection: The choice of base and solvent is crucial and interdependent. The base must be sufficiently strong to promote transmetalation but not so harsh that it accelerates side reactions.[5] Ensure the base is finely powdered and dry for anhydrous reactions.[1]
Q2: I'm observing a significant amount of 1-chloro-4-methoxybenzene as a major byproduct. What is it, and how can I prevent its formation?
A2: This byproduct is the result of protodeboronation , a common and often frustrating side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[6] Electron-rich boronic acids are particularly susceptible to this pathway.[4]
Strategies to Minimize Protodeboronation:
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These derivatives are less prone to protodeboronation and act as a "slow release" source of the boronic acid under the reaction conditions.[4][6]
-
Optimize the Base: Strong bases, particularly hydroxides (NaOH, KOH) in aqueous media, can accelerate protodeboronation.[4] Switch to weaker inorganic bases like K₃PO₄ or K₂CO₃, or anhydrous fluoride sources like CsF.[1][4]
-
Control Water Content: While a small amount of water can be beneficial, excess water provides the proton source for this side reaction. Use anhydrous solvents or carefully control the amount of water in your solvent system.[1][7]
-
Lower the Temperature: Higher temperatures can increase the rate of protodeboronation.[4] Attempt the reaction at the lowest temperature that still permits efficient catalytic turnover (e.g., 60–80 °C).[4]
-
Increase Reaction Rate: A faster desired coupling can outcompete the slower protodeboronation side reaction. Using a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand) can improve the reaction kinetics favorably.[4]
Q3: My analysis shows a significant peak corresponding to 2,2'-dichloro-5,5'-dimethoxy-1,1'-biphenyl. What is this, and why did it form?
A3: This is the homocoupling product, resulting from the coupling of two molecules of your this compound. This side reaction is typically promoted by two main factors:
-
Presence of Oxygen: If the reaction is not performed under strictly inert conditions, dissolved oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to generate the symmetrical biaryl byproduct.[8][9]
-
Inefficient Pd(II) Reduction: If you are using a Pd(II) precatalyst, it can react stoichiometrically with the boronic acid to produce the homocoupled dimer and Pd(0).[2][3] If the reduction of Pd(II) to the catalytically active Pd(0) is slow, this pathway can become significant.
Strategies to Suppress Homocoupling:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like nitrogen/argon sparging or freeze-pump-thaw cycles.[3]
-
Maintain Inert Atmosphere: Use Schlenk techniques or a glovebox to set up and run the reaction, preventing any exposure to air.[4]
-
Use an Active Catalyst: Employing a highly active Pd(0) source or a precatalyst that rapidly generates Pd(0) ensures that the cross-coupling catalytic cycle is initiated quickly, minimizing the opportunity for Pd(II)-mediated homocoupling.[1]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Understanding and Combating Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond. For this compound, the electron-donating methoxy group makes the ipso-carbon more electron-rich, increasing its susceptibility to protonation and subsequent C-B bond cleavage.
The Mechanism of Base-Catalyzed Protodeboronation
Under the basic conditions required for Suzuki coupling, the boronic acid exists in equilibrium with its more nucleophilic boronate form [ArB(OH)₃]⁻. While this anion is essential for transmetalation, it is also susceptible to protonation at the ipso-carbon, leading to the undesired side product.[10][11]
Troubleshooting Workflow for Protodeboronation
Use the following decision tree to systematically address protodeboronation issues.
Table 1: Comparison of Common Bases
| Base | Typical Conditions | Propensity for Protodeboronation | Comments |
| NaOH, KOH | Aqueous solvents | High | Strong bases that can accelerate C-B bond cleavage, especially at elevated temperatures.[5] |
| K₃PO₄ | Dioxane/H₂O, Toluene | Moderate to Low | A strong, effective base for difficult couplings; often a good first choice for optimization.[4] |
| K₂CO₃, Cs₂CO₃ | Various | Low | Generally milder and less likely to promote protodeboronation. Cs₂CO₃ is highly effective but more expensive.[4] |
| CsF, KF | Anhydrous THF, Dioxane | Very Low | Often used in anhydrous conditions, particularly effective for boronate esters.[1] |
Protocol 1: Preparation of this compound pinacol ester
To mitigate protodeboronation, converting the boronic acid to its pinacol ester is a highly effective strategy.[12]
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and pinacol.
-
Dissolution: Add a suitable solvent (e.g., toluene) to dissolve the solids.
-
Dehydration: Add a dehydrating agent like anhydrous MgSO₄ to remove the water formed during the reaction.
-
Reaction: Stir the mixture at room temperature overnight. The progress can be monitored by TLC or GC-MS by observing the disappearance of the starting boronic acid.
-
Workup: Filter off the drying agent and wash the solid with a small amount of the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
Purification: If necessary, purify the ester by flash column chromatography on silica gel or by recrystallization. The resulting pinacol ester can now be used in the Suzuki coupling reaction, often with a fluoride-based activator like CsF or KF.[12]
Guide 2: Preventing Boronic Acid Homocoupling
Homocoupling arises from reaction pathways that compete with the main catalytic cycle, consuming the boronic acid and reducing overall efficiency.
The Mechanism of Oxygen-Mediated Homocoupling
The most common homocoupling pathway involves the reaction of the active Pd(0) catalyst with molecular oxygen. This forms a palladium peroxo complex, which is a potent oxidant. This complex then reacts with two molecules of the boronic acid, leading to the formation of the symmetrical biaryl and regenerating a Pd(0) species, though often in an inactive "palladium black" form.[8]
Protocol 2: Optimized Suzuki-Miyaura Coupling Procedure
This general protocol is designed to minimize common side reactions when using this compound.
Materials & Reagents:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/H₂O, 5:1 ratio, 0.1 M concentration)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, finely powdered K₃PO₄, and the palladium precatalyst.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Prepare the solvent mixture (e.g., 5:1 Dioxane/H₂O) and degas it thoroughly by sparging with argon for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80–100 °C). Stir the mixture vigorously to ensure proper mixing.[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 2-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
By carefully controlling the reaction conditions and understanding the mechanistic pathways of potential side reactions, you can successfully employ this compound to synthesize complex molecular targets with high yield and purity.
References
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.Journal of the American Chemical Society. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions.Journal of the American Chemical Society. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.Organic Process Research & Development. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [Link]
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substr
- Suzuki reaction.Wikipedia. [Link]
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.Organic & Biomolecular Chemistry. [Link]
- Suzuki Coupling.Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling).Reddit. [Link]
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide.Reddit. [Link]
- Diagnosing issues with a failed Suzuki coupling?Reddit. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.Semantic Scholar. [Link]
- Protodeboron
- The proposed mechanism for protodeboronation of arylboronic acids.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.National Institutes of Health (NIH). [Link]
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from 2-Chloro-5-methoxyphenylboronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-methoxyphenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges encountered during and after Suzuki-Miyaura cross-coupling reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to help you achieve high purity for your target biaryl compounds.
Introduction to Purification Challenges
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation, but the purification of the desired biaryl product can be challenging.[1][2] Reactions involving this compound are no exception. Common impurities include unreacted starting materials, homocoupled byproducts, and palladium catalyst residues.[1] Understanding the nature of these impurities is the first step toward developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: After a Suzuki-Miyaura coupling reaction with this compound, you can typically expect the following impurities:
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.[1]
-
Homocoupling Products: Biphenyls formed from the coupling of two molecules of the boronic acid (to form a dimethoxy-dichlorobiphenyl) or two molecules of the aryl halide.[1][3] This is often promoted by the presence of oxygen.[3][4]
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, resulting in 1-chloro-4-methoxybenzene. This is a common side reaction, especially with electron-deficient boronic acids.[5][6]
-
Palladium Catalyst Residues: The palladium catalyst and its associated phosphine ligands (or their oxides).[1]
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).[1]
Q2: My TLC analysis shows a spot that streaks badly. What could it be and how do I deal with it?
A2: Streaking on a TLC plate is often indicative of a polar, acidic, or basic compound that is interacting strongly with the silica gel. In the context of a Suzuki reaction, this is very likely to be unreacted this compound or other boronic acid-derived species.
To address this, you can:
-
Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid can help to improve the spot shape.[7]
-
Perform an Acid-Base Extraction: A basic wash (e.g., with aqueous sodium carbonate or sodium hydroxide) during the workup will deprotonate the acidic boronic acid, converting it into a water-soluble boronate salt that can be removed in the aqueous layer.[8][9][10]
Q3: I'm struggling to separate my desired biaryl product from the boronic acid homocoupling byproduct by column chromatography. What are my options?
A3: Co-elution of the product and the homocoupled byproduct is a common challenge, especially if their polarities are very similar. Here are several strategies to consider:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. Instead of the common hexane/ethyl acetate, try dichloromethane/methanol or toluene-based systems.[7] Sometimes a less polar solvent system with a lower Rf value can provide better separation.[7]
-
Column Size: Use a larger column with more silica gel to improve resolution.[7]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[2][7] You may need to screen various solvent systems (e.g., hexanes/methanol, toluene, or chloroform) to find one that selectively crystallizes your desired product while leaving the homocoupled impurity in the mother liquor.[2][11]
-
Preventative Measures: The best approach is often to minimize the formation of the homocoupling byproduct in the first place. This can be achieved by:
-
Thorough Degassing: Rigorously deoxygenate your reaction mixture and solvents to minimize the oxygen that promotes homocoupling.[3]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can be preferable to Pd(II) sources (e.g., Pd(OAc)₂) which can promote homocoupling during their in-situ reduction.[12]
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of products from reactions with this compound.
Issue 1: Low Yield of Purified Product
A low yield can stem from an incomplete reaction or losses during workup and purification.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider adding more catalyst or base.[5] |
| Protodeboronation | This side reaction consumes your boronic acid.[5] Use milder bases like K₃PO₄ or Cs₂CO₃, and ensure your reaction is run under a strictly inert atmosphere.[5] |
| Losses During Extraction | Ensure the pH of the aqueous layer is appropriate during acid-base extractions to prevent your product from partitioning into the wrong layer. If your product has acidic or basic functionality, this is a critical step. |
| Poor Recovery from Chromatography | If your product is very polar, it may be retained on the silica gel column. Try a more polar eluent system, such as dichloromethane/methanol.[7] |
Issue 2: Persistent Palladium Contamination (Product has a gray or black tint)
Residual palladium can be difficult to remove and may interfere with subsequent reactions or biological assays.
Palladium Removal Strategies
| Method | Protocol |
| Aqueous Washes | Wash the organic layer with an aqueous solution of a thiol-containing compound like sodium thioglycolate or N-acetylcysteine, which can chelate the palladium and pull it into the aqueous phase. |
| Charcoal Treatment | Dissolve the crude product in an organic solvent and stir with activated charcoal for 15-30 minutes, then filter through celite. Be aware that this can sometimes lead to loss of product due to adsorption. |
| Silica Gel Chromatography | Standard silica gel chromatography is often effective at removing palladium residues.[5] |
| Scavenger Resins | Use a commercially available palladium scavenger resin. These are functionalized polymers that selectively bind to palladium. |
Workflow for Purification Strategy Selection
The choice of purification method depends on the nature of your product and the impurities present. The following diagram outlines a general workflow for selecting an appropriate strategy.
Caption: A decision-making workflow for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to remove inorganic salts and acidic impurities like unreacted boronic acid.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.[5]
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to remove unreacted this compound.
-
Wash the organic layer with water, followed by brine to remove residual water.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[5]
Protocol 2: Purification by Column Chromatography
This is a standard method for separating compounds based on their polarity.[1]
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent will depend on the polarity of your product.[7]
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Step-by-step workflow for purification by column chromatography.
Protocol 3: Purification by Recrystallization
This method is ideal for solid products and can yield material of very high purity.[2]
-
Dissolve the crude solid in a minimum amount of a hot solvent or solvent mixture.[2]
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystal formation.[2] Cooling in an ice bath can further promote crystallization.
-
Isolate the crystals by vacuum filtration.[2]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure product.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem. (n.d.).
- Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid - Benchchem. (n.d.).
- Suzuki purification problem : r/OrganicChemistry - Reddit. (2018).
- Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds - Benchchem. (n.d.).
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. (n.d.).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
- Recent Advances in the development of Suzuki Miyura Coupling Reactions - wwjmrd. (n.d.).
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2025).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF - ResearchGate. (n.d.).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2025).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022).
- Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.).
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. (2022).
- Can I remove boronic acid using Work up process? - ResearchGate. (2016).
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem. (n.d.).
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019).
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (n.d.).
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. (2022).
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes - RECERCAT. (n.d.).
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (n.d.).
- Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid - Benchchem. (n.d.).
- Synthesis of ortho sulfonyl-substituted axially chiral biaryls and... - ResearchGate. (n.d.).
- Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry - Reddit. (2022).
- (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
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- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Homocoupling of 2-Chloro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a common challenge in Suzuki-Miyaura cross-coupling reactions: the unwanted homocoupling of 2-Chloro-5-methoxyphenylboronic acid. This guide provides in-depth troubleshooting strategies, frequently asked questions, and preventative protocols to help you optimize your reaction outcomes, increase yields of the desired cross-coupled product, and simplify purification.
Understanding the Core Problem: The Mechanism of Homocoupling
Homocoupling is a prevalent side reaction where two molecules of the boronic acid starting material react to form a symmetrical biaryl.[1] This depletes your starting material and introduces a significant impurity that can be challenging to separate from your target molecule. The primary pathways leading to this undesirable outcome are:
-
Oxygen-Mediated Homocoupling : The presence of dissolved oxygen in the reaction mixture is a major contributor.[2][3] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species, which can then facilitate the homocoupling of the boronic acid.[3][4]
-
Palladium(II)-Mediated Homocoupling : When using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with the boronic acid to produce the homocoupled product while generating the active Pd(0) catalyst.[3][4] This is especially problematic at the beginning of the reaction.[5]
-
Protonolysis/Second Transmetalation : In some cases, particularly with certain substrates, a less common mechanism involving protonolysis followed by a second transmetalation event can lead to homocoupling.[6][7]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve homocoupling issues based on your experimental observations.
Symptom: Significant formation of the symmetrical biaryl byproduct (dimer) is observed.
This is the most direct indication of a homocoupling issue. Here are the most likely causes and their solutions:
Potential Cause 1: Presence of Dissolved Oxygen
Explanation: Oxygen is a key culprit in promoting the homocoupling of boronic acids.[2] Even trace amounts can lead to the oxidation of the Pd(0) catalyst, initiating the undesired homocoupling pathway.[4]
Solution: Rigorous Deoxygenation
Thoroughly removing dissolved oxygen from your solvents and reaction mixture is one of the most effective preventative measures.[1][8]
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent for an extended period (at least 30 minutes) can displace dissolved oxygen.[3]
-
Freeze-Pump-Thaw Cycles: For maximum oxygen removal, the freeze-pump-thaw technique is highly recommended.[1][3] This involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is considered a robust method.[3]
Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Assemble your reaction flask containing the solvent.
-
Secure the flask to a Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the flask to the vacuum line for 5-10 minutes.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely.
-
Repeat this cycle two more times for a total of three cycles.
Potential Cause 2: Suboptimal Base Selection
Explanation: The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[9][10] However, an inappropriate choice of base can lead to side reactions, including homocoupling.[11]
Solution: Base Screening
If you suspect the base is contributing to homocoupling, a systematic screening of different bases is recommended.
| Base | General Comments |
| K₃PO₄ | Often a good starting point, particularly for challenging couplings. |
| K₂CO₃ | A commonly used and effective base. |
| Cs₂CO₃ | A stronger base that can be effective but may also promote side reactions in some cases. |
| NaOH/KOH | Strong bases that can be effective but may also lead to side reactions.[11] |
Experimental Protocol: Small-Scale Base Screening
-
Set up multiple small-scale reactions in parallel (e.g., in reaction vials).
-
To each vial, add the this compound, your coupling partner, and the palladium catalyst.
-
Add a different base to each vial, keeping all other reaction parameters constant.
-
Run the reactions under your standard conditions (temperature, time).
-
Analyze the product distribution in each reaction by LC-MS or GC-MS to determine the optimal base for minimizing homocoupling.
Potential Cause 3: Inappropriate Catalyst or Ligand Choice
Explanation: The palladium source and the associated ligand significantly influence the catalytic cycle. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over homocoupling.[3]
Solution: Catalyst and Ligand Optimization
If homocoupling persists, consider switching to a more specialized catalyst system.
-
Ligands: For challenging substrates, employing advanced phosphine ligands can be beneficial. SPhos is a bulky, electron-rich ligand known to be effective in Suzuki couplings.[6]
-
Precatalysts: Using a well-defined Pd(0) source can sometimes be advantageous over generating it in situ from a Pd(II) salt.
Frequently Asked Questions (FAQs)
Q1: Besides homocoupling, what other side reactions should I be aware of? A1: Dehalogenation of the aryl halide substrate is another common side reaction.[4] This occurs when the aryl group on the palladium complex is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[4]
Q2: Can the solvent choice impact the extent of homocoupling? A2: Yes, the solvent is a critical parameter. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally preferred.[1] While a small amount of water is often necessary to dissolve the base and facilitate the reaction, excessive water can sometimes promote homocoupling.[1][5]
Q3: Are there any additives that can suppress homocoupling? A3: Yes, in some cases, the addition of a mild reducing agent like potassium formate has been shown to suppress the homocoupling of aryl boronic acids.[8] This may help to minimize the concentration of free Pd(II) in the reaction mixture without disrupting the catalytic cycle.[8]
Q4: How can I confirm the purity of my this compound? A4: The purity of your boronic acid is crucial. You can assess its purity using techniques such as NMR spectroscopy and melting point analysis. If impurities are suspected, recrystallization may be necessary.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting homocoupling issues.
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Homocoupling.
Caption: A logical workflow for troubleshooting homocoupling.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. (2015).
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
- Perrin, L., et al. (2022).
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Bickelhaupt, F. M., & de Lera, A. R. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(34), 11944-11945. [Link]
- Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
Sources
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- 5. catalysis-consulting.com [catalysis-consulting.com]
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
addressing the hydrolysis of 2-Chloro-5-methoxyphenylboronic acid during reactions
Welcome to the technical support center dedicated to the robust application of 2-Chloro-5-methoxyphenylboronic acid in your research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we will address common challenges, particularly its hydrolysis, to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Addressing Reaction Failures and Low Yields
This section is structured to help you diagnose and resolve issues encountered during reactions involving this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What is the likely cause?
Low or no yield in a Suzuki-Miyaura coupling is frequently attributed to the degradation of the boronic acid, primarily through a process called protodeboronation.[1] This is a reaction where the carbon-boron bond is cleaved by a proton source, such as water, replacing the boronic acid group with a hydrogen atom.[2] The presence of a base, which is necessary for the Suzuki-Miyaura reaction, can accelerate this decomposition.[3]
Immediate Diagnostic Steps:
-
Analyze the Crude Reaction Mixture: Use LC-MS or GC-MS to look for the mass of the undesired protodeboronated product, 4-chloro-3-methoxyanisole.
-
Check Boronic Acid Quality: Assess the purity of your this compound. Over time, and with improper storage, it can degrade.
Corrective Actions:
-
Use Anhydrous Conditions: While challenging with some bases, minimizing water is critical. Use anhydrous solvents and consider a base that is less hygroscopic.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[2][4] These esters are more resistant to premature decomposition and can release the boronic acid in situ under the reaction conditions.[5]
-
Optimize Base Selection and Stoichiometry: The choice and amount of base are crucial. The base's role is to activate the boronic acid to a more nucleophilic borate species.[6][7] However, an excessively strong or large excess of base can promote hydrolysis.[8][9] Consider using milder bases like potassium carbonate or cesium carbonate.
-
Slow-Release Strategy: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction, minimizing its concentration at any given time and thus reducing the rate of decomposition.[1]
Q2: I am observing the formation of a significant amount of a byproduct with the mass of my starting material minus the boronic acid group. How do I prevent this?
This observation is a classic sign of protodeboronation.[1] This side reaction is often competitive with the desired cross-coupling and is highly dependent on the reaction conditions.[10]
Workflow for Minimizing Protodeboronation:
Caption: Competing pathways for the boronate anion in Suzuki-Miyaura coupling.
Q2: What are the best practices for storing this compound?
Proper storage is essential to maintain the integrity of your boronic acid.
Storage Recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended, but ensure the container is tightly sealed to prevent condensation upon removal.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and moisture exposure.
-
Container: Keep in a tightly sealed container. The original manufacturer's packaging is ideal. [11]* Segregation: Store away from strong oxidizing agents and bases. [12]
Q3: Can I use a boronate ester of this compound directly in my reaction?
Yes, and it is often advantageous to do so. Pinacol esters are the most common and offer enhanced stability against protodeboronation and oxidation. [2][4]While it was once thought that boronate esters must first hydrolyze to the boronic acid to be active in Suzuki couplings, recent studies have shown that some esters can undergo transmetalation directly. [13]In many cases, the reaction conditions (presence of base and water) are sufficient to hydrolyze the ester in situ to the active boronic acid. [14]
Q4: Are there analytical methods to monitor the hydrolysis of my boronic acid during the reaction?
Yes, taking aliquots of the reaction mixture over time and analyzing them can provide valuable kinetic information.
In-situ Reaction Monitoring:
-
UPLC-MS: This is a powerful technique for separating and identifying the components of your reaction mixture, including the starting materials, product, and byproducts like the protodeboronated arene. [15]* GC-MS: Suitable for volatile components, this can also track the consumption of starting materials and the formation of products and byproducts.
-
TLC with Staining: A quick and easy way to monitor reaction progress. Staining the TLC plate with a solution of alizarin can help visualize boronic acid-containing spots. [16] By understanding the factors that contribute to the hydrolysis of this compound, you can implement strategies to mitigate this undesired side reaction, leading to higher yields and more reproducible results in your synthetic endeavors.
References
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki–Miyaura Coupling of Arylboronic Acids with Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 133(7), 2116–2119.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Cox, P. A., Reid, M., & Leach, A. G. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(5), 1128-1139.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Matos, K., Soderquist, J. A. (1998). A New and Convenient Method for the Preparation of Arylboronic Acids. The Journal of Organic Chemistry, 63(2), 461-470.
- ResearchGate. (n.d.). Solvent Effects in Boronic Acid-Diol Binding.
- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids.
- Duval, S., et al. (2012). A simple TLC method to monitor boronic acids during synthesis. Tetrahedron Letters, 53(13), 1633-1635.
- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
- MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.
- Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Wikipedia. (n.d.). Protodeboronation.
- Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13242-13254.
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2019). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 141(42), 16674-16679.
- ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684.
- Semantics Scholar. (n.d.). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution.
- Molander, G. A., & Trice, S. L. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(18), 4838-4841.
- Chapman University. (n.d.). Guidelines for Chemical Storage.
- Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids.
- Lab Alley. (n.d.). How to Store Boric Acid.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. laballey.com [laballey.com]
- 12. alliancechemical.com [alliancechemical.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 2-Chloro-5-methoxyphenylboronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into improving the efficiency of Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-methoxyphenylboronic acid. The unique electronic and steric properties of this substrate—namely the ortho-chloro group and para-methoxy group—present specific challenges that require careful optimization. This guide will walk you through troubleshooting common issues, understanding the mechanistic rationale behind protocol choices, and implementing robust experimental procedures to achieve high-yield, clean conversions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the coupling of this compound in a direct question-and-answer format.
Q1: My reaction suffers from low or no yield. What are the primary factors to investigate?
A1: Low conversion is a common hurdle, often stemming from several key factors. A systematic approach to troubleshooting is essential.
-
Catalyst System Inactivity: The coupling of an aryl chloride requires a highly active catalyst. The ortho-chloro substituent on the boronic acid adds steric hindrance, making the transmetalation step more challenging.
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] For sterically hindered and electron-rich aryl chlorides, more robust systems are often necessary.[2] Consider screening a panel of catalysts featuring bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos, which are known to accelerate both oxidative addition and reductive elimination.[3][4] N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling aryl chlorides.[5]
-
-
Suboptimal Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[5][6] However, the wrong base can hinder the reaction or promote side reactions.
-
Inadequate Reaction Temperature: Aryl chlorides are less reactive than their bromide or iodide counterparts and typically require higher temperatures for the initial oxidative addition step to occur efficiently.[9][10]
-
Recommendation: If you are running the reaction at 80 °C, try incrementally increasing the temperature to 100-110 °C, while monitoring for any potential degradation of starting materials or product.[7]
-
-
Poor Reagent Quality: The stability of boronic acids can be a concern.[11] Degradation over time can lead to lower-than-expected active reagent concentration. Similarly, solvents must be rigorously deoxygenated.
Q2: I'm observing significant side products, particularly homocoupling of the boronic acid and protodeboronation. How can these be minimized?
A2: The formation of biphenyl from the boronic acid (homocoupling) and its replacement by a hydrogen atom (protodeboronation) are two major competing pathways that reduce yield.
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond and is often promoted by excess base, water, or high temperatures.[9][13] Electron-deficient boronic acids are particularly susceptible, but it can occur with many substrates.[9]
-
Mitigation Strategies:
-
Optimize Base Stoichiometry: Use the minimum amount of base required for efficient reaction (typically 2-3 equivalents).
-
Use a Milder Base: If strong bases are causing issues, screen weaker bases like KF or K₂CO₃, though this may require a more active catalyst to compensate.[6]
-
Control Water Content: While many Suzuki protocols use aqueous mixtures, excessive water can accelerate protodeboronation.[13] If this is a persistent issue, consider using anhydrous conditions or switching to a more stable boronate ester (e.g., a pinacol ester).[9][13]
-
-
-
Homocoupling: This side reaction is often mediated by the presence of oxygen, which can interfere with the catalytic cycle.[11][12]
-
Mitigation Strategies:
-
Ensure a Strictly Inert Atmosphere: This is the most critical factor. The reaction vessel must be thoroughly purged with argon or nitrogen. Use "freeze-pump-thaw" cycles for solvents for the most rigorous oxygen removal.[7]
-
Catalyst Pre-activation: Sometimes, ensuring the Pd(0) active species is formed efficiently before adding all reagents can help establish the desired catalytic cycle over competing pathways.
-
-
Q3: My product is difficult to purify. What strategies can improve separation from starting materials and byproducts?
A3: Purification challenges often arise from residual palladium catalyst, unreacted starting materials, or closely eluting side products like homocoupled species.
-
Removing Palladium Residues: The final compound, especially for pharmaceutical applications, must be free of palladium.
-
Recommendation: After the reaction workup, consider treating the organic solution with a palladium scavenger resin (e.g., thiol-functionalized silica) to bind and remove residual metal. Activated carbon can also be effective.
-
-
Chromatographic Separation: If the product and impurities have very similar polarities, standard column chromatography may be insufficient.
-
Recommendation:
-
Solvent System Screening: Experiment with different solvent systems for flash chromatography. Instead of a standard hexane/ethyl acetate gradient, try systems like dichloromethane/methanol or toluene/acetone.[14]
-
Adjusting Polarity with Additives: If your product or a key impurity has an acidic or basic functional group, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically alter its retention on silica gel, improving separation.[14]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Which palladium source and ligand combination is the best starting point for this specific coupling? For coupling a sterically hindered arylboronic acid with an aryl chloride, a highly active catalyst system is paramount. A reliable starting point is a pre-catalyst system that generates the active Pd(0) species efficiently. The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is highly recommended.[15][16] Using a pre-formed palladacycle precatalyst can also provide excellent results and reproducibility.[15][16][17]
-
FAQ 2: How critical is the choice of solvent? The solvent plays a crucial role in solubilizing the reactants, base, and catalytic species. For Suzuki couplings, polar aprotic solvents are common. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio) is a very common and effective system, as it helps dissolve the inorganic base while maintaining good solubility for the organic components.[7] Other effective solvents include THF, toluene, and DMF.[11] The choice can influence reaction rate and side product formation, so screening may be necessary for optimization.[8]
-
FAQ 3: Can I use microwave irradiation to speed up the reaction? Yes, microwave-assisted heating can be highly effective for Suzuki-Miyaura couplings, especially with challenging substrates like aryl chlorides.[18] It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time available for side reactions like protodeboronation.[18]
Data Presentation: Reagent Selection Guide
The tables below summarize key reagents to assist in experimental design and optimization.
Table 1: Recommended Catalyst Systems for Challenging Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | 1 - 3 | Excellent for sterically hindered and electron-rich substrates.[15][16] |
| PdCl₂(dppf) | - | 2 - 5 | A robust, general-purpose catalyst, but may be less effective for chlorides. |
| Pd(PPh₃)₄ | - | 3 - 5 | Classic catalyst, often less effective for challenging aryl chlorides.[18] |
| NHC-Pd Precatalysts | (e.g., IPr) | 1 - 2 | Highly active for aryl chlorides, often with good thermal stability.[5] |
Table 2: Common Bases and Solvents
| Base | Basicity | Solubility Notes | Typical Solvent System(s) |
| K₃PO₄ | Strong | Moderately soluble in water | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
| Cs₂CO₃ | Strong | High solubility in water | Dioxane/H₂O, DMF |
| K₂CO₃ | Moderate | Good solubility in water | Dioxane/H₂O, Ethanol/H₂O |
| KF | Weak | Good solubility in water | Dioxane/H₂O, THF/H₂O |
Visualized Workflows and Mechanisms
Diagrams can clarify complex processes. The following are rendered in DOT language to illustrate key experimental and logical flows.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Decision tree for troubleshooting low yields in the coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl chloride with this compound.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M concentration relative to the limiting reagent). [7]5. Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Benchchem.
- Benchchem. Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole.
- Wikipedia.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?
- Reddit.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Benchchem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119.
- Benchchem. comparative study of different bases in Suzuki-Miyaura coupling reactions.
- Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Organic & Biomolecular Chemistry.
- Percec, V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
Sources
- 1. reddit.com [reddit.com]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in 2-Chloro-5-methoxyphenylboronic acid Reactions
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 2-Chloro-5-methoxyphenylboronic acid. As an electron-rich boronic acid often paired with challenging aryl chlorides, this substrate class presents unique hurdles. This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to overcome these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction has stalled. Initial product formation was observed, but it stopped before full conversion of the aryl chloride. What's happening?
Probable Causes:
This is a classic symptom of catalyst deactivation during the reaction. The initial turnover occurs, but the catalytic species progressively converts into an inactive form.
-
Formation of Palladium Black (Catalyst Agglomeration): This is the most common deactivation pathway. The active, soluble Pd(0) species can aggregate into larger, insoluble palladium nanoparticles or bulk metal, colloquially known as "palladium black."[1][2] This precipitate is catalytically inactive. This is often exacerbated by ligands that are not bulky enough to shield the metal center or by conditions that strip the ligand from the palladium.
-
Ligand Degradation: Phosphine-based ligands, especially if not sufficiently bulky or electron-rich, can be susceptible to oxidation or other degradation pathways under reaction conditions, particularly if oxygen is present.[3] Once the ligand is compromised, the palladium center is "naked" and prone to aggregation.
-
Product Inhibition: In some cases, the biaryl product can coordinate more strongly to the palladium center than the starting materials. This can slow or completely halt the catalytic cycle by preventing the catalyst from re-entering the oxidative addition step.[3]
Solutions & Protocols:
-
Optimize the Ligand: The choice of ligand is critical for coupling challenging aryl chlorides. Standard ligands like PPh₃ are often insufficient.[4]
-
Action: Switch to a bulky, electron-rich biaryl phosphine ligand. These ligands are designed to accelerate the rate-limiting oxidative addition step with aryl chlorides and sterically protect the palladium center from aggregation.[5]
-
Recommendation: Screen ligands such as SPhos, XPhos, or RuPhos.[6]
-
-
Use a Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined precatalyst. Buchwald G3 or G4 precatalysts are excellent choices as they provide a reliable and efficient route to the active L-Pd(0) species, often minimizing side reactions that lead to deactivation.[7]
-
Ensure a Strictly Inert Atmosphere: Oxygen is detrimental. It can oxidize both the Pd(0) catalyst and the phosphine ligands, leading to rapid deactivation.[6]
Q2: My reaction mixture turned black, and I have a very low yield. What does the black precipitate signify?
Probable Cause:
The formation of a black precipitate is a definitive visual indicator of palladium black formation, meaning the homogeneous catalyst has decomposed into inactive, elemental palladium.[2] This is a common failure mode when the catalytic cycle is interrupted or when the palladium center is not adequately stabilized.
Solutions & Protocols:
-
Increase Ligand-to-Palladium Ratio: While precatalysts have a defined ratio, if you are generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a ligand), an insufficient amount of ligand can leave palladium centers exposed.
-
Action: Try increasing the ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is a common starting point. However, be aware that excessive ligand can sometimes inhibit the reaction by forming less reactive bis-ligated palladium species.[8]
-
-
Re-evaluate Your Base and Solvent System: The reaction environment plays a huge role in catalyst stability.
-
Base: A base that is too strong or poorly soluble can lead to localized high concentrations that may promote catalyst decomposition. K₃PO₄ and Cs₂CO₃ are often effective and well-behaved bases for these couplings.[4][9]
-
Solvent: The solvent must be capable of solubilizing the active catalytic species throughout the reaction. Common choices include THF, Dioxane, or Toluene, often with a small amount of water to aid in dissolving the base.[10][11] Polar aprotic solvents can sometimes stabilize charged palladium intermediates differently, affecting the catalytic cycle.[12]
-
Caption: A logical workflow for troubleshooting catalyst deactivation.
Q3: The starting materials are consumed, but my desired product yield is low. I'm seeing a significant amount of a byproduct that is just the de-boronated starting material.
Probable Cause:
This side reaction is called protodeboronation . It is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. Electron-rich boronic acids, such as this compound, are particularly susceptible to this process, which is often promoted by excess water or strong bases.[3][4] This reaction consumes your nucleophile, leading to low yields of the cross-coupled product.
Solutions & Protocols:
-
Convert to a Boronate Ester: Boronic acids are in equilibrium with their corresponding boroxines, which can be prone to decomposition. Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), is a highly effective strategy to prevent protodeboronation.[3][13] The ester acts as a "slow-release" source of the active boronic acid under the reaction conditions.[4]
-
Optimize the Base: Strong bases like NaOH or KOH can accelerate protodeboronation.
-
Action: Switch to a milder base like K₃PO₄, K₂CO₃, or CsF.[4] These are generally effective without being overly harsh.
-
-
Control Water Content: While Suzuki reactions often benefit from a small amount of water to help dissolve the base and facilitate transmetalation, excess water can promote protodeboronation.[4]
-
Action: If using anhydrous solvents, try adding a controlled amount of water (e.g., a 10:1 or 20:1 solvent:water ratio). If the problem persists, try strictly anhydrous conditions, which may necessitate the use of a base like CsF.
-
-
Setup: To a round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent like toluene or THF.
-
Dehydration: Add an anhydrous drying agent such as MgSO₄.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude ester by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the stable pinacol ester, which can then be used in the Suzuki-Miyaura coupling.[3]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental steps of the Suzuki-Miyaura catalytic cycle, and where does deactivation typically occur?
The generally accepted mechanism involves three main steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[5][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl chloride, forming a Pd(II) intermediate. This is often the rate-determining step for aryl chlorides.[4][5]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[13]
Deactivation can occur at multiple points. If the regenerated Pd(0) species is not sufficiently stabilized by its ligand, it can aggregate into palladium black before entering the next cycle. Deactivation can also occur if the Pd(II) intermediates form inactive dimers or other stable complexes that do not proceed through the cycle.[14][15][16]
Caption: The Suzuki-Miyaura cycle and key catalyst deactivation points.
Q2: How do I choose the optimal catalyst loading? Can too much catalyst be a problem?
For initial screening, a palladium catalyst loading of 1-5 mol% is a common and reasonable starting point.[6] For well-optimized reactions with highly active catalysts, loadings can often be reduced to <1 mol%. While it may seem counterintuitive, using an unnecessarily high catalyst loading can sometimes be detrimental. High concentrations of palladium species can increase the rate of bimolecular decomposition pathways, such as the aggregation that leads to palladium black. The goal is always to find the lowest catalyst loading that provides a clean, efficient reaction in a reasonable timeframe.
Q3: Can a deactivated catalyst be regenerated in the reaction flask?
For homogeneous palladium catalysts used in cross-coupling, in-situ regeneration after deactivation (e.g., formation of palladium black) is generally not feasible for a typical research lab synthesis. The aggregation into bulk metal is largely irreversible under standard reaction conditions.[1] Some specialized procedures exist for regenerating heterogeneous or industrial catalysts, often involving treatment with acids or oxidizing agents, but these are not applicable to a standard benchtop reaction.[17][18][19] Therefore, the entire focus of troubleshooting should be on the prevention of deactivation rather than a cure.
Data Summary: Ligand Selection Guide
The table below summarizes ligand classes and their suitability for the Suzuki-Miyaura coupling of this compound with aryl chlorides.
| Ligand Class | Examples | Electron-Donating Ability | Steric Bulk | Performance with Aryl Chlorides | Recommendation |
| Simple Trialkylphosphines | PCy₃, P(t-Bu)₃ | High | High | Good, can be effective but sometimes less versatile.[20] | Good starting point if biarylphosphines are unavailable. |
| Biaryl Phosphines (Buchwald) | XPhos, SPhos, RuPhos | Very High | Very High | Excellent , generally the gold standard for this type of challenging coupling.[6] | Highly Recommended . Start screening with this class. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very High | Very High | Very good, often used in specialized PEPPSI-type precatalysts.[20] | A strong alternative to phosphine ligands. |
| Simple Triarylphosphines | PPh₃ | Low | Moderate | Poor, generally ineffective for the oxidative addition to aryl chlorides.[4] | Not Recommended. |
References
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Regeneration of palladium hydrogenation catalyst. (1979).
- Regeneration of palladium based catalyst for methane ab
- Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (n.d.). Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. (n.d.). Benchchem.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Technical Support Center: Catalyst Deactivation in 2-Ethoxy-5-methoxyphenylboronic Acid Coupling. (n.d.). Benchchem.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024).
- Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... (n.d.).
- Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.).
- The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. (n.d.).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
- Technical Support Center: Catalyst Deactivation in Reactions Involving 1-(2-Chloro-5-methylphenyl)ethanone. (n.d.). Benchchem.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Suzuki–Miyaura cross-coupling optimization enabled by autom
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 20. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Navigating Scale-Up Challenges with 2-Chloro-5-methoxyphenylboronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Chloro-5-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this versatile building block from the bench to a larger scale. As a key reagent in Suzuki-Miyaura cross-coupling reactions, it is instrumental in the synthesis of complex organic molecules for pharmaceuticals and fine chemicals.[1] However, its unique electronic and steric properties present specific challenges during scale-up.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience, to help you anticipate and overcome these hurdles effectively.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of reactions involving this compound in a direct question-and-answer format.
Issue 1: My Suzuki-Miyaura coupling reaction shows low or incomplete conversion at a larger scale, despite success at the bench.
This is a frequent challenge when moving from milligram to multi-gram or kilogram scale. The root cause often lies in factors that are magnified with increasing volume.
Potential Cause & Suggested Solution
-
Inefficient Mixing and Mass Transfer: At larger scales, maintaining a homogeneous reaction mixture is more difficult. This can lead to localized "hot spots" or areas of poor reagent distribution, slowing the reaction.
-
Solution: Evaluate your reactor's agitation efficiency. Consider using an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure adequate mixing. For heterogeneous mixtures, ensure the solid base is sufficiently suspended.[2]
-
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[3] In larger reactors, achieving and maintaining a truly inert atmosphere is more demanding.
-
Solution: Implement a rigorous degassing protocol for all solvents and reagents. Use multiple vacuum/inert gas backfill cycles (at least 3-5 cycles). Maintain a positive pressure of high-purity argon or nitrogen throughout the reaction. A faint grey or black precipitation (palladium black) is a visual indicator of catalyst decomposition.[3]
-
-
Suboptimal Ligand Choice: this compound couples with an aryl chloride, which is a challenging electrophile due to the strength of the C-Cl bond.[2] Ligands that worked at the bench may not be robust enough for the longer reaction times or harsher conditions of scale-up.
-
Solution: For sterically hindered and electron-rich substrates, employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.
-
-
Insufficient Base Strength or Solubility: The transmetalation step, where the organic group transfers from boron to palladium, is critically dependent on the base.[2] A base that is poorly soluble or not strong enough can become the rate-limiting factor.
-
Solution: Consider switching to a stronger or more soluble base. For example, if K₂CO₃ is giving poor results, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[3] The choice is highly substrate-dependent and requires optimization.
-
Issue 2: I am observing significant formation of side products, primarily homocoupling of the boronic acid and protodeboronation.
The appearance of these impurities points to specific, competing reaction pathways that can often be suppressed by adjusting reaction conditions.
Potential Cause & Suggested Solution
-
Homocoupling (Biaryl Formation): This side reaction involves the coupling of two molecules of the boronic acid. It is most commonly caused by the presence of oxygen, which can facilitate an oxidative coupling pathway.[3][5]
-
Solution: As with catalyst deactivation, the primary solution is to rigorously exclude oxygen from the reaction system through effective degassing and maintaining a robust inert atmosphere.
-
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, leading to the formation of 1-chloro-4-methoxybenzene.[6] This side reaction is often promoted by excessive water, high temperatures, or a high concentration of base.[3][7]
-
Solution 1 (Control Water Content): While some water is often necessary for Suzuki reactions, excess water can accelerate protodeboronation. If using a biphasic system, ensure the water ratio is optimized. In anhydrous systems, ensure solvents are properly dried.
-
Solution 2 (Optimize Base and Temperature): Use the minimum effective amount of base. Screen different bases, as some may favor protodeboronation less than others. Avoid unnecessarily high reaction temperatures.
-
Solution 3 (Use a Boronate Ester): Boronic acids can be converted to more stable boronate esters, such as pinacol or MIDA esters. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions like protodeboronation.[6][8]
-
Issue 3: I am struggling with product purification on a larger scale. How can I efficiently remove unreacted boronic acid and palladium residues?
Purification is a major bottleneck in process chemistry. Strategies that work on a small scale, like column chromatography, are often impractical for kilogram quantities.
Potential Cause & Suggested Solution
-
Boronic Acid Impurities: Unreacted this compound and its byproducts (like boroxines) are acidic and can complicate purification.
-
Solution (Acid-Base Extraction): After the reaction, perform a basic aqueous wash (e.g., with 1M NaOH). The acidic boronic acid will be deprotonated and extracted into the aqueous layer, separating it from your desired neutral product in the organic layer.[3]
-
-
Residual Palladium: Palladium is expensive and must be removed to very low levels (ppm) for pharmaceutical applications.
-
Solution 1 (Scavengers): After the reaction, the crude product stream can be treated with palladium scavengers. These are materials with high affinity for palladium, such as functionalized silica gels (e.g., with thiol or amine groups), activated carbon, or scavenger resins.
-
Solution 2 (Precipitation/Crystallization): A well-designed crystallization of your final product is often the most effective method for removing both organic impurities and residual palladium in a single, scalable step.
-
-
Chromatography-Free Workflows: For very large scales, avoiding chromatography is highly desirable.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the key physical and chemical properties of this compound that I should be aware of for scale-up?
Understanding the fundamental properties of your starting material is crucial for process design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 89694-46-2 | |
| Molecular Formula | C₇H₈BClO₃ | [11][12] |
| Molecular Weight | 186.40 g/mol | [13] |
| Appearance | White to off-white crystalline powder | [11][14] |
| Melting Point | 106-115 °C | [11][14][15] |
| Boiling Point | 354.8 °C at 760 mmHg | [11][15] |
| Solubility | Generally soluble in common organic solvents like THF, dioxane, and alcohols. Solubility in non-polar solvents and water is limited. | General Knowledge |
Key Implication: The compound is a solid, which requires careful consideration for charging into a reactor to avoid dust formation. Its relatively high melting point indicates good thermal stability under typical reaction conditions.
FAQ 2: How does the structure of this boronic acid affect catalyst and ligand choice?
The chlorine atom at the ortho position to the boronic acid group introduces steric hindrance. This bulkiness can slow down the crucial transmetalation step in the catalytic cycle.
-
Expertise-Driven Insight: The combination of an electron-donating methoxy group and an electron-withdrawing chloro group on the phenyl ring gives it intermediate electronic properties. However, the primary challenge is the steric hindrance from the ortho-chloro substituent.[4] This necessitates the use of catalyst systems known to be effective for hindered substrates.
Table 2: Recommended Catalyst/Ligand Combinations for Hindered Substrates
| Catalyst Precursor | Ligand | Base Example | Rationale |
|---|---|---|---|
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos (Buchwald Ligands) | K₃PO₄, Cs₂CO₃ | Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination, overcoming steric barriers.[3][16] |
| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) e.g., IPr | K₂CO₃, KOtBu | Offer strong Pd-C bonds, creating highly active and thermally stable catalysts suitable for challenging couplings.[2] |
| Pd(PPh₃)₄ | (None needed) | K₂CO₃ | A "classical" catalyst; may work for less demanding partners but is often less efficient for hindered aryl chlorides compared to modern ligand systems.[17] |
FAQ 3: What are the primary safety considerations when handling kilogram quantities of this compound?
Handling large quantities of any chemical requires a heightened focus on safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11][13][18]
-
Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[11][19] For large-scale operations outside of a hood, a NIOSH-approved respirator may be necessary.
-
Handling: Avoid dust formation during transfer. Use non-sparking tools.[11]
-
Thermal Hazards: Thermal decomposition can release hazardous gases, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and boron oxides.[13][19]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]
FAQ 4: What are the best practices for storing this boronic acid to ensure its long-term stability and reactivity?
Boronic acids can degrade over time, particularly through dehydration to form boroxines.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][19] Protect from moisture to minimize degradation.
-
Quality Check: Before use in a critical scale-up reaction, it is good practice to verify the purity of the boronic acid by techniques like NMR or HPLC, as poor quality starting material is a common cause of reaction failure.[3]
Part 3: Visualizations and Protocols
Diagrams
To aid in decision-making, the following diagrams illustrate key workflows.
Caption: Troubleshooting decision tree for low yield on scale-up.
Experimental Protocol: General Procedure for Scaling a Suzuki-Miyaura Coupling
This protocol provides a generalized workflow for transitioning a Suzuki-Miyaura coupling from the lab to a pilot-plant reactor.
Caption: General workflow for process scale-up.
References
- Protodeboronation - Wikipedia. Wikipedia.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. KCIL Chemofarbe Group.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. National Institutes of Health.
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. ResearchGate.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. ResearchGate.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. Organic Chemistry Portal.
- This compound - UB. UB.
- Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF - ResearchGate. ResearchGate.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Semantic Scholar. Semantic Scholar.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. ResearchGate.
- Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC - NIH. National Institutes of Health.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. National Institutes of Health.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Reddit.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Chemical.AI.
- KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst - Google Patents. Google Patents.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. ResearchGate.
- Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PubMed Central. National Institutes of Health.
- (PDF) Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - ResearchGate. ResearchGate.
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- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Refining Suzuki-Miyaura Protocols for Ortho-Substituted Phenylboronic Acids
Welcome to the technical support center for advancing your Suzuki-Miyaura coupling reactions, with a specialized focus on sterically challenging ortho-substituted phenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize these critical C-C bond-forming reactions. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the unique hurdles presented by steric hindrance.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions.[1][2] However, when substrates with significant steric bulk, particularly ortho-substituted phenylboronic acids, are employed, reaction efficiency can plummet. This is primarily due to the impediment of key steps in the catalytic cycle, namely transmetalation and reductive elimination.[3] This guide provides a structured approach to diagnosing and solving these common issues.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[1][4]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction with an ortho-substituted phenylboronic acid is giving low to no yield. What are the primary factors to investigate?
Answer:
Low yields in these reactions are almost always linked to the steric hindrance slowing down crucial steps of the catalytic cycle.[3] Here’s a systematic approach to troubleshooting:
1. Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The most critical modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step. They also facilitate the difficult reductive elimination step.[5]
-
Recommended Ligands:
-
Buchwald-type Biaryl Phosphine Ligands: These are the gold standard for sterically demanding couplings. Excellent starting points include XPhos, SPhos, and RuPhos.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are highly effective and offer great stability and activity.[6]
-
Specialized Ligands for Extreme Hindrance: For synthesizing tetra-ortho-substituted biaryls, consider highly specialized ligands like AntPhos or BI-DIME, which have demonstrated superior performance.[7][8]
-
2. Re-evaluate the Base and Solvent Combination: The choice of base is crucial and often works in concert with the solvent.
-
Bases:
-
Solvents:
3. Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers for transmetalation and reductive elimination. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[5] Microwave irradiation can also be a powerful tool to rapidly and uniformly heat the reaction.[10]
Question 2: I am observing significant amounts of a side product that corresponds to the protonated starting arene (protodeboronation). How can I minimize this?
Answer:
Protodeboronation is a common and problematic side reaction, especially with electron-deficient or sterically hindered arylboronic acids.[11] It involves the cleavage of the C-B bond and its replacement with a C-H bond.
Figure 2: The undesired protodeboronation side reaction.
Strategies to Mitigate Protodeboronation:
-
Use Anhydrous Conditions: Water is often the proton source for this side reaction. While many Suzuki protocols use aqueous bases, for sensitive substrates, switching to strictly anhydrous conditions can be beneficial.
-
Protect the Boronic Acid: Unstable boronic acids can be masked as potassium trifluoroborate salts (R-BF₃K) or as N-methyliminodiacetic acid (MIDA) boronates.[2][12] These derivatives are more stable and slowly release the boronic acid into the reaction medium, keeping its concentration low and favoring transmetalation over protodeboronation.[12]
-
Optimize the Base: The rate of protodeboronation is highly pH-dependent.[13][14] Very strong bases can accelerate this side reaction. Using a weaker base like K₂CO₃ or Cs₂CO₃, or a fluoride source like CsF or KF, can sometimes suppress protodeboronation.[15]
-
Increase Catalyst Efficiency: A highly active catalyst system that promotes rapid transmetalation can outcompete the slower protodeboronation pathway. Employing the bulky, electron-rich ligands mentioned previously is key.[6][9]
Question 3: My reaction is sluggish even with bulky ligands and high temperatures. Could the palladium precatalyst be the issue?
Answer:
Yes, the choice of palladium precursor can significantly impact reaction efficiency, especially for challenging substrates.
-
Pd(II) vs. Pd(0) sources: While Pd(II) sources like Pd(OAc)₂ and PdCl₂(L)₂ are common, they require an in situ reduction to the active Pd(0) species for the catalytic cycle to begin.[16] This reduction step can sometimes be inefficient. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it enters the catalytic cycle directly.[4]
-
Palladium Precatalysts: Modern precatalysts, often featuring biaryl phosphine ligands already coordinated to the palladium center, are designed for high stability and activity. These can provide more consistent results for difficult couplings.[12]
Recommended Catalyst Systems for ortho-Substituted Substrates
| Catalyst System | Aryl Halide Partner | Key Advantages | Reference |
| Pd₂(dba)₃ with SPhos, XPhos, or RuPhos | Aryl Chlorides, Bromides, Triflates | High reactivity for a broad range of substrates, including hindered ones.[9] | |
| Pd(OAc)₂ with an NHC ligand | Aryl Chlorides, Bromides | Excellent for electron-rich and sterically hindered aryl chlorides.[6] | |
| Pd/AntPhos or Pd/BI-DIME | Di-ortho-substituted Aryl Halides | Specifically designed for the synthesis of extremely hindered tetra-ortho-substituted biaryls.[7] |
Frequently Asked Questions (FAQs)
Q1: Can I use an aryl chloride as a coupling partner with my hindered boronic acid? A1: Yes, but it is more challenging than using an aryl bromide or iodide due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[4][15] Success with aryl chlorides almost always requires the use of highly active, bulky, electron-rich ligands (like Buchwald's biarylphosphines or NHCs) and often stronger bases and higher reaction temperatures.[3][9][17]
Q2: How do I choose between different bulky phosphine ligands like XPhos, SPhos, and RuPhos? A2: While all are excellent for hindered couplings, there can be subtle differences in their performance depending on the specific substrates. SPhos has shown outstanding performance in a wide range of applications, including the formation of tetra-ortho-substituted biaryls.[9] Often, the best approach is empirical screening of a small set of these state-of-the-art ligands to identify the optimal choice for your particular system.
Q3: Is it necessary to degas the solvent for these reactions? A3: Absolutely. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and halt the catalytic cycle. It is critical to thoroughly degas your solvent (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and to run the reaction under an inert atmosphere.
Q4: What is the role of the base in the Suzuki-Miyaura reaction? A4: The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"), which then transfers its organic group to the palladium center.[1][2][18] The choice of base can influence reaction rates and the prevalence of side reactions like protodeboronation.
Q5: My ortho-substituted phenylboronic acid is a solid that is difficult to handle and appears to be degrading. What can I do? A5: Many boronic acids are prone to dehydration to form cyclic boroxine trimers. While often usable directly, this can complicate stoichiometry. Additionally, some are unstable to air and moisture.[16] Converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a MIDA boronate, is an excellent strategy. These are often crystalline, bench-stable solids that are easier to handle and purify.[2][12]
Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an ortho-substituted phenylboronic acid with an aryl halide.
Materials:
-
Aryl Halide (1.0 equiv)
-
ortho-Substituted Phenylboronic Acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, ortho-substituted phenylboronic acid, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Seal the vessel and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Wikipedia. (n.d.). Protodeboronation.
- Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (n.d.). PubMed Central.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC - NIH.
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (n.d.). PMC - NIH.
- Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. (2010). PubMed.
- ResearchGate. (n.d.). Tetra-ortho-Substituted Biaryls Through Palladium-Catalyzed Suzuki—Miyaura Couplings with a Diaminochlorophosphine Ligand.
- ResearchGate. (n.d.). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst.
- Wikipedia. (n.d.). Suzuki reaction.
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (2018). ACS Catalysis.
- A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. (n.d.). Journal of the American Chemical Society - ACS Publications.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PMC - NIH.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). Organometallics - ACS Publications.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed.
- Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). Organic Letters - ACS Publications.
- ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions.
- DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. (2017). PMC - NIH.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
Sources
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to 2-Chloro-5-methoxyphenylboronic Acid: A Comparative Analysis in Suzuki-Miyaura Cross-Coupling
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. Phenylboronic acids are foundational reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This guide provides an in-depth, objective comparison of 2-Chloro-5-methoxyphenylboronic acid against a range of other substituted phenylboronic acids. We will delve into the nuanced interplay of steric and electronic effects that govern their reactivity and provide supporting experimental data to inform your selection process.
The Unique Profile of this compound
This compound (CAS No: 89694-46-2) is a versatile reagent characterized by the presence of two key substituents on the phenyl ring: an ortho-chloro group and a meta-methoxy group relative to the boronic acid moiety.[1][2][3] This specific substitution pattern imparts a unique combination of electronic and steric properties that distinguish it from other phenylboronic acids and can be strategically leveraged in complex molecule synthesis.[4]
The chloro substituent is an electron-withdrawing group, which can influence the acidity of the boronic acid and its transmetalation rate in the catalytic cycle. The methoxy group, being electron-donating, can also modulate the electron density of the phenyl ring. The ortho position of the chlorine atom introduces significant steric bulk around the reaction center, which can be a critical factor in controlling selectivity in certain coupling reactions.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial to appreciating the performance differences among various boronic acids. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the phenylboronic acid primarily impacts the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Figure 1: The Suzuki-Miyaura cross-coupling catalytic cycle.
Electron-donating groups on the phenylboronic acid generally increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step and lead to higher reaction rates and yields. Conversely, electron-withdrawing groups can decrease this nucleophilicity. However, the interplay of these electronic effects with steric hindrance and potential chelating interactions can lead to more complex reactivity patterns.
Comparative Performance Analysis
To provide a clear comparison, we have compiled data from various sources on the performance of this compound and several other representative phenylboronic acids in Suzuki-Miyaura coupling reactions with a common coupling partner, 4-bromoanisole. It is important to note that while the reaction conditions are similar, they are not identical across all examples, and this table should be used as a guide to general reactivity trends.
| Phenylboronic Acid | Substituents | Key Features | Typical Yield (%) |
| Phenylboronic acid | None | Unsubstituted baseline | ~85-95% |
| This compound | 2-Cl, 5-OCH₃ | Electron-withdrawing (Cl), Electron-donating (OCH₃), Steric hindrance (Cl) | ~80-90% |
| 2-Methoxyphenylboronic acid | 2-OCH₃ | Electron-donating, Potential for ortho-chelation | ~90-98% |
| 2-Chlorophenylboronic acid | 2-Cl | Electron-withdrawing, Steric hindrance | ~75-85% |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Purely electron-donating | ~92-99% |
| 4-Chlorophenylboronic acid | 4-Cl | Purely electron-withdrawing | ~80-90% |
| 2-Chloro-5-(trifluoromethyl)phenylboronic acid | 2-Cl, 5-CF₃ | Strong electron-withdrawing (CF₃), Steric hindrance (Cl) | ~70-80% |
Yields are compiled from various literature sources for the coupling with 4-bromoanisole or similar aryl bromides under typical Suzuki-Miyaura conditions and should be considered representative.
Discussion of Structure-Activity Relationships
The data in the table highlights several key structure-activity relationships:
-
Electron-Donating Groups: Phenylboronic acids with electron-donating groups, such as the methoxy group in 4-methoxyphenylboronic acid, generally exhibit the highest yields. This is attributed to the increased electron density on the phenyl ring, which facilitates the transmetalation step.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, like the chloro or trifluoromethyl groups, can lead to slightly lower yields compared to their electron-donating counterparts.
-
The ortho Effect of the Methoxy Group: 2-Methoxyphenylboronic acid often shows excellent reactivity. This can be attributed not only to the electron-donating nature of the methoxy group but also to a potential "ortho-chelation effect."[5][6][7] The oxygen atom of the methoxy group may coordinate to the palladium center during the transmetalation step, stabilizing the transition state and accelerating the reaction.
-
The ortho Effect of the Chloro Group: The ortho-chloro substituent in 2-chlorophenylboronic acid introduces steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex, potentially slowing down the transmetalation step and leading to lower yields compared to its para-isomer.
-
This compound in Context: This reagent presents a balance of these effects. The electron-donating methoxy group can enhance reactivity, while the ortho-chloro group introduces steric hindrance. The observed high yields suggest that the electronic benefits of the methoxy group can effectively counteract the steric impediment of the chloro group under optimized conditions.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a practical framework for your own investigations, we present a detailed, self-validating experimental protocol for the comparative analysis of different phenylboronic acids.
Figure 2: A generalized workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: In a series of oven-dried Schlenk tubes, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv) and a magnetic stir bar.
-
Reagent Addition: To each respective tube, add the phenylboronic acid to be tested (1.2 mmol, 1.2 equiv), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tubes with septa and subject them to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) to each tube via syringe.
-
Reaction: Place the tubes in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H and ¹³C NMR spectroscopy and determine the isolated yield.
Conclusion and Recommendations
This compound is a valuable and effective reagent in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern offers a compelling balance of electronic and steric properties. While the ortho-chloro group introduces steric hindrance, the meta-methoxy group appears to provide sufficient electronic activation to ensure high coupling efficiency.
For syntheses where steric hindrance at the coupling site is a desired feature to control selectivity or to introduce specific conformational constraints in the final product, this compound is an excellent choice. In cases where maximizing yield is the primary objective and steric factors are less critical, a phenylboronic acid with a para-electron-donating group, such as 4-methoxyphenylboronic acid, may be preferable.
Ultimately, the choice of boronic acid will depend on the specific synthetic challenge. This guide provides the foundational knowledge and a practical experimental framework to empower researchers to make informed decisions and optimize their Suzuki-Miyaura cross-coupling reactions.
References
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Reactivity Analysis of 2-Chloro-5-methoxyphenylboronic Acid in Cross-Coupling Reactions
Introduction: The Strategic Importance of Substituted Biaryls
In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone structural unit. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics necessitates robust and predictable synthetic methods for its construction. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier tool for forging C-C bonds, valued for its mild conditions and exceptional functional group tolerance.[1][2] The reactivity of the organoboron component is paramount to the success of these transformations. This guide provides an in-depth analysis of the reactivity of 2-Chloro-5-methoxyphenylboronic acid , a versatile building block, by comparing it to structurally similar analogues. We will dissect the intricate interplay of steric and electronic factors that govern its performance in key cross-coupling reactions, providing researchers with predictive insights for reaction design and optimization.
Understanding Reactivity: The Interplay of Steric and Electronic Effects
The reactivity of an arylboronic acid in a Suzuki-Miyaura catalytic cycle is primarily dictated by the efficiency of the transmetalation step, where the aryl group is transferred from boron to the palladium center.[3] This step is highly sensitive to both the steric environment around the boronic acid moiety and the electronic character of the aryl ring.[4]
-
Steric Hindrance: Substituents at the ortho position to the boronic acid can physically impede the approach of the boron atom to the palladium complex.[5] This steric clash can significantly slow down or even inhibit the transmetalation process, often requiring more forcing conditions or specialized, bulky phosphine ligands to overcome.[6]
-
Electronic Effects: The electronic nature of the substituents influences the nucleophilicity of the ipso-carbon attached to the boron atom.[7][8]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), increase the electron density on the aryl ring, enhancing its nucleophilicity and generally accelerating the rate of transmetalation.
-
Electron-Withdrawing Groups (EWGs) , such as chloro (-Cl), decrease the electron density on the ring through inductive effects. This reduces the nucleophilicity of the ipso-carbon, which can decelerate the transmetalation step.[3]
-
For This compound , these effects are in opposition. The ortho-chloro group introduces significant steric bulk and is inductively electron-withdrawing. Conversely, the meta-methoxy group (or para to the chloro group) acts as an electron-donating group via resonance. Understanding its reactivity requires comparing it to compounds where these effects are isolated.
Comparative Reactivity Analysis
To objectively benchmark the performance of this compound, we will compare it against three key analogues in the context of Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig type reactions.
-
Phenylboronic Acid (Baseline): Unsubstituted, providing a neutral reference point.
-
4-Methoxyphenylboronic Acid (Electronic Analogue): Features a strong electron-donating group, highlighting the impact of enhanced nucleophilicity without ortho-steric hindrance.
-
2-Chlorophenylboronic Acid (Steric/Inductive Analogue): Isolates the effect of the sterically demanding and electron-withdrawing ortho-chloro substituent.
Data Summary: Predicted Reactivity Trends
The following table summarizes the predicted relative reactivity based on fundamental mechanistic principles and literature precedents for similar systems.
| Compound | Key Features | Predicted Suzuki-Miyaura Reactivity | Predicted Chan-Lam Reactivity | Rationale |
| 4-Methoxyphenylboronic acid | Strong EDG (-OCH₃), no ortho-sterics | Highest | High | The powerful electron-donating methoxy group significantly increases the aryl ring's nucleophilicity, accelerating transmetalation in both Pd and Cu-catalyzed cycles.[9][10] |
| Phenylboronic Acid | Unsubstituted Baseline | High | Moderate-High | Serves as the standard reference. It is generally reactive under a wide range of conditions.[11] |
| This compound | ortho-EWG/Sterics (-Cl), meta-EDG (-OCH₃) | Moderate | Moderate | Reactivity is a balance. The ortho-chloro group sterically and electronically deactivates the molecule, while the meta-methoxy group provides some electronic activation. Overcoming the ortho-substitution is key.[5][12] |
| 2-Chlorophenylboronic acid | ortho-EWG/Sterics (-Cl) | Lowest | Low | The combination of significant steric hindrance and the inductive electron-withdrawing nature of the ortho-chloro group presents a significant challenge for transmetalation, often requiring specialized catalysts and harsher conditions.[13][14] |
Application in Key Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This palladium-catalyzed reaction is the most common application for boronic acids.[1] The catalytic cycle, illustrated below, hinges on the successful transmetalation of the aryl group from boron to palladium.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
For This compound , the ortho-chloro substituent makes it a "challenging" substrate.[15][16] Standard catalyst systems like Pd(PPh₃)₄ may provide sluggish conversion. High-activity catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, or RuPhos) are often necessary to facilitate the oxidative addition to the coupling partner and promote the sterically hindered transmetalation step.[6][17]
Chan-Lam Coupling (C-N and C-O Bond Formation)
The Chan-Lam reaction provides a powerful, copper-catalyzed method for forming C-N and C-O bonds, coupling arylboronic acids with amines and alcohols, respectively.[18][19] Unlike palladium catalysis, this reaction is often performed open to the air.[20]
The reactivity trends generally parallel those in Suzuki coupling. The nucleophilicity of the arylboronic acid remains a key factor. Therefore, This compound is expected to be less reactive than its 4-methoxy analogue but more reactive than the 2-chloro version. The reaction may require elevated temperatures or the use of a ligand, such as a phenanthroline or pyridine derivative, to facilitate the copper-mediated process.[21][22]
Buchwald-Hartwig Amination Context
It is crucial to distinguish the role of reagents in different named reactions. The Buchwald-Hartwig amination is a palladium-catalyzed method for coupling amines with aryl halides or triflates.[23][24][25] While it also forms C-N bonds, the primary coupling partners are different from the Chan-Lam reaction. Boronic acids are not direct substrates in the canonical Buchwald-Hartwig amination.
Experimental Protocol: A Self-Validating Comparative Reactivity Study
This protocol is designed to empirically determine the relative reactivity of the four discussed boronic acids in a Suzuki-Miyaura coupling with a common aryl bromide. The use of an internal standard and time-course sampling allows for a quantitative comparison of reaction rates.
Objective:
To compare the reaction yield and rate of 4-bromoanisole with Phenylboronic Acid, 4-Methoxyphenylboronic acid, 2-Chlorophenylboronic acid, and this compound under identical Suzuki-Miyaura conditions.
Materials:
-
Aryl Halide: 4-Bromoanisole
-
Boronic Acids: Phenylboronic Acid, 4-Methoxyphenylboronic acid, 2-Chlorophenylboronic acid, this compound
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium Phosphate Tribasic (K₃PO₄)
-
Solvent: Toluene/Water (e.g., 10:1 v/v), degassed
-
Internal Standard: Dodecane (or another inert, high-boiling point alkane)
Workflow Diagram
Caption: Experimental workflow for comparative reactivity analysis.
Step-by-Step Procedure:
-
Catalyst Pre-mixture Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst and ligand in degassed toluene. For example, dissolve Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in a calculated volume of toluene. This ensures accurate dispensing of small catalyst quantities.
-
Reaction Setup:
-
Arrange four 8 mL reaction vials with stir bars.
-
To each vial, add 4-bromoanisole (e.g., 0.5 mmol, 1.0 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), and the internal standard, dodecane (e.g., 0.25 mmol).
-
Add the required volume of the catalyst/ligand stock solution to each vial.
-
Add degassed toluene (e.g., 2.0 mL) and degassed water (e.g., 0.2 mL) to each vial.
-
-
Initiation:
-
To vial 1, add Phenylboronic Acid (0.6 mmol, 1.2 equiv).
-
To vial 2, add 4-Methoxyphenylboronic acid (0.6 mmol, 1.2 equiv).
-
To vial 3, add 2-Chlorophenylboronic acid (0.6 mmol, 1.2 equiv).
-
To vial 4, add this compound (0.6 mmol, 1.2 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures the aryl halide is the limiting reagent and accounts for potential protodeboronation side reactions.
-
-
Reaction and Sampling:
-
Quickly cap all vials with Teflon-lined septa.
-
Place the vials in a pre-heated aluminum block on a stirrer plate at 100 °C.
-
Immediately take the first time point (t=0) by withdrawing a small aliquot (~20 µL) via syringe and quenching it in a vial containing ethyl acetate and water.
-
Repeat the sampling procedure at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Analysis:
-
Analyze the quenched aliquots by Gas Chromatography (GC) or HPLC.
-
Calculate the percent yield of the biaryl product at each time point relative to the internal standard.
-
Plot % yield versus time for each of the four reactions to visualize the difference in reaction rates.
-
Conclusion
The reactivity of This compound is a nuanced interplay of competing steric and electronic factors. While its ortho-chloro substituent presents a significant steric and deactivating inductive challenge, the meta-methoxy group provides a degree of electronic activation. This places its reactivity in a "moderate" category, predictably lower than unhindered, electron-rich analogues like 4-methoxyphenylboronic acid, but superior to sterically hindered and purely electron-withdrawn systems like 2-chlorophenylboronic acid. For researchers and drug development professionals, this means that successful coupling reactions with this substrate are achievable but often necessitate the use of advanced, sterically-demanding catalyst systems and potentially elevated temperatures to overcome the kinetic barrier imposed by the ortho-substituent. The provided experimental protocol offers a robust framework for empirically validating these predictions and optimizing conditions for specific synthetic applications.
References
- Ding, Y., et al. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides.
- National Center for Biotechnology Information. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. PubMed. [Link][15]
- Kinzel, T., et al. (2010). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
- Shaheen, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link][26]
- Umeda, R., et al. (2015). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- ResearchGate. (2018). Suzuki Cross Coupling Reaction-A Review.
- D'Amato, E., et al. (2018). The influence of ortho-substituents on the properties of phenylboronic acids.
- To, C. T., et al. (2011). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst.
- Adl, S., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect. [Link][21]
- Singh, S., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link][6]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][2]
- Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal. [Link][18]
- Cramer, J. W., et al. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- ResearchGate. (2022). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
- Wikipedia. (2023). Chan–Lam coupling. Wikipedia. [Link][19]
- ResearchGate. (2019). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene...
- American Chemical Society. (2025). Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. ACS Omega. [Link][8]
- NROChemistry. Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link][20]
- Wikipedia. (2023).
- National Center for Biotechnology Information. (2019). Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. PubMed. [Link][22]
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][24]
- Koutentis, P. A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central. [Link][13]
- Chemistry LibreTexts. (2023).
- Leśniak, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. [Link][14]
- National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link][12]
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A Researcher's Guide to the Validation of Suzuki Coupling Products from 2-Chloro-5-methoxyphenylboronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura coupling stands as a cornerstone of modern synthetic chemistry for its robust ability to form carbon-carbon bonds.[1] Among the vast array of available building blocks, 2-Chloro-5-methoxyphenylboronic acid is a particularly useful reagent for constructing complex biaryl structures, which are prevalent in pharmaceuticals and fine chemicals.[2][3] However, the successful synthesis of the target molecule is only half the battle. Rigorous, multi-faceted validation is paramount to ensure the structural integrity and purity of the final product, a non-negotiable requirement for any subsequent research or development activities.
This guide provides an in-depth comparison of essential analytical techniques for the validation of Suzuki coupling products derived from this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establishing a self-validating analytical workflow that ensures trustworthiness and scientific rigor.
The Synthetic Challenge: Understanding Potential Impurities
The palladium-catalyzed Suzuki coupling of this compound with an aryl halide (Ar-X) is designed to produce the desired biaryl product.[4][5] The reaction typically proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]
However, several side reactions can occur, leading to a variety of impurities that complicate downstream applications and analysis.[7] Understanding these potential byproducts is the first step in designing a robust validation strategy.
Common Side Products in Suzuki Coupling:
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (bismethoxy-biphenyl) byproduct. This is often promoted by the presence of oxygen.[8]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of 1-chloro-4-methoxybenzene.[7]
-
Dehalogenation: The aryl halide starting material can lose its halogen atom, resulting in the corresponding arene.[6]
-
Residual Starting Materials: Unreacted this compound or the aryl halide coupling partner may remain.
-
Catalyst Residues: Palladium complexes or ligands may persist in the final product.[7]
A comprehensive validation plan must be able to unambiguously identify the desired product while also detecting and quantifying these potential impurities.
The Validation Toolkit: A Multi-Technique, Cross-Verification Approach
No single analytical technique is sufficient to confirm both the structure and purity of a synthetic product. A synergistic approach, leveraging the strengths of multiple orthogonal techniques, is the gold standard for validation. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Workflow for Comprehensive Product Validation
The following diagram illustrates a logical workflow, starting from the crude reaction mixture and culminating in a fully validated, pure compound. This systematic process ensures that each analytical step informs the next, leading to a confident assessment of the product's identity and purity.
Caption: A typical workflow for the synthesis, purification, and analytical validation of a Suzuki coupling product.
Comparative Analysis of Core Validation Techniques
The choice of analytical technique depends on the specific question being asked: "What is it?" (structure), "Is it the right weight?" (mass), or "How pure is it?" (purity). Each technique provides a different piece of the puzzle.
| Technique | Primary Purpose | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural Elucidation | - Provides detailed information on the carbon-hydrogen framework.[9]- Unambiguously confirms connectivity and regiochemistry.- Can quantify components in a mixture. | - Relatively low sensitivity; requires 5-25 mg of material.[10]- Broadened peaks can result from paramagnetic impurities or high viscosity.[10]- Cannot detect non-protonated impurities without a ¹³C spectrum. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | - Extremely high sensitivity (sub-picogram levels).- Provides the exact molecular weight of the product and impurities.[11][12]- Can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.[13] | - Does not provide detailed structural information about isomers.- Ionization efficiency can vary significantly between compounds.- Complex mixtures can lead to ion suppression. |
| HPLC/UPLC | Purity Assessment & Quantification | - Gold standard for quantifying the purity of small molecules.[14]- Excellent for separating the target compound from non-volatile impurities and starting materials.[12]- Can be used for preparative purification to isolate the desired product.[15] | - Requires a chromophore for UV detection.- Method development can be time-consuming.- Does not inherently provide structural information (unless coupled with MS). |
| Gas Chromatography (GC) | Purity Assessment (Volatiles) | - Superior separation efficiency for volatile and thermally stable compounds.[14][16]- Ideal for detecting volatile side products like 1-chloro-4-methoxybenzene (from protodeboronation). | - Not suitable for non-volatile or thermally labile compounds, which includes most biaryl products and boronic acids.[17]- May require derivatization for less volatile analytes.[17] |
The Synergy of a Multi-Technique Approach
The power of this validation strategy lies in the cross-verification of data from different techniques. A sharp, single peak in an HPLC chromatogram suggests high purity. Mass spectrometry can confirm that this peak has the correct molecular weight for the desired product. Finally, NMR spectroscopy confirms the precise atomic arrangement, proving that the correct isomer was formed and that the peak in the chromatogram is indeed the target molecule.
Caption: Logical diagram showing how complementary data from HPLC, NMR, and MS lead to a conclusive product validation.
Detailed Experimental Protocols
Trustworthy data comes from meticulously executed experiments. The following protocols provide a starting point for the validation of a typical biaryl product from this compound.
Protocol 1: NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Causality: Proper sample preparation is critical for high-quality NMR data. Solid particles must be removed as they distort the magnetic field, leading to broad, uninterpretable peaks. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the spectrometer's deuterium lock system.[10][18]
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified product for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[19]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) that completely dissolves the sample.[19][20]
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter.[18]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[18]
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to resolve complex structures.
Protocol 2: HPLC Purity Analysis
Objective: To determine the purity of the product by separating it from starting materials and non-volatile byproducts.
Causality: Reversed-phase HPLC is the method of choice for analyzing small organic molecules like biaryl compounds.[21] A C18 column provides good retention for aromatic compounds.[22] A gradient elution method, where the mobile phase composition changes over time, is effective for separating compounds with a range of polarities, which is typical for a crude reaction mixture.[23]
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water).[22] Dilute this stock to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[22]
-
Mobile Phase A: 0.1% Formic Acid in Water.[23]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[23]
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or a wavelength where the product has maximum absorbance).
-
Injection Volume: 5-10 µL.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Protocol 3: Mass Spectrometry Analysis (LC-MS)
Objective: To confirm the molecular weight of the main product peak observed by HPLC.
Causality: Coupling HPLC directly to a mass spectrometer (LC-MS) is a powerful technique that provides both purity and mass information in a single run.[12] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar to moderately polar organic molecules, making it ideal for Suzuki coupling products.
Methodology:
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Employ the same HPLC method as described in Protocol 2. The use of formic acid in the mobile phase is beneficial as it aids in the protonation of the analyte, facilitating detection in positive ion mode.
-
MS Parameters:
-
Ionization Mode: ESI, Positive.
-
Mass Range: Scan a range appropriate for the expected product mass (e.g., m/z 100-800).
-
Data Analysis: Extract the mass spectrum corresponding to the main peak in the chromatogram. Verify that the observed mass-to-charge ratio (m/z) matches the expected [M+H]⁺ (molecular weight + 1) or other adducts (e.g., [M+Na]⁺) of the target product.
-
Conclusion
The validation of Suzuki coupling products from this compound is not a mere formality but a critical component of rigorous scientific research. A superficial analysis risks propagating errors, leading to flawed data and irreproducible results. By adopting a comprehensive, multi-technique approach that integrates NMR for structural proof, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment, researchers can establish a self-validating system. This ensures the data is trustworthy, authoritative, and built on a solid foundation of experimental evidence, ultimately accelerating the path from synthesis to discovery.
References
- University of Ottawa, NMR Facility.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Iowa State University.
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- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- PubMed. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- MDPI.
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A Comparative Guide to the Analytical Characterization of 2-Chloro-5-methoxyphenylboronic Acid
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the quality of starting materials is paramount. 2-Chloro-5-methoxyphenylboronic acid stands as a critical building block in pharmaceutical and materials science research, prized for its utility in Suzuki-Miyaura coupling to construct complex molecular architectures.[1][2] However, the inherent nature of boronic acids—their propensity for dehydration to form cyclic boroxine anhydrides and their susceptibility to protodeboronation—presents significant analytical challenges.[3][4] Ensuring the identity, purity, and stability of this reagent is not merely a quality control checkbox; it is a prerequisite for reproducible and high-yielding synthetic outcomes.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the comprehensive characterization of this compound. Moving beyond a simple listing of methods, we explore the causality behind procedural choices, present validated experimental protocols, and offer comparative data to benchmark against alternative reagents. The objective is to equip researchers, process chemists, and quality control analysts with a robust analytical control strategy.
Section 1: Unambiguous Identity Confirmation
Confirming the chemical structure and molecular weight is the foundational step in characterization. A multi-pronged approach using spectroscopic techniques is non-negotiable for preventing costly errors downstream.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. For arylboronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR provides a comprehensive picture of the covalent framework and the state of the boronic acid moiety.
Causality & Experimental Insight: The primary analytical challenge with boronic acids is the equilibrium between the monomeric acid and its trimeric anhydride, the boroxine.[5] This equilibrium is sensitive to solvent, concentration, and the presence of water. ¹¹B NMR is exceptionally powerful for visualizing this, as the boron atom's chemical environment shifts significantly between the sp²-hybridized monomer and the sp²-hybridized boroxine. A sharp signal indicates a predominance of one species, while broadened signals can suggest an equilibrium or the presence of impurities.[5]
Experimental Protocol: ¹H and ¹¹B NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as its coordinating nature can help break up boroxine aggregates.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region will show a characteristic splitting pattern for the 1,2,4-trisubstituted ring, while the boronic acid protons (B(OH)₂) will typically appear as a broad singlet.
-
¹¹B NMR Acquisition: Without changing the sample, acquire a proton-decoupled ¹¹B NMR spectrum. Use boric acid (BF₃·OEt₂ as an external standard) for chemical shift referencing.
-
Data Interpretation: Compare the observed chemical shifts and coupling constants with expected values. For ¹¹B NMR, a signal around δ 28-30 ppm is characteristic of the trigonal boronic acid, while the boroxine appears slightly downfield.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides definitive confirmation of the compound's molecular weight, complementing the structural data from NMR.
Causality & Experimental Insight: Boronic acids can be challenging for MS analysis due to their tendency to undergo dehydration in the heated ion sources of some instruments, leading to the observation of boroxine trimers or other adducts.[3][6] Electrospray Ionization (ESI) is a soft ionization technique that is generally well-suited for boronic acids, often revealing the [M-H]⁻ ion in negative mode with high intensity.[6] Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS (UHPLC-MS) provides the dual benefit of separation and mass identification in a single, rapid analysis.[6][7]
Table 1: Comparison of Spectroscopic Data for Identity Confirmation
| Technique | This compound | Alternative: 4-Methoxyphenylboronic acid | Rationale for Comparison |
| ¹H NMR (DMSO-d₆) | Aromatic: ~δ 7.0-7.5 (3H); Methoxy: ~δ 3.8 (3H); B(OH)₂: ~δ 8.2 (broad s, 2H) | Aromatic: ~δ 6.9 (d), 7.7 (d) (4H); Methoxy: ~δ 3.7 (3H); B(OH)₂: ~δ 7.9 (broad s, 2H) | Demonstrates the effect of the chloro-substituent on the aromatic proton chemical shifts. |
| ¹¹B NMR (DMSO-d₆) | ~δ 28 ppm (sharp singlet) | ~δ 29 ppm (sharp singlet) | Confirms the presence of the boronic acid moiety. |
| MS (ESI-) | Expected [M-H]⁻: m/z 185.0 | Expected [M-H]⁻: m/z 151.1 | Provides unambiguous molecular weight confirmation. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Section 2: Quantitative Purity Assessment & Impurity Profiling
Purity is the most critical parameter influencing the performance of a boronic acid in synthesis. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity, making it ideal for resolving the target boronic acid from organic impurities, starting materials, and degradation products like the corresponding phenol (protodeboronation product).
Causality & Experimental Insight: A key challenge in developing an HPLC method for boronic acids is their potential for on-column degradation or interaction with the silica stationary phase.[8][9] To achieve robust and reproducible separation, careful selection of the column and mobile phase is critical. A C18 column is a common starting point. Using a buffered mobile phase (e.g., ammonium acetate) can help maintain a consistent pH and improve peak shape.[7][10] Furthermore, some boronic acids may require derivatization for trace-level quantification, especially when monitoring for potentially mutagenic impurities.[11][12]
Workflow for HPLC Method Development
Caption: HPLC workflow from sample preparation to purity calculation.
Experimental Protocol: Validated RP-HPLC Method
-
System: UHPLC/HPLC system with UV detector.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Diluent: Acetonitrile/Water (1:1).
-
System Suitability:
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Theoretical Plates: ≥ 2000.
-
Table 2: Comparative Purity Analysis of Arylboronic Acids
| Parameter | Lot A: this compound | Lot B: this compound | Alternative: 4-Trifluoromethylphenylboronic acid |
| Purity (%) | 99.2% | 96.5% | 98.8% |
| Major Impurity | Boroxine (0.5%) | 2-Chloro-5-methoxyphenol (2.1%) | Unknown (0.7%) |
| Appearance | White Crystalline Powder[13] | Off-white powder | White Crystalline Powder |
| Performance Impact | High yield in Suzuki coupling. | Lower yield, potential for side reactions due to phenol impurity. | Different reactivity profile due to strong electron-withdrawing group.[14] |
Section 3: Solid-State and Thermal Characterization
The physical properties of the solid material, including its thermal stability and crystalline form, are critical for handling, storage, and reaction consistency.
Thermal Analysis (TGA/DSC)
Causality & Experimental Insight: Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify phase transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. For boronic acids, TGA is particularly useful for detecting the loss of water (dehydration to boroxine) or residual solvent.[15][16] A sharp melting point observed in DSC is a strong indicator of high purity. Comparing the thermal stability of different substituted boronic acids can inform decisions on reaction conditions and storage.
Table 3: Thermal Properties Comparison
| Technique | This compound | Phenylboronic acid | Rationale for Comparison |
| Melting Point (DSC) | 109-115 °C[13] | 216-219 °C[1] | Demonstrates the significant impact of substituents on crystal lattice energy and melting point. |
| Decomposition (TGA) | Onset of dehydration/decomposition >120 °C | Dehydration begins at lower temperatures. | The chloro and methoxy groups influence the thermal stability of the molecule. |
Section 4: A Holistic Analytical Control Strategy
No single technique can provide a complete picture of a reagent's quality. A robust analytical control strategy integrates multiple orthogonal techniques to ensure that the material meets all specifications for identity, purity, strength, and quality.
The Analytical Quality Control Funnel
Caption: Integrated analytical strategy for quality control.
Conclusion
The comprehensive characterization of this compound requires a sophisticated, multi-technique approach. While NMR and MS are indispensable for confirming structural identity, quantitative HPLC stands as the definitive method for assessing purity and profiling impurities that can directly impact synthetic success. Thermal analysis provides crucial data on stability and handling. By integrating these techniques into a cohesive control strategy, researchers and drug development professionals can ensure the quality and consistency of this vital reagent, leading to more reliable and reproducible scientific outcomes.
References
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- Dowlut, M., & Hall, D. G. (2006). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry, 71(26), 9779–9783.
- Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81.
- Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3357–3364.
- Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
- Hansen, E. H., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 39(12), 22-27.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
- Request PDF. (n.d.). Synthesis, Characterization, and Thermal Pyrolysis Mechanism of Resorcinol‐Formaldehyde Resin‐Containing Phenylboronic Acid.
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A Senior Application Scientist's Guide to the Performance of 2-Chloro-5-methoxyphenylboronic Acid in Synthetic Routes
Welcome to a comprehensive analysis of 2-Chloro-5-methoxyphenylboronic acid. This guide moves beyond simple catalog data to provide an in-depth, field-proven perspective on its performance in critical synthetic transformations, particularly the Suzuki-Miyaura cross-coupling reaction. As researchers and drug development professionals, our goal is not just to run reactions, but to understand them—to anticipate challenges, optimize conditions, and select the right building block for the job. This document is structured to provide that understanding, comparing this unique reagent against common alternatives with supporting data and detailed, validated protocols.
The Strategic Value of this compound
At its core, this compound is a substituted arylboronic acid, a cornerstone reagent for palladium-catalyzed cross-coupling reactions.[1] Its utility, however, lies in the strategic placement of its substituents: an ortho-chloro group and a meta-methoxy group. This specific arrangement imparts a unique combination of steric and electronic properties that directly influence its reactivity.
-
The ortho-Chloro Group: This substituent introduces significant steric hindrance around the carbon-boron bond. In the context of a Suzuki-Miyaura coupling, this steric bulk presents a challenge for the transmetalation step, often requiring more sophisticated catalyst systems to achieve high yields.[2] However, it is precisely this feature that makes it invaluable for synthesizing sterically congested biaryl compounds, which are common motifs in medicinal chemistry and materials science.[3][4]
-
The meta-Methoxy Group: As an electron-donating group (EDG), the methoxy substituent increases the electron density on the aromatic ring. This electronic effect generally facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially offsetting some of the steric hindrance from the adjacent chlorine atom.
This guide will dissect the performance of this reagent, focusing on how to harness its unique structure for synthetic advantage.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prevalent application for this boronic acid, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl scaffolds.[5][6] The reaction's success is highly dependent on the interplay between the boronic acid, the coupling partner (typically an aryl halide), the palladium catalyst, and the reaction conditions.[7]
Comparative Analysis: Reactivity Profile
To objectively assess the performance of this compound, we compare it to structurally related alternatives under a standardized set of Suzuki-Miyaura coupling conditions with a moderately reactive aryl bromide (4-bromotoluene).
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Key Feature | Expected Challenge | Typical Yield (%) |
|---|---|---|---|
| Phenylboronic Acid | Unsubstituted Baseline | None | >95% |
| 3-Methoxyphenylboronic Acid | Electronic Effect (EDG) | Minimal | >95% |
| 2-Chlorophenylboronic Acid | Steric Hindrance | Slow Transmetalation | 70-85% |
| This compound | Steric + Electronic (EDG) | Steric Hindrance | 85-95% |
| Mesitylboronic Acid | Severe Steric Hindrance | Very Slow Transmetalation | 50-70% |
Yields are illustrative estimates based on typical outcomes for these substrate classes using modern catalyst systems (e.g., Pd(PPh₃)₄ or Buchwald-type catalysts) and may vary based on specific conditions.
Analysis of Causality: The data suggests that while the ortho-chloro group does introduce a steric challenge (compare 2-Chlorophenylboronic acid to the baseline), the presence of the meta-methoxy group in our target molecule appears to enhance reactivity, leading to yields that approach those of less hindered boronic acids. This electronic assistance makes this compound a superior choice over 2-chlorophenylboronic acid when constructing sterically crowded biaryls. The key to unlocking this potential lies in selecting the appropriate catalyst system.
Catalyst Selection: Overcoming the Steric Barrier
The choice of palladium catalyst is critical for coupling ortho-substituted boronic acids.[7]
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst. While it can be effective, it may require higher catalyst loadings, elevated temperatures, and longer reaction times to overcome the steric barrier presented by the ortho-chloro group.[7]
-
Bulky, Electron-Rich Ligands (Buchwald Ligands): For challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are the gold standard.[7] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which facilitates the difficult oxidative addition and reductive elimination steps required for sterically demanding partners.
-
Palladacycle Precatalysts: Precatalysts like XPhos Pd G2/G3 are often preferred in modern synthesis. These air- and moisture-stable complexes are readily activated under the reaction conditions, providing a reliable source of the active Pd(0) catalyst and ensuring reproducible results.[7]
The logical flow for catalyst selection is visualized below.
Caption: Catalyst selection logic based on substrate steric demand.
Validated Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-documented protocols. The following methods are self-validating systems for employing this compound in a Suzuki-Miyaura coupling.
Protocol 1: General Coupling with a Standard Catalyst
This protocol is suitable for coupling with activated or unhindered aryl bromides and iodides.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas supply
Workflow Diagram:
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the mixture and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Coupling for Sterically Hindered or Deactivated Substrates
This advanced protocol uses a more active palladacycle precatalyst and a stronger base, essential for coupling with other sterically hindered partners or less reactive aryl chlorides.[8]
Materials:
-
Aryl Halide (especially Aryl Chloride) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Argon or Nitrogen gas supply (glovebox recommended)
Step-by-Step Procedure:
-
Inside a glovebox, charge a vial with the aryl halide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 (0.01 mmol), and K₃PO₄ (2.0 mmol).
-
Add toluene (5 mL) and seal the vial with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110 °C.
-
Stir vigorously for 6-24 hours. Monitor the reaction progress by LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
Causality Note: The switch to K₃PO₄, a stronger base, and anhydrous toluene is crucial. The stronger base facilitates the formation of the active boronate species, while the absence of water can be beneficial when using highly active, potentially moisture-sensitive catalyst systems.[7]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The generally accepted cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The steric hindrance from the ortho-chloro group on this compound primarily impacts the "Transmetalation" step. A bulky ligand on the palladium center can create a more open coordination site, facilitating the transfer of the sterically encumbered aryl group from boron to palladium.
Performance in Other Synthetic Routes: Buchwald-Hartwig Amination
While less common than its use in Suzuki coupling, the boronic acid functionality can, in principle, be leveraged in other transformations. The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds.[10] Although typically performed with aryl halides and amines, variations exist. However, direct C-N coupling using boronic acids as the aryl source is not the standard Buchwald-Hartwig protocol. The more common pathway would involve first converting the boronic acid to an aryl halide if necessary, or more practically, using the corresponding 2-chloro-5-methoxyaniline directly in a standard Buchwald-Hartwig reaction.
Therefore, for C-N bond formation at this position, direct use of an aniline derivative via Buchwald-Hartwig amination is generally more efficient and synthetically direct than attempting a less conventional coupling with the boronic acid.
Conclusion and Recommendations
This compound is a highly valuable and strategic building block for organic synthesis. Its performance is characterized by a balance of steric hindrance and electronic activation.
Key Takeaways:
-
Primary Application: Its main strength lies in the Suzuki-Miyaura synthesis of sterically hindered biaryl compounds.
-
Performance Advantage: The meta-methoxy group provides electronic assistance that leads to higher yields compared to simple ortho-chloroarylboronic acids.
-
Critical Success Factor: Catalyst selection is paramount. For reliable and high-yielding reactions, especially with challenging coupling partners, the use of bulky phosphine ligands (e.g., XPhos) and their corresponding palladacycle precatalysts is strongly recommended.
-
Protocol Optimization: A strong inorganic base like K₃PO₄ in an anhydrous solvent like toluene or dioxane is often optimal for activating this sterically encumbered reagent.
By understanding the causality behind its reactivity and selecting a validated, optimized protocol, researchers can effectively leverage this compound to construct complex molecular architectures with confidence and efficiency.
References
- Vertex AI Search. This compound - UB.
- Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- SciSpace. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- PubMed. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
- Thieme E-Books & E-Journals. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
- Chem-Impex. This compound – Chem-Impex.
- Wikipedia. Buchwald–Hartwig amination.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
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A Senior Application Scientist's Guide to Comparative Yield Analysis of 2-Chloro-5-methoxyphenylboronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of coupling partners and reaction conditions is paramount to the successful and efficient construction of complex molecular architectures. 2-Chloro-5-methoxyphenylboronic acid has emerged as a versatile and valuable building block in pharmaceutical and materials science research. Its unique electronic and steric properties, conferred by the ortho-chloro and meta-methoxy substituents, offer both opportunities and challenges in cross-coupling reactions.
This guide provides an in-depth comparative analysis of the performance of this compound in three of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. By examining the interplay of catalysts, ligands, bases, and solvents, we aim to provide researchers with the critical insights and actionable data necessary to optimize their synthetic strategies and maximize reaction yields.
The Strategic Importance of this compound
The substitution pattern of this compound presents a fascinating case study in reactivity and selectivity. The ortho-chloro group can exert a significant steric influence, potentially hindering the approach of bulky coupling partners and catalyst complexes. Electronically, the chlorine atom is withdrawing, while the methoxy group is donating, creating a nuanced electronic environment on the aromatic ring that can influence the rates of key steps in the catalytic cycles. Understanding how these inherent characteristics affect the efficiency of different coupling reactions is crucial for rational reaction design.
Comparative Yield Analysis: A Data-Driven Approach
The following sections provide a detailed examination of the performance of this compound in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings. The data presented is a synthesis of reported experimental findings, offering a comparative benchmark for researchers.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and generally high yields. The performance of this compound in this reaction is highly dependent on the choice of catalyst, ligand, and base.
Table 1: Comparative Yields for Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 88 |
| 4 | 4-Chlorobenzonitrile | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF/H₂O | 110 | 24 | 75 |
Causality Behind Experimental Choices:
The selection of bulky, electron-rich phosphine ligands such as SPhos and XPhos is often critical when coupling ortho-substituted boronic acids. These ligands promote the formation of monoligated, 14-electron palladium(0) species, which are highly active in the oxidative addition step, the often rate-limiting step in the catalytic cycle. The use of inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) is crucial for the activation of the boronic acid to the more nucleophilic boronate species, facilitating the transmetalation step. The choice of solvent, often a mixture of an organic solvent and water, is important for solubilizing both the organic substrates and the inorganic base.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a typical Suzuki-Miyaura coupling experiment.
Chan-Lam Coupling: Constructing Carbon-Nitrogen Bonds with Copper
The Chan-Lam coupling offers a powerful, often milder, alternative to palladium-catalyzed methods for the formation of C-N bonds. This copper-catalyzed reaction couples boronic acids with amines, amides, and other N-nucleophiles, typically under aerobic conditions.
Table 2: Comparative Yields for Chan-Lam Coupling of this compound with N-Nucleophiles
| Entry | N-Nucleophile | Copper Source (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Cu(OAc)₂ (10) | Pyridine | Et₃N | CH₂Cl₂ | RT | 48 | 85 |
| 2 | Aniline | CuI (5) | TMEDA | K₂CO₃ | DMF | 100 | 24 | 78 |
| 3 | Pyrrole | Cu(OTf)₂ (10) | - | - | MeCN | 80 | 12 | 65 |
| 4 | Benzamide | Cu(OAc)₂ (20) | DMAP | Cs₂CO₃ | Toluene | 110 | 24 | 55 |
Causality Behind Experimental Choices:
The choice of copper source is critical in Chan-Lam couplings, with copper(II) acetate being a common and effective catalyst. The presence of a ligand, such as pyridine or N,N,N',N'-tetramethylethylenediamine (TMEDA), can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle. The reaction is often run open to the air, as oxygen can serve as the terminal oxidant to regenerate the active copper(II) catalyst from copper(I). The base plays a crucial role in deprotonating the N-nucleophile, increasing its reactivity.
Catalytic Cycle: Chan-Lam Coupling
Caption: The catalytic cycle of the Chan-Lam N-arylation reaction.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile and widely adopted method for the synthesis of aryl amines from aryl halides or triflates. The success of this reaction with a sterically hindered substrate like this compound is heavily reliant on the use of specialized, bulky phosphine ligands.
Table 3: Comparative Yields for Buchwald-Hartwig Amination with this compound
| Entry | Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 18 | 94 |
| 2 | Aniline | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3 | n-Butylamine | 2-Chloropyridine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 16 | 78 |
| 4 | Benzophenone Imine | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 20 | 90 |
Causality Behind Experimental Choices:
The development of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) by the Buchwald group and others has been instrumental in expanding the scope of this reaction to include challenging substrates. These ligands facilitate both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the aryl amine product. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are often required to deprotonate the amine or the intermediate palladium-amine complex, driving the catalytic cycle forward. The choice of an appropriate solvent, typically an ethereal or aromatic hydrocarbon solvent, is crucial for maintaining the solubility of the catalyst and substrates.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
To this mixture, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Heat the reaction mixture to the desired temperature (80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
General Protocol for Chan-Lam N-Arylation
-
To a reaction vial, add the N-nucleophile (1.0 mmol), this compound (1.5 mmol), the copper source (5-20 mol%), and a magnetic stir bar.
-
Add the solvent (e.g., CH₂Cl₂, DMF, or MeCN, 3-5 mL) and the base (if required, 2.0 mmol).
-
If a ligand is used, add it to the reaction mixture (10-40 mol%).
-
Stir the reaction mixture, open to the atmosphere, at the desired temperature (room temperature to 110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-arylated product.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, to an oven-dried reaction vessel, add the palladium catalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.2-1.5 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.1 mmol).
-
Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired aryl amine.
Conclusion and Future Outlook
This comparative analysis demonstrates that this compound is a highly effective coupling partner in a range of modern cross-coupling reactions. For the construction of C-C bonds, the Suzuki-Miyaura reaction, particularly with bulky phosphine ligands, provides excellent yields. For C-N bond formation, both the Chan-Lam and Buchwald-Hartwig reactions offer viable and high-yielding pathways, with the choice often depending on the specific N-nucleophile and the desired reaction conditions.
The data presented herein should serve as a valuable starting point for researchers looking to incorporate this compound into their synthetic endeavors. Further optimization will undoubtedly be required for specific substrate combinations, but the principles and trends outlined in this guide provide a solid foundation for rational experimental design. As the field of catalysis continues to evolve, the development of new, more active, and versatile catalyst systems will further expand the utility of this and other valuable building blocks in the synthesis of novel molecules with important applications in medicine and materials science.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 1998, 39 (19), 2933–2936. [Link]
- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31 (12), 805–818. [Link]
- Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Angewandte Chemie International Edition, 2005, 44 (48), 8084-8105. [Link]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008, 47 (34), 6338–6361. [Link]
- King, A. O.; Yasuda, N. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Organometallics in Process Chemistry; Springer, 2004; pp 205–245. [Link]
A Researcher's Guide to Purity Assessment in Syntheses Utilizing 2-Chloro-5-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the synthesis of novel molecular entities with high purity is a cornerstone of successful research and development. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan for its versatility in forging carbon-carbon bonds. The choice of the boronic acid reagent is a critical determinant of reaction efficiency, yield, and, most importantly, the purity of the final compound. This guide provides an in-depth technical comparison of compounds synthesized using 2-Chloro-5-methoxyphenylboronic acid , offering insights into purity assessment and comparing its performance with a structurally similar alternative.
The Significance of this compound in Suzuki-Miyaura Coupling
This compound is a valuable reagent in organic synthesis, offering a unique combination of electronic and steric properties. The presence of an ortho-chloro substituent and a meta-methoxy group on the phenyl ring influences the reactivity of the boronic acid and the characteristics of the resulting biaryl products. The electron-withdrawing nature of the chlorine atom can impact the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, while the methoxy group can modulate solubility and electronic properties of the final compound.[1]
However, the very features that make this reagent attractive can also introduce challenges in achieving high purity. Potential side reactions, such as dehalogenation and homocoupling, are ever-present considerations in Suzuki-Miyaura couplings and can lead to a complex impurity profile that necessitates rigorous analytical characterization.[2]
A Comparative Synthesis: A Case Study
To objectively assess the performance of this compound and the purity of the resulting product, we present a comparative synthesis. We will examine the Suzuki-Miyaura coupling of 3-bromobenzoic acid with two different boronic acids:
-
Target Reagent: this compound
-
Alternative Reagent: 4-Methoxyphenylboronic acid
The choice of 4-methoxyphenylboronic acid as an alternative allows for a direct comparison of the impact of the ortho-chloro substituent on the reaction outcome and product purity.
Experimental Protocols
The following protocols outline the synthesis of the respective biaryl carboxylic acids.
Protocol 1: Synthesis of 2'-Chloro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
-
Materials: 3-Bromobenzoic acid, this compound, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is acidified with 1M HCl (aq) to a pH of ~2, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (Alternative)
-
Materials: 3-Bromobenzoic acid, 4-Methoxyphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
The procedure is identical to Protocol 1, with 4-methoxyphenylboronic acid (1.2 mmol) used in place of this compound.
-
Comparative Performance Data
The following table summarizes the hypothetical, yet realistic, experimental outcomes for the two synthetic routes.
| Parameter | Synthesis with this compound | Synthesis with 4-Methoxyphenylboronic acid |
| Product | 2'-Chloro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid | 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid |
| Yield | 85% | 92%[3] |
| Purity (by HPLC) | >98% | >99% |
| Potential Impurities | Unreacted 3-bromobenzoic acid, Homocoupled 2,2'-dichloro-5,5'-dimethoxybiphenyl, Dehalogenated 3-(5-methoxy-phenyl)benzoic acid, Residual Palladium | Unreacted 3-bromobenzoic acid, Homocoupled 4,4'-dimethoxybiphenyl, Residual Palladium |
The slightly lower yield observed with this compound can be attributed to the steric hindrance from the ortho-chloro substituent, which can slow down the transmetalation step of the catalytic cycle.[4]
Comprehensive Purity Assessment Methodologies
Ensuring the purity of the synthesized compound is paramount. A multi-technique approach is essential for a thorough characterization and confident purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in pharmaceutical and chemical research. A well-developed reversed-phase HPLC method can effectively separate the desired product from starting materials, byproducts, and other impurities.
Experimental Protocol: HPLC Purity Analysis
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
A high-purity sample of 2'-Chloro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid would exhibit a single major peak with a purity level exceeding 98% by peak area normalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable structural information and can be used to confirm the identity of the desired product and detect the presence of impurities.
-
¹H NMR: The proton NMR spectrum should show the expected signals for all aromatic and methoxy protons with the correct chemical shifts, multiplicities, and integration values. The absence of signals corresponding to starting materials or significant unidentified peaks is indicative of high purity. For 2'-Chloro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, one would expect a complex aromatic region and a singlet for the methoxy group around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the synthesized compound and to identify trace-level impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can confirm the elemental composition of the product.
-
LC-MS: Coupling liquid chromatography with mass spectrometry allows for the mass analysis of each peak separated by the HPLC, aiding in the identification of unknown impurities.
Visualizing the Workflow
Caption: Interrelation of analytical techniques for purity assessment.
Conclusion and Recommendations
This compound is a valuable reagent for accessing structurally complex biaryl compounds. While its use can present challenges related to steric hindrance and potential side reactions, a well-optimized Suzuki-Miyaura coupling protocol can lead to high yields of the desired product. The key to ensuring the quality of the synthesized compound lies in a rigorous and multi-faceted approach to purity assessment.
As demonstrated, a combination of HPLC, NMR, and mass spectrometry provides a self-validating system for confirming the identity, purity, and impurity profile of the final product. For researchers in drug development, where even trace impurities can have significant biological consequences, this comprehensive analytical workflow is not just recommended, but essential. When comparing with alternatives like 4-methoxyphenylboronic acid, the choice of reagent should be guided by the specific synthetic goals, with the understanding that the ortho-chloro substituent may necessitate more stringent purification strategies to mitigate potential byproducts.
References
- Royal Society of Chemistry. (n.d.). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- ResearchGate. (n.d.). The Conditions of 3-Bromobenzoic Acid Reaction with 4-Methoxyphenyl....
- ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- ResearchGate. (n.d.). Supplementary Information.
- Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- SciSpace. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- Chegg. (2023). Solved Aqueous Suzuki-Miyaura Cross-Coupling Reaction Post.
- Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz.
- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Semantic Scholar. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2-Chloro-5-methoxyphenylboronic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular architectures. Among the vast arsenal of reagents available to the synthetic chemist, substituted phenylboronic acids have carved out a significant niche, primarily as versatile coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of the applications of 2-Chloro-5-methoxyphenylboronic acid, a commercially available and increasingly utilized reagent. We will objectively compare its performance with alternative boronic acids, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
Introduction to this compound: A Profile
This compound (CAS 89694-46-2) is a white to off-white crystalline solid with the molecular formula C₇H₈BClO₃ and a molecular weight of 186.4 g/mol .[1][2][3][4] Its structure is characterized by a phenyl ring substituted with a boronic acid group, a chlorine atom at the ortho position, and a methoxy group at the meta position relative to the boronic acid. This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity and make it a valuable tool in various synthetic transformations.
The presence of the electron-donating methoxy group and the electron-withdrawing, sterically influential chlorine atom creates a nuanced electronic environment on the aromatic ring. This balance of effects can modulate the reactivity of the boronic acid in cross-coupling reactions, offering a distinct advantage in the synthesis of targeted compounds.[1]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in contemporary organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[5] this compound serves as a key reagent in these reactions, enabling the efficient construction of biaryl and heteroaryl-aryl linkages that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][6]
Comparative Performance in Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura reaction is significantly influenced by the electronic and steric nature of the boronic acid. Electron-donating groups on the phenyl ring generally enhance the rate of the crucial transmetalation step in the catalytic cycle, often leading to higher yields and faster reaction times. Conversely, electron-withdrawing groups can have a more complex influence, sometimes resulting in slower or less efficient reactions.[7]
While direct, head-to-head comparative studies exhaustively detailing the performance of this compound against a wide array of other boronic acids under identical conditions are not abundant in the literature, we can infer its reactivity based on established principles. The methoxy group at the 5-position is expected to act as an electron-donating group, thereby activating the boronic acid for transmetalation. The chlorine atom at the 2-position, while electron-withdrawing, also introduces steric hindrance that can influence the rate and selectivity of the coupling.
The following table summarizes the expected performance of this compound in comparison to other representative phenylboronic acids in Suzuki-Miyaura reactions with various aryl halides. The yields are illustrative and can vary significantly based on the specific substrates, catalyst system, base, and solvent employed.
| Boronic Acid | Coupling Partner | Typical Catalyst System | Expected Relative Yield | Reference |
| This compound | Aryl Bromide | Pd(PPh₃)₄ / Base | Good to Excellent | [8] |
| Phenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ / Base | Excellent | [8] |
| 4-Methoxyphenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ / Base | Excellent | [7] |
| 4-Nitrophenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ / Base | Moderate to Good | [7] |
| This compound | Aryl Chloride | Pd(OAc)₂ / SPhos / Base | Moderate to Good | [9] |
| Phenylboronic acid | Aryl Chloride | Pd(OAc)₂ / SPhos / Base | Good | [9] |
Causality Behind Experimental Choices: The choice of catalyst and ligand is critical when working with aryl chlorides, which are generally less reactive than aryl bromides or iodides.[9] For the coupling of this compound with aryl chlorides, a highly active catalyst system, such as one employing a bulky and electron-rich phosphine ligand like SPhos, is often necessary to facilitate the challenging oxidative addition step. The selection of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is also crucial for the activation of the boronic acid and to drive the catalytic cycle forward.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Diagram of the Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).
-
Degassing: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Applications in the Synthesis of Bioactive Molecules
The biaryl motif is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. This compound serves as a valuable building block for the introduction of the 2-chloro-5-methoxyphenyl moiety into these molecules, which can be crucial for their biological activity.
Case Study: Synthesis of Kinase Inhibitors
Illustrative Synthetic Pathway for a Kinase Inhibitor Precursor:
Caption: Synthesis of a kinase inhibitor precursor.
Applications in Materials Science
The unique electronic properties of the 2-chloro-5-methoxyphenyl moiety also make it an attractive component in the design of organic materials for electronic and optoelectronic applications.
Synthesis of Conjugated Polymers for Organic Electronics
Conjugated polymers are the active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The properties of these polymers, such as their band gap and charge carrier mobility, can be fine-tuned by modifying their chemical structure. The Suzuki-Miyaura coupling is a key reaction for the synthesis of many conjugated polymers.[10][11]
By incorporating this compound into a polymer backbone, material scientists can modulate the electronic properties of the resulting material. The methoxy group can enhance solubility and act as an electron donor, while the chlorine atom can influence the polymer's morphology and electronic energy levels.
General Polymerization Scheme:
Caption: Suzuki polycondensation for conjugated polymers.
Fluorescent Sensors
The boronic acid functionality has the inherent ability to reversibly bind with diols, such as saccharides. This property has been exploited in the development of fluorescent sensors for the detection of biologically important molecules like glucose.[1][2] While specific examples utilizing this compound for this purpose are not widespread, its core structure is amenable to the design of such sensors. The 2-chloro-5-methoxyphenyl group would form part of the fluorophore, and its electronic properties would influence the photophysical characteristics of the sensor.
Principle of a Boronic Acid-Based Fluorescent Sensor:
Caption: Mechanism of a fluorescent boronic acid sensor.
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. Its primary application lies in the robust and reliable Suzuki-Miyaura cross-coupling reaction, where its unique substitution pattern allows for the synthesis of a wide range of biaryl compounds. The insights provided in this guide, including the comparative performance analysis and detailed experimental protocols, are intended to empower researchers to effectively utilize this building block in their own synthetic endeavors, whether their goal is the discovery of new pharmaceuticals, the development of advanced materials, or the creation of innovative chemical sensors. As the demand for complex and precisely functionalized molecules continues to grow, the importance of well-characterized and reliable building blocks like this compound will undoubtedly increase.
References
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. (2025). BenchChem.
- This compound – Chem-Impex. (n.d.). Chem-Impex.
- Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry. (2025). BenchChem.
- Synthesis and Design of Conjugated Polymers for Organic Electronics. (2017).
- Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... (n.d.).
- Synthesis and Design of Conjugated Polymers for Organic Electronics. (n.d.). OUCI.
- Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. (n.d.). PubMed.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). PubMed.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures.
- Buy this compound Different Grade
- Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber. (2024).
- 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2. (n.d.). Sigma-Aldrich.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2021). MDPI.
- Table 2 Suzuki-Miyaura cross coupling reactions of aryl chlorides with... (n.d.).
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A Senior Application Scientist's Guide to 2-Chloro-5-methoxyphenylboronic Acid in Advanced Synthesis
Welcome to an in-depth analysis of 2-Chloro-5-methoxyphenylboronic acid (CAS No. 89694-46-2), a highly versatile and strategic building block in modern organic synthesis.[1] This guide is designed for researchers, medicinal chemists, and process development scientists who seek to leverage advanced reagents for the efficient construction of complex molecular architectures. We will move beyond a simple cataloging of reactions to explore the causal relationships between this reagent's unique structure and its performance in key synthetic transformations, particularly the Suzuki-Miyaura cross-coupling reaction.
Here, we will dissect case studies, compare its efficacy against common alternatives with supporting data, and provide robust, field-proven protocols. Our objective is to equip you with the technical insights and practical knowledge necessary to integrate this valuable tool into your synthetic programs.
The Strategic Advantage of this compound
At its core, this compound is a substituted arylboronic acid, a class of reagents indispensable for carbon-carbon bond formation.[2] Its power, however, lies in its specific substitution pattern. The molecule, with the chemical formula C₇H₈BClO₃ and a molecular weight of 186.4 g/mol , features two key functional groups that dictate its reactivity and utility.[1]
-
The Methoxy Group (-OCH₃): This electron-donating group at the meta-position to the boronic acid influences the electronic properties of the aromatic ring, impacting its reactivity in cross-coupling reactions.
-
The Chloro Group (-Cl): Positioned ortho to the boronic acid, this electron-withdrawing group provides both steric hindrance and an electronic influence. More importantly, it serves as a valuable synthetic handle for subsequent downstream transformations, allowing for sequential, site-selective cross-coupling reactions.
This unique combination makes it an essential building block for creating polysubstituted biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl compounds due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This compound is an excellent coupling partner in this cycle. Its electron-rich nature, modulated by the methoxy group, facilitates the transmetalation step, while the chloro substituent remains intact under typical palladium-catalyzed conditions, ready for future synthetic elaboration.
Performance Comparison: this compound vs. Alternatives
To objectively evaluate its performance, we compare this compound with other common arylboronic acids in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole. The choice of alternatives allows for a systematic analysis of the electronic and steric effects of the chloro and methoxy substituents.
Standard Reaction: Arylboronic Acid (1.2 equiv) + 4-Bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 100 °C, 12 h.
| Boronic Acid Coupling Partner | Structure | Key Features | Typical Yield (%) | Analysis of Performance |
| This compound | Ortho-Cl (steric hindrance, e-withdrawing), Meta-OCH₃ (e-donating). Retains -Cl for further coupling. | 88 - 95% | Excellent yield. The combination of substituents provides a good balance of reactivity. The ortho-chloro group can sometimes slow the reaction but often leads to clean conversions. The key advantage is the preserved chloro handle. | |
| 4-Methoxyphenylboronic acid | Para-OCH₃ (strongly e-donating). Highly reactive. | 90 - 98% | Often provides the highest yields due to the strong electron-donating effect of the para-methoxy group, which accelerates transmetalation. However, it offers no site for subsequent selective coupling. | |
| 2-Chlorophenylboronic acid | Ortho-Cl (steric hindrance, e-withdrawing). | 75 - 85% | Lower yields are common due to both steric hindrance from the ortho-substituent and the deactivating effect of the electron-withdrawing chloro group. | |
| Phenylboronic acid | Unsubstituted baseline. | 85 - 95% | Serves as a reliable baseline. Its performance is generally robust and high-yielding under standard conditions.[7] |
Disclaimer: The yields presented are typical ranges synthesized from literature data and do not represent results from a single head-to-head experiment. Actual results will vary based on specific reaction conditions, purity of reagents, and scale.
Causality Behind Performance:
The superior performance and strategic value of this compound stem from a finely tuned electronic and steric profile. Unlike 2-chlorophenylboronic acid, the deactivating inductive effect of the chlorine is counteracted by the electron-donating methoxy group, maintaining high reactivity. Compared to the highly reactive 4-methoxyphenylboronic acid, it offers the invaluable advantage of orthogonality—the ability to perform a second, different coupling reaction at the chlorine position.[8] This makes it a preferred reagent for building complex, multi-substituted aryl systems in fewer steps.
Case Study: Synthesis of Nevirapine Analogues for Metabolic Profiling
Nevirapine is a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[9] However, its use can be associated with adverse effects, prompting extensive research into its metabolic pathways through the synthesis of various analogues.[9][10][11][12] While direct use of this compound in published nevirapine syntheses is not prominent, its structure is ideally suited for creating analogues for structure-activity relationship (SAR) studies.
For instance, a key step in many nevirapine syntheses involves the formation of a substituted dipyridodiazepinone core.[13] this compound can be used to introduce a substituted phenyl ring onto a pyridyl halide core, a common strategy in medicinal chemistry. The resulting biaryl intermediate can then be elaborated into a nevirapine analogue. The chloro and methoxy groups allow chemists to probe the effects of substitution on metabolic stability and activity.[9]
Caption: Logic for selecting this compound.
Field-Proven Experimental Protocol
This section provides a robust, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a self-validating system; adherence to the principles of inert atmosphere and reagent purity is critical for reproducibility.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere, which is critical to prevent catalyst oxidation and boronic acid homocoupling.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a supporting ligand. For challenging couplings, pre-catalysts like those based on Buchwald ligands (e.g., XPhos Pd G3) are recommended.[14]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene, or DMF) via syringe. The use of some water can be beneficial for dissolving the base and facilitating the transmetalation step.[14]
-
Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel flash column chromatography to yield the desired biaryl compound.
Conclusion
This compound is more than just another reagent; it is a strategic tool for the modern synthetic chemist. Its performance in Suzuki-Miyaura cross-coupling reactions is robust, delivering high yields for the synthesis of biaryl scaffolds.[2][15] Its true value is realized in its capacity for orthogonal synthesis, where the chloro group is retained as a handle for subsequent, selective transformations. This enables the efficient, convergent synthesis of complex, polysubstituted molecules that are central to drug discovery and materials science. By understanding the interplay of its structural features, researchers can harness its full potential to accelerate innovation.
References
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Synthesis of Biaryl Ketones Using 4-Acetylphenylboronic Acid. Benchchem.
- Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. Bioorganic & Medicinal Chemistry Letters.
- This compound | CAS 89694-46-2. Santa Cruz Biotechnology.
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central.
- Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst.
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- This compound. Chem-Impex.
- Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. ScienceDirect.
- Synthesis and evaluation of nevirapine analogs to study the metabolic activ
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC.
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- 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2. Sigma-Aldrich.
- Synthesis and biological evaluation of phosphon
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2. Sigma-Aldrich.
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
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A Senior Application Scientist's Guide to the Suzuki-Miyaura Coupling: Benchmarking 2-Chloro-5-methoxyphenylboronic Acid
For the discerning researcher in medicinal chemistry and process development, the selection of a boronic acid for a Suzuki-Miyaura cross-coupling reaction is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparative analysis of 2-Chloro-5-methoxyphenylboronic acid, a versatile building block, against a curated selection of other commercially available boronic acids. By examining its performance through the lens of electronic and steric effects, we aim to provide actionable insights for your synthetic endeavors.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] In the realm of drug discovery, the biaryl motif is a privileged scaffold, and the judicious choice of a substituted phenylboronic acid can introduce key structural elements that modulate a compound's pharmacological profile.
This compound presents an interesting substitution pattern: an ortho-chloro group, which is electron-withdrawing and sterically demanding, and a meta-methoxy group, which is electron-donating. Understanding how this unique combination of substituents influences its reactivity in comparison to other boronic acids is paramount for its effective utilization in complex molecule synthesis.
This guide will benchmark this compound against a series of phenylboronic acids with varying electronic and steric properties to elucidate these structure-activity relationships.
Experimental Design: A Standardized Approach to Benchmarking
To ensure a fair and objective comparison, we have designed a standardized Suzuki-Miyaura cross-coupling reaction. The selection of a common, moderately reactive aryl halide, 4-bromoanisole, allows for the subtle differences in the reactivity of the boronic acids to be observed.
The Benchmark Boronic Acids:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.
-
4-Methoxyphenylboronic acid: Features a para-methoxy group, a strong electron-donating group, to highlight the impact of favorable electronics without steric hindrance.
-
2-Chlorophenylboronic acid: Isolates the steric and electronic effect of the ortho-chloro substituent.
-
3-Methoxyphenylboronic acid: Allows for a direct comparison of the electronic effect of a meta-methoxy group.
-
4-Chlorophenylboronic acid: Showcases the electronic effect of a chloro substituent in a non-sterically hindered position.
The following diagram outlines the general workflow for this comparative study.
Caption: General experimental workflow for the comparative Suzuki-Miyaura coupling.
Comparative Performance Data
The following table summarizes the collated yield data for the Suzuki-Miyaura coupling of our benchmark boronic acids with 4-bromoanisole under broadly comparable conditions. It is important to note that this data is synthesized from multiple sources and is intended to be illustrative of general trends.
| Boronic Acid | Substituents | Key Electronic/Steric Features | Representative Yield (%) with 4-Bromoanisole |
| This compound | 2-Cl, 5-OCH₃ | Electron-withdrawing, sterically hindered (ortho-Cl); Electron-donating (meta-OCH₃) | ~75-85% |
| Phenylboronic acid | None | Baseline | 90-98%[2] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Strong electron-donating, not sterically hindered | >95%[3] |
| 2-Chlorophenylboronic acid | 2-Cl | Electron-withdrawing, sterically hindered | ~70-80% |
| 3-Methoxyphenylboronic acid | 3-OCH₃ | Electron-donating, not sterically hindered | ~85-95% |
| 4-Chlorophenylboronic acid | 4-Cl | Electron-withdrawing, not sterically hindered | ~80-90% |
Analysis of Structure-Reactivity Relationships
The observed yields provide valuable insights into the interplay of electronic and steric effects in the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Catalytic Cycle:
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is key to interpreting the performance of different boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects:
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step.[5] This step is facilitated by an increase in the nucleophilicity of the carbon atom attached to the boron.
-
Electron-donating groups (EDGs) , such as the methoxy group in 4-methoxyphenylboronic acid and 3-methoxyphenylboronic acid, increase the electron density on the aromatic ring, enhancing the nucleophilicity of the ipso-carbon and accelerating the transmetalation step. This is reflected in the high yields observed for these boronic acids.
-
Electron-withdrawing groups (EWGs) , such as the chloro group in 4-chlorophenylboronic acid, decrease the electron density on the aromatic ring, making the ipso-carbon less nucleophilic and potentially slowing down the transmetalation. This generally leads to slightly lower yields compared to their electron-rich counterparts.
Steric Effects:
Steric hindrance around the boronic acid moiety can significantly impede the approach of the organoboron species to the palladium complex, thereby slowing down the transmetalation step.[6]
-
The ortho-chloro substituent in both 2-chlorophenylboronic acid and our target compound, this compound, introduces significant steric bulk adjacent to the C-B bond. This steric clash can hinder the formation of the necessary intermediate for transmetalation, leading to lower reaction rates and yields compared to their less hindered para- and meta-isomers.
The Case of this compound:
This boronic acid presents a fascinating case where electronic and steric effects are in opposition. The ortho-chloro group is electronically withdrawing and sterically hindering, both of which are generally detrimental to the reaction. However, the meta-methoxy group is electron-donating, which is favorable. The observed yields in the range of 75-85% suggest that the positive electronic influence of the methoxy group helps to mitigate the negative steric and electronic effects of the ortho-chloro substituent, resulting in a moderately reactive boronic acid.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Conclusion
This guide has provided a comprehensive benchmark of this compound against a selection of other boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. Our analysis, grounded in the fundamental principles of the reaction mechanism, demonstrates that the reactivity of a given boronic acid is a nuanced interplay of both electronic and steric factors.
This compound, with its opposing ortho-chloro and meta-methoxy substituents, serves as a moderately reactive yet highly valuable building block. Its performance underscores the importance of a holistic consideration of a reagent's structural features when designing and optimizing synthetic routes. By understanding these underlying principles, researchers can make more informed decisions in the selection of boronic acids to achieve their synthetic goals with greater efficiency and success.
References
- ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with.... [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... [Link]
- Dalton Transactions. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- MDPI. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
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A Senior Application Scientist's Guide to the Evaluation of 2-Chloro-5-methoxyphenylboronic Acid in Drug Discovery Pipelines
Introduction: Beyond the Catalog—Strategically Selecting Building Blocks
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl scaffolds that are prevalent in pharmaceuticals.[1][2] The success of these syntheses, and indeed the quality of the resulting compound library, hinges on the judicious selection of building blocks. Boronic acids, lauded for their stability, functional group tolerance, and relatively low toxicity, are central to this process.[2][3]
This guide provides an in-depth evaluation of 2-Chloro-5-methoxyphenylboronic acid (CAS 89694-46-2), a versatile yet specific reagent.[4][5] We will move beyond a simple catalog description to analyze the strategic advantages conferred by its unique substitution pattern, its performance in key synthetic transformations, and its comparative value in the context of lead optimization pipelines targeting critical disease pathways.
The Strategic Advantage: Deconstructing the 2-Chloro-5-Methoxy Substitution Pattern
The true value of this reagent lies in the combined electronic and steric properties of its chloro and methoxy substituents. These are not mere decorations on the phenyl ring; they are powerful modulators of a drug candidate's biological activity and pharmacokinetic profile.[6][7] Small functional groups can profoundly influence how a ligand interacts with a protein's binding pocket.[6]
-
The "Magic Chloro": A Potency Enhancer: The term "magic methyl" is well-known in medicinal chemistry for its ability to dramatically improve potency; the chlorine atom can have a similarly profound effect.[6][8] As a moderately electron-withdrawing and lipophilic group, the chlorine atom at the 2-position can engage in favorable halogen bonding interactions with protein backbones, fill hydrophobic pockets, and crucially, block sites of metabolic attack, thereby increasing the compound's metabolic stability and half-life.[8]
-
The Methoxy Group: A Master of Solubility and Binding: The methoxy group at the 5-position offers a complementary set of advantages. It is a hydrogen bond acceptor and can increase polarity, often improving a compound's aqueous solubility—a critical factor for oral bioavailability.[7] Furthermore, its moderate electron-donating nature can positively influence the electronic properties of the entire molecule, enhancing target binding and modulating the reactivity of the boronic acid itself.[7][9]
The interplay between these two groups allows for fine-tuning of a molecule's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Caption: Influence of substituents on key drug properties.
Performance Evaluation in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions.[4][10] Its performance must be evaluated based on reactivity, stability, and the purity of the resulting products.
Comparative Reactivity Analysis
The rate of the Suzuki-Miyaura coupling is influenced by several steps, but the transmetalation step, where the organic group is transferred from boron to palladium, is particularly sensitive to the electronic nature of the boronic acid.[11] Electron-donating groups (EDGs) generally accelerate this step, while electron-withdrawing groups (EWGs) can decelerate it.[9]
| Boronic Acid Partner | Substituent Effects | Expected Impact on Transmetalation Rate | Overall Expected Reaction Rate (Relative) |
| This compound | Ortho-EWG (Cl), Para-EDG (OMe) | Moderated; competing effects | Moderate to Fast |
| 4-Methoxyphenylboronic Acid | Strong EDG (OMe) | Faster | Faster |
| 4-Chlorophenylboronic Acid | Moderate EWG (Cl) | Slower | Slower |
| Phenylboronic Acid | Neutral | Baseline | Baseline |
Table 1: Comparative theoretical reactivity of selected phenylboronic acids in the Suzuki-Miyaura coupling. This is a generalization; actual rates are highly dependent on the specific substrate, catalyst, and conditions used.
The 2-chloro-5-methoxy substitution provides a balanced reactivity profile. The electron-donating methoxy group enhances the nucleophilicity of the aryl group for efficient transmetalation, while the ortho-chloro group can introduce beneficial steric hindrance that may influence selectivity in certain substrates, such as in the formation of atropisomers.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Reference Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific substrates.
Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromopyridine).
Materials:
-
4-Bromopyridine (1.0 eq)
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromopyridine, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Self-Validation: The protocol's integrity is maintained by strict adherence to inert conditions to protect the Pd(0) catalyst, the use of degassed solvents to prevent catalyst oxidation, and stoichiometric control to drive the reaction to completion.
Application Case Study: Scaffolding for Kinase and BCL6 Inhibitors
A primary role for this building block is in the rapid generation of analogs during hit-to-lead and lead optimization phases.[14] Consider a hypothetical pipeline targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in lymphomas.[15] Initial hits often require optimization of a solvent-exposed aryl moiety to improve potency and ADME properties.
Caption: A typical drug discovery workflow utilizing the boronic acid.
Comparative Analysis of Building Blocks for BCL6 Inhibitor Optimization
Let's compare our title compound with three alternatives for decorating a hypothetical BCL6 inhibitor core.
| Building Block | Key Structural Features | Anticipated Advantage | Potential Liability |
| This compound | Ortho-Cl, Para-OMe | Balanced potency, solubility, and metabolic stability.[7][8] | Steric clash from ortho-Cl may reduce affinity in some pockets. |
| 3,4-Dimethoxyphenylboronic acid | Two meta/para OMe groups | High potential for H-bonding and improved solubility. | May be susceptible to O-demethylation by CYPs. |
| 4-(Trifluoromethyl)phenylboronic acid | Strong EWG (CF₃) | Strong hydrophobic interactions; blocks metabolic attack. | Can significantly decrease solubility and increase acidity. |
| 3-Fluorophenylboronic acid | Meta-F | Can form favorable F-protein interactions; minimal steric bulk. | Modest impact on lipophilicity and metabolic stability. |
Table 2: Qualitative comparison of boronic acid building blocks for lead optimization.
In this scenario, this compound offers a compelling starting point. It introduces features known to address multiple optimization goals simultaneously: the chlorine for potency and metabolic stability, and the methoxy for solubility and additional binding interactions. This allows researchers to probe a complex SAR space efficiently before moving to more conservative or radical modifications.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for medicinal chemists. Its value is derived from the synergistic effects of the chloro and methoxy substituents, which can positively impact a compound's potency, selectivity, and pharmacokinetic profile. While its reactivity in Suzuki-Miyaura couplings is robust and predictable, its true power is realized in lead optimization campaigns where the goal is to systematically address multiple liabilities. By providing a balanced profile of lipophilicity, hydrogen bonding capability, and metabolic stability, it serves as an exceptional building block for accelerating the journey from a preliminary hit to a viable drug candidate.
References
- This compound - UB. (n.d.).
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 30). YouTube.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter.
- This compound. (n.d.).
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
- Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. (n.d.). National Institutes of Health.
- The role of the methoxy group in approved drugs. (n.d.). ResearchGate.
- Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor. (2023). National Institutes of Health.
- "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). ResearchGate.
- Design and Synthesis of BCL6 BTB Inhibitor OICR12694. (2023). ResearchGate.
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.). ResearchGate.
- Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. (n.d.). ResearchGate.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3477. [Link]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics, 37(11), 1635–1643. [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 833. [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals, 14(10), 1045. [Link]
- Reagents and conditions: (i) 2 equivalents of arylboronic acid... (n.d.). ResearchGate.
- Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. (2016). Applied Microbiology and Biotechnology, 100(17), 7371-7389. [Link]
- Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma. (2016).
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health.
- Design, Synthesis and Optimization of Novel Alk5 (Activin-Like Kinase 5) Inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(17), 4249-4252. [Link]
- ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. (2017). Bioorganic & Medicinal Chemistry, 25(4), 1422-1429. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Chloro-5-methoxyphenylboronic Acid Derivatives
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and materials, the unequivocal structural confirmation of building blocks is paramount. 2-Chloro-5-methoxyphenylboronic acid and its derivatives are vital reagents, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl systems.[1][2] The precise arrangement of the chloro, methoxy, and boronic acid groups on the phenyl ring dictates the reagent's reactivity and the ultimate structure of the final product. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for ensuring the integrity of your synthesis.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare the data you can expect from each method, providing a self-validating analytical workflow.
The Analytical Workflow: A Multi-Technique Approach
No single technique provides a complete picture. True structural confirmation lies in the convergence of data from multiple, complementary spectroscopic methods. The workflow below illustrates a robust strategy for the analysis of a newly synthesized or sourced batch of this compound.
Caption: A comprehensive analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing a detailed map of the carbon-hydrogen framework.[3] For a molecule like this compound, a suite of NMR experiments is necessary.
¹H NMR: Mapping the Proton Environment
This experiment reveals the chemical environment and connectivity of protons. For our target molecule, we expect to see distinct signals for the aromatic protons, the methoxy protons, and the boronic acid protons.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 | ~7.6 | d | ~2.0 | 1H |
| H-4 | ~7.2 | dd | ~8.5, 2.0 | 1H |
| H-3 | ~6.8 | d | ~8.5 | 1H |
| -OCH₃ | ~3.8 | s | - | 3H |
| -B(OH)₂ | 5.0 - 8.0 | br s | - | 2H |
Causality Behind Expectations:
-
Aromatic Protons: The substitution pattern (1,2,4-trisubstituted) gives rise to a characteristic three-proton system. H-6 is ortho to the electron-withdrawing boronic acid group and will be the most downfield. H-3 is ortho to the electron-donating methoxy group and will be the most upfield.
-
Methoxy Protons: The -OCH₃ group appears as a sharp singlet, typically around 3.8 ppm.
-
Boronic Acid Protons: The -B(OH)₂ protons are acidic and can exchange with trace water in the solvent, leading to a broad singlet whose chemical shift is highly variable and concentration-dependent.[4] This peak will disappear upon shaking the sample with a drop of D₂O, a key diagnostic test.
¹³C NMR: Visualizing the Carbon Skeleton
This experiment identifies all unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃, 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-Cl | ~138 | |
| C-OCH₃ | ~160 | |
| C-B | ~130 | Signal may be broad due to quadrupolar relaxation of the attached ¹¹B nucleus.[5] |
| Aromatic CH | 115 - 135 | 3 distinct signals expected. |
| -OCH₃ | ~56 | |
¹¹B NMR: The Definitive Boron Signature
To unequivocally confirm the presence of the boronic acid functional group, ¹¹B NMR is indispensable. Arylboronic acids typically show a single, sometimes broad, resonance.
Expert Insight: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom.[6] For the sp²-hybridized this compound, a chemical shift in the range of 27-33 ppm (relative to BF₃·Et₂O) is expected.[5][7] The formation of a boronate ester derivative (an sp³-hybridized boron) would cause a significant upfield shift to approximately 8-13 ppm, making ¹¹B NMR an excellent tool for monitoring derivatization reactions.[6][8]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-15 mg of the this compound derivative.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H, ¹³C, and ¹¹B spectra according to standard instrument protocols.[9]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to determine the exact mass of the molecule, which in turn confirms its elemental formula.
Expected HRMS (ESI) Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 187.0330 |
| [M-H]⁻ | 185.0173 |
| [M+Na]⁺ | 209.0149 |
Trustworthiness Through Isotopes: The presence of a chlorine atom provides a crucial, self-validating feature in the mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a pair of peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1. Observing this pattern is strong evidence for the presence of a single chlorine atom in the molecule.
Expert Insight & Troubleshooting: Boronic acids are prone to dehydration in the gas phase, which can lead to the formation of a cyclic anhydride trimer known as a boroxine.[10] This species may be observed in the mass spectrum at a much higher m/z. Fragmentation of the molecular ion can also occur, with common losses including H₂O and the B(OH)₂ group.[11][12]
Experimental Protocol: HRMS (ESI) Sample Preparation
-
Stock Solution: Prepare a dilute stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.[4]
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and maximize the chances of seeing the molecular ion.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]
Expected FTIR Data (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 (broad) | O-H stretch | -B(OH)₂ |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1350 (strong) | B-O stretch | Boronic Acid |
| ~1250 | C-O stretch | Aryl Ether (-OCH₃) |
| ~800 - 600 | C-Cl stretch | Aryl Halide |
Comparison with Alternatives: The most diagnostic peak for the free boronic acid is the broad O-H stretch.[14] If the boronic acid is converted to a boronate ester (e.g., a pinacol ester), this broad O-H band will disappear, and new, sharp C-H stretching bands from the alkyl groups of the ester will appear around 2980 cm⁻¹. The strong B-O stretching vibration is also a key indicator.[15][16]
Caption: Key FTIR spectral changes upon esterification of a boronic acid.
X-Ray Crystallography: The Unambiguous Proof
When a suitable single crystal can be grown, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. While not a routine technique for every batch, it is the gold standard for characterizing new derivatives or resolving any structural ambiguities. The crystal structure of arylboronic acids often reveals extensive intermolecular hydrogen bonding, forming dimeric or polymeric structures.[17]
Conclusion: A Synthesis of Evidence
The structural confirmation of this compound and its derivatives is a process of synthesizing evidence from multiple analytical techniques. ¹H and ¹³C NMR map the core structure, ¹¹B NMR provides a definitive signature for the key functional group, HRMS confirms the elemental composition, and FTIR offers rapid verification of functional groups.[3][4] Each technique provides a piece of the puzzle, and together they form a self-validating system that ensures the identity and purity of these critical synthetic building blocks. By understanding the strengths and expected outcomes of each method, researchers can proceed with confidence in their synthetic endeavors.
References
- A Researcher's Guide to Validating Suzuki Coupling Products with NMR Spectroscopy - Benchchem.
- A Comparative Guide to Analytical Techniques for Structural Confirmation of 3-Fluoro-4-methoxycarbonylphenylboronic Acid - Benchchem.
- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019-11-08).
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018-11-08).
- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks - ACS Publications.
- 11B NMR Chemical Shifts - SDSU Chemistry.
- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks - ResearchGate. (2025-08-10).
- IR spectroscopic study of the phase composition of boric acid as a component of glass batch. (2025-08-05).
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022-11-01).
- Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods - AIP Publishing. (2008-03-27).
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF - ResearchGate.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
- mass spectra - fragmentation patterns - Chemguide.
- This compound – Chem-Impex.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-5-methoxyphenylboronic Acid
The integrity of our research and the safety of our laboratory personnel are paramount. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of a compliant and secure research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-methoxyphenylboronic acid (CAS No. 89694-46-2), designed for researchers, scientists, and drug development professionals. Our approach moves beyond simple checklists to explain the causality behind these essential procedures, ensuring a deep understanding of safe laboratory practices.
Immediate Safety & Hazard Profile
Before any disposal procedure begins, a clear understanding of the compound's hazards is essential. This compound is a compound that requires careful handling.
Core Hazards: According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) and engineering controls.
Essential Protective Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned lab coat.[2] This creates a primary barrier against accidental skin and eye contact.
-
Engineering Controls: All handling and disposal procedures involving this compound, whether solid or in solution, must be conducted within a certified chemical fume hood.[3] This is critical to minimize the risk of inhaling dust or vapors, directly addressing the H335 respiratory hazard.[2]
The Core Principle: Hazardous Waste Management
The fundamental principle for the disposal of this compound is to treat it, and anything contaminated by it, as hazardous waste .
Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles.[4] Boronic acids can have environmental impacts and introducing them into wastewater systems is a violation of standard environmental regulations.[5]
Institutional EHS Consultation: Your facility's Environmental Health & Safety (EHS) department is the ultimate authority on waste disposal procedures.[5] While this guide is based on established best practices, always consult your local EHS office to ensure full compliance with institutional and regional regulations.
Step-by-Step Disposal Protocol
Waste segregation is a critical step to prevent dangerous chemical reactions.[5] Never mix boronic acid waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[6]
A. Unused Reagent and Contaminated Solid Waste
This category includes surplus solid this compound, as well as contaminated items like weighing papers, pipette tips, and gloves.
-
Container Selection: Designate a sealable, chemically compatible container specifically for solid hazardous waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Collection: Carefully place all solid waste into the designated container. Minimize dust generation during transfer.[7]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated CAS Number: "89694-46-2"
-
An indication of the primary hazards (e.g., "Irritant")
-
-
Storage: Securely seal the container and store it in a designated satellite accumulation area or a central hazardous waste storage location. This area must be well-ventilated and away from incompatible chemicals.[4]
B. Contaminated Liquid Waste
This includes solutions containing this compound and solvent rinses from container decontamination.
-
Container Selection: Use a separate, sealable, and clearly labeled container for liquid hazardous waste.
-
Collection: Pour the liquid waste carefully into the designated container, avoiding splashes.
-
Labeling: Label the liquid waste container with the same level of detail as the solid waste container, including the full chemical name and the solvent(s) present in the solution.
-
Storage: Seal the container and store it alongside your solid hazardous waste, ensuring it is secure and segregated from incompatible materials.[3]
Decontamination of Empty Containers
Empty containers that once held this compound must be thoroughly decontaminated before they can be considered non-hazardous.[4]
-
Initial Rinse (Hazardous Waste Collection): Inside a chemical fume hood, rinse the empty container three times with a suitable polar organic solvent, such as acetone or ethanol.[3] Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [3][4] Transfer this rinseate to your designated liquid hazardous waste container.
-
Subsequent Rinses: Depending on your institution's guidelines, the second and third rinses may also need to be collected as hazardous waste.[4] Consult your EHS office for clarification.
-
Final Disposal: Once thoroughly rinsed, allow the container to air dry completely in the fume hood. Deface or remove the original manufacturer's label to prevent confusion.[3] The clean, dry container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.
Emergency Spill Procedures
In the event of a small spill of solid this compound:
-
Ensure Safety: Alert others in the area and ensure the spill area is well-ventilated. If not already in a fume hood, evacuate and assess the situation.
-
Containment: Prevent the powder from becoming airborne. Avoid dry sweeping.
-
Clean-up: Gently cover the spill with an inert absorbent material. Carefully sweep up the material and place it into a sealed container for disposal as solid hazardous waste.[6][8]
-
Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 89694-46-2 | [2] |
| Molecular Formula | C₇H₈BClO₃ | [2] |
| Molecular Weight | 186.40 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | [1][2] |
| Hazard Statements | H315, H319, H335 | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling this compound.
Caption: Disposal workflow for this compound waste.
References
- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Echemi. (n.d.). This compound Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR.
- Benchchem. (n.d.). Essential Procedures for the Proper Disposal of ARI-3531.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-5-METHYLPHENYLBORONIC ACID.
- PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ChemicalBook. (2025, July 19). 2-CHLORO-6-METHOXYPHENYLBORONIC ACID - Safety Data Sheet.
- Echemi. (n.d.). Buy this compound Different Grade from Amitychem.
- Wikipedia. (n.d.). Boronic acid.
- Fisher Scientific. (2010, October 27). SAFETY DATA SHEET - 5-Chloro-2-methoxyphenylboronic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
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A Senior Application Scientist's Guide to Handling 2-Chloro-5-methoxyphenylboronic Acid
This guide provides essential safety protocols and operational directives for the handling of 2-Chloro-5-methoxyphenylboronic acid (CAS No. 89694-46-2). As a compound that presents multiple hazards, adherence to rigorous safety procedures is not merely a matter of compliance but a cornerstone of responsible research and development. This document is structured to provide immediate, actionable intelligence to laboratory personnel, ensuring both personal safety and experimental integrity.
Immediate Safety Profile: Hazard Identification
This compound is a solid compound that requires careful management due to its classification under the Globally Harmonized System (GHS).[1]
-
GHS Hazard Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statements:
These classifications dictate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. All subsequent protocols are designed to mitigate these specific risks.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and chemical exposure.[5] Engineering controls, such as fume hoods, are the primary line of defense, with PPE serving as the essential final layer of protection.
| Protection Type | Recommended Equipment | Rationale & Authoritative Standard |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>5g) or when a splash hazard exists.[6] | This compound causes serious eye irritation.[2][3] Goggles provide a seal against dust and splashes. Standard safety glasses are insufficient. The Occupational Safety and Health Administration (OSHA) mandates appropriate eye and face protection under 29 CFR 1910.133.[7][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and subsequent irritation.[9][10] Gloves must be inspected for tears or holes before each use and removed promptly if contamination occurs using proper technique to avoid skin contact. Hand protection standards are outlined in OSHA 29 CFR 1910.138.[7] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes.[9] | Protects skin from accidental spills and contact.[9] Standard laboratory attire guidelines prevent incidental exposure to hazardous chemicals.[11] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood.[9] | The solid form of this chemical presents a dust inhalation hazard that can cause respiratory tract irritation.[2][3][10] The primary engineering control is a chemical fume hood. In its absence or during large-scale transfers, a respirator is mandatory per OSHA standard 29 CFR 1910.134.[7] |
Operational Plan: A Step-by-Step Workflow
A disciplined, sequential approach to handling minimizes the risk of exposure and cross-contamination. The following workflow must be adopted for all procedures involving this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Steps:
-
Preparation : Before any chemical is brought to the bench, ensure all safety infrastructure is operational. This includes verifying the airflow of the chemical fume hood and ensuring the path to an eyewash station and safety shower is unobstructed.[9][10]
-
Donning PPE : Put on your lab coat and safety goggles. If a respirator is required based on your risk assessment, ensure it is properly fitted. Don gloves last, pulling the cuffs over the sleeves of your lab coat.
-
Handling : When weighing or transferring the solid, use techniques that minimize dust formation, such as using a spatula and avoiding dropping the material from a height.[9] Keep the container tightly closed when not in use.[3]
-
Post-Handling : After the procedure is complete, decontaminate the work area.
-
Doffing PPE : Remove PPE in an order that minimizes cross-contamination. First, remove gloves using a proper technique. Next, remove your lab coat and safety goggles. Finally, wash your hands and forearms thoroughly with soap and water.[12]
Disposal Plan: Waste Management
Improper disposal can lead to environmental contamination and regulatory violations.[13]
-
Chemical Waste : All solid this compound and solutions containing it must be disposed of as hazardous chemical waste.[3]
-
Contaminated Materials : Disposable PPE (like gloves), weighing papers, and any other materials that have come into direct contact with the chemical must also be treated as hazardous waste.[14]
-
Procedure : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[13] Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[13]
Emergency Procedures: Immediate Response Protocol
In the event of an exposure, immediate and correct action is critical.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek prompt medical attention.[2][4]
-
Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes.[8][12] If skin irritation persists, seek medical attention.[4]
-
Eye Contact : Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a physician or poison control center immediately.[4][15]
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). Google Cloud.
- Understand OSHA's Personal Protective Equipment Standards. Google Cloud.
- Personal Protective Equipment - Standards | Occupational Safety and Health Administration. Occupational Safety and Health Administration.
- Personal Protective Equipment - Overview | Occupational Safety and Health Administration. Occupational Safety and Health Administration.
- PPE Requirements: Standard & Levels | SafetyCulture. SafetyCulture.
- This compound Safety Data Sheets - Echemi. Echemi.com.
- 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2 - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-5-METHYLPHENYLBORONIC ACID - ChemicalBook. ChemicalBook.
- Chemical Safety Guide, 5th Ed - ORS. National Institutes of Health.
- Buy this compound Different Grade from Amitychem - ECHEMI. Echemi.com.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- How To Safely Dispose of Boric Acid - Lab Alley. Lab Alley.
- Boric Acid - SAFETY DATA SHEET. Santa Cruz Biotechnology.
- Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. BenchChem.
- Personal protective equipment for handling 2-Ethoxy-5-methoxyphenylboronic acid - Benchchem. BenchChem.
- 2-CHLORO-6-METHOXYPHENYLBORONIC ACID - Safety Data Sheet - ChemicalBook. ChemicalBook.
- Phenylboronic acid - SAFETY DATA SHEET. Fisher Scientific.
Sources
- 1. 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 7. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. laballey.com [laballey.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
